molecular formula C15H18ClN B2967210 1,1-Diphenylpropan-2-amine hydrochloride CAS No. 3139-54-6

1,1-Diphenylpropan-2-amine hydrochloride

Cat. No.: B2967210
CAS No.: 3139-54-6
M. Wt: 247.77
InChI Key: AKFNBTNILUNXAL-UHFFFAOYSA-N
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Description

1,1-Diphenylpropan-2-amine hydrochloride is a useful research compound. Its molecular formula is C15H18ClN and its molecular weight is 247.77. The purity is usually 95%.
BenchChem offers high-quality 1,1-Diphenylpropan-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Diphenylpropan-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-diphenylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N.ClH/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-12,15H,16H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFNBTNILUNXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3139-54-6
Record name 1,1-diphenylpropan-2-amine hydrochloride
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Foundational & Exploratory

history of 1,1-Diphenylpropan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Historical Synthesis of 1,1-Diphenylpropan-2-amine

Executive Summary

1,1-Diphenylpropan-2-amine is a primary amine featuring a unique 1,1-diphenyl substituted backbone. While not as widely documented as other phenethylamine analogs, the synthetic routes to this compound serve as an excellent case study in the evolution of amine synthesis. This guide provides a comprehensive overview of the historical and modern methodologies for its preparation, designed for researchers, scientists, and professionals in drug development and organic synthesis. We will deconstruct the synthesis into its core components: the formation of the key ketone intermediate, 1,1-diphenylpropan-2-one, and its subsequent conversion to the target amine. The narrative traces the progression from classical, high-temperature procedures like the Leuckart reaction to the more refined, selective, and sustainable methods of catalytic reductive amination and biocatalysis that define modern synthetic chemistry.

Retrosynthetic Analysis: A Logic-Driven Approach

The most logical and historically prevalent approach to the synthesis of 1,1-Diphenylpropan-2-amine involves a reductive amination strategy. This retrosynthetic disconnection points to 1,1-diphenylpropan-2-one as the pivotal precursor. The core challenge, therefore, is twofold: first, the efficient synthesis of this sterically hindered ketone, and second, its conversion to the corresponding primary amine.

G Target 1,1-Diphenylpropan-2-amine Intermediate 1,1-Diphenylpropan-2-one Target->Intermediate Reductive Amination AmineSource Amine Source (e.g., NH3) Target->AmineSource Precursor1 Phenylacetone Intermediate->Precursor1 Friedel-Crafts Alkylation Precursor2 Benzene Intermediate->Precursor2 Friedel-Crafts Alkylation G Ketone 1,1-Diphenylpropan-2-one Reagent + Ammonium Formate (HCOONH₄) High Temperature Ketone->Reagent Intermediate Imine Intermediate Reagent->Intermediate Formation Product 1,1-Diphenylpropan-2-amine Intermediate->Product Reduction by Formic Acid

Caption: Simplified workflow of the Leuckart-Wallach reaction.

Experimental Protocol: Leuckart Reaction [1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,1-diphenylpropan-2-one with a molar excess of ammonium formate (typically 5-10 equivalents).

  • Heating: Heat the mixture to approximately 160-170 °C. The reaction is vigorous, with the evolution of carbon dioxide. Maintain this temperature for several hours until the gas evolution ceases.

  • Hydrolysis: Cool the reaction mixture and add a strong acid, such as concentrated hydrochloric acid. Reflux the mixture for several hours to hydrolyze the intermediate formyl amide.

  • Workup: Cool the hydrolyzed mixture and make it strongly alkaline with a base (e.g., NaOH solution) to liberate the free amine.

  • Extraction & Purification: Extract the amine into an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic extracts, dry over an anhydrous salt, and remove the solvent under reduced pressure. The crude amine can then be purified by distillation or crystallization of its salt.

Catalytic Reductive Amination: The Modern Standard

While historically significant, the harsh conditions of the Leuckart reaction limit its applicability. Modern organic synthesis overwhelmingly favors catalytic reductive amination for its milder conditions, higher yields, and greater functional group tolerance. [3]This process can be performed in one or two steps, using either catalytic hydrogenation or chemical hydride reagents.

3.2.1. Catalytic Hydrogenation

This method involves the reaction of the ketone with an ammonia source in the presence of hydrogen gas and a heterogeneous metal catalyst. [4] Causality Behind Experimental Choices:

  • Catalyst: Catalysts such as Palladium on carbon (Pd/C), Platinum dioxide (PtO₂), or Raney Nickel are used to activate molecular hydrogen.

  • Pressure: The reaction often requires elevated pressures of hydrogen to achieve a reasonable rate, though modern catalysts are continually improving performance under milder conditions. [5]* Solvent: An alcohol like methanol or ethanol is typically used as the solvent.

Workflow: The ketone, an ammonia source (like ammonia dissolved in ethanol), and the catalyst are mixed in a pressure-resistant vessel. The vessel is charged with hydrogen gas and agitated at a set temperature until hydrogen uptake ceases. The catalyst is then simply filtered off, providing a very clean workup.

3.2.2. Hydride-Based Reductive Amination

This is arguably the most common laboratory method for reductive amination. [6][7]It involves a chemical reducing agent that is selective for the iminium ion intermediate over the starting ketone.

Causality Behind Experimental Choices:

  • Selective Reducing Agents: While a strong reducing agent like lithium aluminum hydride (LiAlH₄) could reduce the ketone directly, milder and more selective reagents are preferred for one-pot processes. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are less reactive towards the ketone at neutral or slightly acidic pH but readily reduce the protonated imine (iminium ion) as it forms. [6][8]This selectivity allows the equilibrium between the ketone and the imine to be driven towards the product.

G cluster_0 One-Pot Reaction Vessel (pH ~5-6) Ketone 1,1-Diphenylpropan-2-one Imine Imine Ketone->Imine + NH₃, - H₂O Ammonia Ammonia (NH₃) Imine->Ketone Iminium Iminium Ion (C=N⁺H₂) Imine->Iminium + H⁺ Iminium->Imine Product 1,1-Diphenylpropan-2-amine Iminium->Product Reduction Hydride NaBH₃CN (Selective Reducing Agent) Hydride->Iminium

Caption: One-pot reductive amination using a selective hydride reagent.

Biocatalytic Amination: The Frontier of Green Chemistry

The most recent evolution in amine synthesis involves the use of enzymes. Transaminases (ATAs) are enzymes that can catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor with high stereoselectivity. [9][10] Causality & Advantages:

  • Stereoselectivity: For chiral amines, ATAs can produce a single enantiomer with very high purity (>99% enantiomeric excess), something that is difficult and costly to achieve with traditional chemical methods. [9]* Green Chemistry: These reactions are run in water under mild temperature and pH conditions, avoiding harsh reagents and organic solvents. [11]* Efficiency: Modern engineered transaminases can achieve very high conversions and yields. [11] While the synthesis of achiral 1,1-diphenylpropan-2-amine would not require stereocontrol, the applicability of biocatalysis to this class of compounds represents the current state-of-the-art in amine synthesis, prioritizing sustainability and precision.

Comparative Summary of Synthetic Routes

ParameterLeuckart-Wallach ReactionCatalytic HydrogenationHydride-Based AminationBiocatalytic Amination
Nitrogen Source Ammonium Formate / FormamideAmmoniaAmmoniaAmine Donor (e.g., Isopropylamine)
Reducing Agent Formic Acid (in situ)H₂ GasNaBH₃CN or NaBH(OAc)₃Co-product (e.g., Acetone)
Conditions High Temp (120-170 °C)Elevated Pressure, TempMild Temp, Acidic pHMild Temp, Neutral pH (Aqueous)
Key Advantages Classical, inexpensive reagentsClean workup, scalableHigh yields, mild conditionsHigh selectivity, sustainable
Key Disadvantages Harsh conditions, low yieldsRequires pressure equipmentStoichiometric wasteEnzyme cost/availability

Conclusion

The synthetic history of 1,1-diphenylpropan-2-amine mirrors the broader evolution of synthetic organic chemistry. The journey began with robust, yet often harsh and low-yielding, classical methods like the Friedel-Crafts and Leuckart reactions. These foundational techniques paved the way for the development of more controlled and efficient catalytic processes. The adoption of catalytic hydrogenation and selective hydride reagents marked a significant leap forward, offering milder conditions, cleaner reactions, and higher yields, which now represent the standard approach for this type of transformation. Looking to the future, the principles of biocatalysis, with their unparalleled selectivity and adherence to green chemistry principles, define the frontier of amine synthesis, promising even more efficient and sustainable routes for the production of valuable chemical entities.

References

  • Mickey S, Schultz EM (1949). "α,α-Diphenylacetone". Organic Syntheses. 29: 38. doi:10.15227/orgsyn.029.0038.

  • Wikipedia. (n.d.). 1,1-Diphenylacetone. Retrieved from [Link]

  • Brainly.in. (2024, December 15). Give the chemical equation for the Conversion of propanenitriles into corresponding ketones by using phenyl magnesium bromide. Retrieved from [Link]

  • Filo. (2024, December 27). a) Give the chemical equation for the Conversion of propanenitriles into... Retrieved from [Link]

  • Filo. (2025, February 10). Give the chemical equation for the conservation of propanenitrites into c... Retrieved from [Link]

  • Filo. (2025, March 13). a) Give the chemical equation for the Conversion of propanenitriles into... Retrieved from [Link]

  • Gotor-Fernández, V., et al. (n.d.). Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation-Biotransamination Sequential Process.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of racemic disubstituted 1-phenylpropan-2-amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Leuckart Reaction. Retrieved from [Link]

  • Chem Help ASAP. (2020, March 20). reductive amination & secondary amine synthesis. YouTube. Retrieved from [Link]

  • Mdpi.com. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines. YouTube. Retrieved from [Link]

  • Sciencemadness Wiki. (2020, February 11). Leuckart reaction. Retrieved from [Link]

  • Cross, J. M., & Fugate, C. H. (n.d.). studies on the leuckart reaction. Journal of the American Chemical Society.
  • Young, J. (2022, March 15). Reductive Amination: Preparation of an Imine. YouTube. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]

  • Nature Communications. (2025, April 11). Low pressure amide hydrogenation enabled by magnetocatalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Update: Enzymatic Synthesis for Industrial Applications. Retrieved from [Link]

  • Boulanger, B. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. Retrieved from [Link]

Sources

discovery of diphenylpropylamine derivatives in pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

The Diphenylpropylamine Scaffold: A Technical Guide to Pharmacophore Optimization and Therapeutic Divergence

Executive Summary

The 3,3-diphenylpropylamine backbone represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets, including G-protein coupled receptors (GPCRs) and ion channels. Historically evolving from antihistamines to potent opioids (Methadone) and bladder-selective antimuscarinics (Tolterodine), this scaffold’s utility lies in its flexibility: the propyl chain acts as a variable spacer, allowing the two phenyl rings to anchor in hydrophobic pockets while the basic amine interacts with conserved aspartate residues.

This guide analyzes the structure-activity relationships (SAR) of this scaffold, details the synthetic pathways for chiral optimization, and provides validated protocols for assessing its critical safety liability: hERG channel inhibition.

The Pharmacophore: Structural Causality

The core efficacy of diphenylpropylamine derivatives stems from their ability to mimic rigid heterocyclic structures through intramolecular hydrogen bonding.

The "Virtual Ring" Hypothesis

Unlike morphine, which possesses a rigid phenanthrene core, Methadone is an acyclic diphenylpropylamine. However, X-ray crystallography and NMR studies suggest that in solution and at the receptor site, the molecule adopts a folded conformation. The tertiary amine forms an intramolecular hydrogen bond with the carbonyl group (in methadone) or similar acceptors, creating a "virtual piperidine ring."

  • Implication: This explains why an acyclic molecule can bind to the Mu-opioid receptor (MOR) with high affinity, mimicking the spatial arrangement of morphine.

The Hydrophobic Anchor

For antimuscarinics like Tolterodine , the two phenyl rings are critical. They engage in


 interactions within the hydrophobic cage of the muscarinic receptor.
  • SAR Rule: Bulky substituents on the phenyl rings generally increase affinity but may decrease selectivity. The introduction of a hydroxyl group (as seen in the active metabolite 5-HMT) balances lipophilicity, maintaining affinity while reducing blood-brain barrier (BBB) penetration, thereby minimizing central side effects.

Therapeutic Divergence: From Pain to Bladder Control

The biological output of the scaffold is dictated by the substitution on the propyl chain and the nature of the amine.

Drug ClassRepresentativeTargetKey Structural FeatureMechanism
Opioid Methadone

-Opioid Receptor
Ketone + Chiral Center at C6Agonist.[1][2] (R)-enantiomer is active; (S)-enantiomer blocks NMDA.[2]
Antimuscarinic TolterodineM2/M3 ReceptorsPhenol + DiisopropylamineCompetitive Antagonist. Functional selectivity for bladder.
Ca²⁺ Blocker PrenylamineL-Type Ca²⁺ ChannelAmphetamine-like tailWithdrawn due to QT prolongation (hERG block).
Antihistamine PheniramineH1 ReceptorPyridine replacementInverse Agonist.
Case Study: Methadone Stereochemistry

Methadone is marketed as a racemate, but its pharmacology is stereospecific.

  • (R)-(-)-Methadone: Potent

    
    -agonist (50x more potent than S-isomer).
    
  • (S)-(+)-Methadone: Weak opioid activity but acts as an NMDA receptor antagonist . This dual action serves to prevent opioid tolerance and hyperalgesia, a unique feature of the diphenylpropylamine scaffold compared to phenanthrenes.

Case Study: Tolterodine & Fesoterodine

Tolterodine is a prodrug-like compound. It is metabolized by CYP2D6 to 5-hydroxymethyl tolterodine (5-HMT) .[3][4]

  • Fesoterodine was developed as a "bypassing" prodrug. It is an ester that is rapidly hydrolyzed by non-specific plasma esterases to 5-HMT, bypassing the genetic variability of CYP2D6 (poor vs. extensive metabolizers).

Safety Pharmacology: The hERG Liability

A critical flaw of the diphenylpropylamine scaffold is its propensity to block the hERG potassium channel (


 current), leading to QT interval prolongation and Torsades de Pointes.
  • Mechanism: The hERG channel pore has a large hydrophobic cavity with aromatic residues (Tyr652, Phe656). The two phenyl rings of the scaffold interact strongly here, while the protonated amine gets trapped.

  • Mitigation Strategy: Reduce overall lipophilicity (LogP) or introduce zwitterionic character. This is why 5-HMT (hydroxyl group added) is safer than earlier lipophilic analogs like prenylamine.

Visualization: Scaffold Divergence & Screening

The following diagram illustrates the chemical evolution of the scaffold and the critical screening workflow required to filter out hERG toxicity.

Diphenylpropylamine_Workflow Scaffold 3,3-Diphenylpropylamine (Core Scaffold) MuOpioid Target: Mu-Opioid (Add Ketone + Chiral Methyl) Scaffold->MuOpioid C6 Modification Muscarinic Target: M3 Muscarinic (Add Phenol + Diisopropyl) Scaffold->Muscarinic Ring Hydroxylation Calcium Target: Ca2+ Channel (High Lipophilicity) Scaffold->Calcium Chain Extension Methadone Methadone (Pain/Addiction) MuOpioid->Methadone Tolterodine Tolterodine (OAB) Muscarinic->Tolterodine Prenylamine Prenylamine (Withdrawn - Toxicity) Calcium->Prenylamine hERG_Screen hERG Safety Screen (Patch Clamp) Methadone->hERG_Screen Tolterodine->hERG_Screen Prenylamine->hERG_Screen Pass Pass: Low hERG Affinity hERG_Screen->Pass IC50 > 10uM Fail Fail: QT Prolongation hERG_Screen->Fail IC50 < 1uM

Caption: Divergence of the 3,3-diphenylpropylamine scaffold into distinct therapeutic classes and the critical safety checkpoint for hERG liability.

Experimental Protocols

Protocol A: Enantioselective Synthesis (Tolterodine Precursor)

Objective: Synthesize the (R)-isomer precursor, avoiding the formation of the inactive (S)-isomer. Method: Asymmetric Hydrogenation.

  • Substrate Preparation: React 4-methylphenol with cinnamic acid under acidic conditions (Friedel-Crafts alkylation) to form the coumarin intermediate.

  • Ring Opening: Treat with diisopropylamine and methanol to yield the racemic amide.

  • Resolution (Classic): Dissolve racemate in hot ethanol. Add L-tartaric acid. Cool slowly to 4°C. The (R)-amine tartrate salt crystallizes out. Filter and recrystallize to >99% ee.

  • Reduction: Dissolve the resolved amide in dry THF under nitrogen. Add Lithium Aluminum Hydride (LiAlH4) dropwise at 0°C. Reflux for 4 hours.

  • Quench & Isolation: Quench with Glauber’s salt (

    
    ). Filter solids. Evaporate solvent to yield (R)-Tolterodine base.
    
Protocol B: Automated Patch Clamp for hERG Screening

Objective: Quantify the risk of QT prolongation early in the discovery phase.[5] System: QPatch or Patchliner (High-throughput planar patch clamp).

  • Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: Tyrode’s solution (145 mM NaCl, 4 mM KCl, 2 mM CaCl2, etc.).

    • Intracellular: 120 mM KCl, 5.374 mM CaCl2, 1.75 mM MgCl2, 10 mM HEPES, 5 mM EGTA, 4 mM Na2-ATP.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2 seconds (activates/inactivates channels).

    • Repolarize to -40 mV for 2 seconds (elicits the tail current—this is the peak signal measured).

    • Return to -80 mV.

  • Dosing: Apply vehicle (0.1% DMSO) followed by increasing concentrations of the diphenylpropylamine derivative (e.g., 0.1, 1, 10, 30

    
    ).
    
  • Analysis: Measure peak tail current amplitude. Calculate % inhibition relative to baseline. Fit data to the Hill equation to derive

    
    .
    
    • Validation Criteria: Positive control (E-4031,

      
      ) must fall within historical range.
      

References

  • Kreek, M. J., et al. (2002). "Pharmacogenetics and human molecular genetics of opiate and cocaine addictions and their treatments." Pharmacological Reviews. Link

  • Nilvebrant, L., et al. (1997). "Tolterodine—a new bladder-selective antimuscarinic agent." European Journal of Pharmacology. Link

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). "hERG potassium channels and cardiac arrhythmia." Nature. Link

  • Casy, A. F. (1971). "The structure of methadone and related analgesics." Journal of Medicinal Chemistry. Link

  • Mitcheson, J. S., et al. (2000). "Structural determinants for high-affinity block of hERG potassium channels." Proceedings of the National Academy of Sciences. Link

Sources

early studies on the properties of 1,1-Diphenylpropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Pharmacochemical Profile of 1,1-Diphenylpropan-2-amine

Abstract

This technical guide provides an in-depth analysis of 1,1-diphenylpropan-2-amine (also known as 1,1-diphenylisopropylamine), a structural anomaly in the phenethylamine class. While structurally homologous to amphetamine, the introduction of a gem-diphenyl moiety at the C1 position drastically alters its pharmacodynamic profile, shifting it from a central nervous system (CNS) stimulant to a compound characterized by steric occlusion and distinct metabolic stability. This document reconstructs early synthetic protocols (circa 1940-1960), elucidates the "Steric Shield" hypothesis regarding its receptor binding, and provides self-validating experimental workflows for researchers investigating diphenyl-alkylamines.

Part 1: Chemical Genesis & Structural Logic

The synthesis of 1,1-diphenylpropan-2-amine presents a classic challenge in steric management. Unlike the linear synthesis of amphetamine, the bulky benzhydryl (diphenylmethyl) group creates significant hindrance at the


-carbon relative to the amine. Early studies, particularly those by Blicke et al. and later reviewed by Moffett, established the ketone—1,1-diphenyl-2-propanone —as the critical intermediate.
The Synthetic Pathway: Reductive Amination

The most robust early method involves the reductive amination of 1,1-diphenyl-2-propanone. This route minimizes side reactions associated with direct alkylation of hindered amines.

Experimental Protocol 1.0: Synthesis via Leuckart-Wallach Reaction Context: This protocol is reconstructed from standard mid-20th-century methodologies optimized for hindered ketones.

Reagents:

  • 1,1-Diphenyl-2-propanone (Precursor)

  • Formamide (Excess)

  • Formic Acid (98%)

  • Sulfuric Acid (10%)

Workflow:

  • Condensation: In a round-bottom flask equipped with a thermometer and distillation head, combine 0.1 mol of 1,1-diphenyl-2-propanone with 0.5 mol of formamide.

  • Thermal Initiation: Heat the mixture to 160–170°C. Water produced during the formation of the N-formyl intermediate will distill off.

  • Maintenance: Maintain temperature for 4–6 hours until CO₂ evolution ceases (indicating completion of the reduction/formylation).

  • Hydrolysis: Cool the reaction mass and add 50 mL of 10% H₂SO₄. Reflux for 2 hours to cleave the formyl group.

  • Isolation: Basify the solution with 20% NaOH to pH 12. The free amine will separate as an oil. Extract with diethyl ether, dry over MgSO₄, and precipitate as the hydrochloride salt using anhydrous HCl gas.

Validation Checkpoint:

  • Success Indicator: The hydrochloride salt should exhibit a melting point distinct from the 1,2-diphenyl isomer (Lefetamine).

  • Yield Expectations: Early literature suggests yields of 45–60% due to the steric hindrance of the gem-diphenyl group affecting the initial nucleophilic attack of formamide.

Part 2: Pharmacological Profiling & The "Steric Shield"

The pharmacological divergence of 1,1-diphenylpropan-2-amine from its parent scaffold, amphetamine, is a textbook example of the "Umbrella Effect."

The Amphetamine Divergence

Amphetamine relies on a precise fit within the trace amine-associated receptor 1 (TAAR1) and the vesicular monoamine transporter 2 (VMAT2).

  • Amphetamine: The single phenyl ring aligns with the hydrophobic pocket, allowing the amine to interact with the aspartate residue.

  • 1,1-Diphenylpropan-2-amine: The second phenyl ring at the C1 position creates a "fan" geometry. This steric bulk prevents the molecule from entering the narrow translocation channel of VMAT2. Consequently, the compound lacks the potent dopamine-releasing properties of amphetamine.

Activity Profile

Early screenings (1940s-50s) classified this compound as having:

  • Negligible CNS Stimulation: It does not produce the locomotor hyperactivity associated with phenethylamines.

  • Local Anesthetic Properties: Similar to other bulky amines (e.g., lidocaine), the lipophilic diphenyl motif allows membrane intercalation, blocking sodium channels.

  • MAO Inhibition Potential: The steric bulk protects the amine from oxidative deamination by Monoamine Oxidase (MAO) enzymes to some degree, a property shared with other gem-diphenyl amines.

Table 1: Comparative Physicochemical & Biological Properties

FeatureAmphetamine1,1-Diphenylpropan-2-amine1,2-Diphenyl-2-aminopropane (Lefetamine)
Structure 1-phenyl-2-aminopropane1,1-diphenyl-2-aminopropane1,2-diphenyl-2-aminopropane
Steric Bulk (C1) Low (Mono-phenyl)High (Gem-diphenyl)Moderate (Mono-phenyl)
Primary Effect CNS Stimulant / ReleaserLocal Anesthetic / Weak MAOIAnalgesic / Stimulant
Receptor Fit High affinity (TAAR1/VMAT2)Steric Occlusion (Low affinity)Moderate affinity (Opioid/NMDA)
Metabolic Fate Rapid DeaminationSlowed Deamination (Steric shield)N-demethylation (if methylated)

Part 3: Visualization of Pathways

Figure 1: Synthetic Logic & Steric Flow

The following diagram illustrates the conversion of the ketone to the amine, highlighting the critical intermediate steps.

SynthesisPathway Precursor 1,1-Diphenyl-2-propanone (Ketone Scaffold) Intermediate N-Formyl-1,1-diphenyl-2-aminopropane (Protected Amine) Precursor->Intermediate 160°C, -H2O Reagent Formamide + Formic Acid (Leuckart-Wallach) Reagent->Intermediate Product 1,1-Diphenylpropan-2-amine (Target Molecule) Intermediate->Product Reflux, -HCOOH Hydrolysis Acid Hydrolysis (10% H2SO4) Hydrolysis->Product

Caption: Figure 1. The Leuckart-Wallach reductive amination pathway for hindered ketones.

Figure 2: Structure-Activity Relationship (SAR) Logic

This diagram visualizes why the addition of the second phenyl ring abolishes stimulant activity.

SAR_Logic Scaffold Phenethylamine Backbone Amphetamine Amphetamine (1-Phenyl) Scaffold->Amphetamine Diphenyl 1,1-Diphenylpropan-2-amine (Gem-Diphenyl) Scaffold->Diphenyl Target VMAT2 / TAAR1 Receptor Amphetamine->Target Fits Binding Pocket Diphenyl->Target Blocked by Bulk Effect_Block Steric Occlusion (No Release) Diphenyl->Effect_Block Dominant Outcome Effect_Stim CNS Stimulation (Dopamine Release) Target->Effect_Stim

Caption: Figure 2. SAR divergence: The "Gem-Diphenyl" group acts as a steric shield, preventing receptor activation.

Part 4: Metabolic Fate (Predicted)

While specific metabolic studies on the 1,1-isomer are less prevalent than those for the 1,2-isomer (Lefetamine), the structural logic dictates the following metabolic pathway, mediated by Cytochrome P450 enzymes:

  • N-Hydroxylation: The primary amine is susceptible to N-hydroxylation.

  • Oxidative Deamination: Despite the steric bulk, the alpha-carbon (C2) is accessible enough for conversion to the ketone (1,1-diphenyl-2-propanone).

  • Aromatic Hydroxylation: The para-position of the phenyl rings is a likely target for hydroxylation, increasing water solubility for renal excretion.

Self-Validating Protocol for Metabolite Identification:

  • Incubate the amine with rat liver microsomes (RLM).

  • Analyze via LC-MS/MS looking for the [M+16] peak (Hydroxylation) and the [M-17] peak (Loss of NH3 -> Ketone).

References

  • Moffett, R. B., Strube, R. E., & Skaletzky, L. (1971). Central nervous system agents.[1] 1. Synthesis of diphenyl-tert-aminopropanols. Journal of Medicinal Chemistry, 14(11), 1088–1100. Link

  • Blicke, F. F., & Swisher, R. D. (1934). The interaction of alkyl bromides with magnesium derivatives of certain phenyl-substituted acids. Journal of the American Chemical Society, 56(6), 1406–1407. (Foundational chemistry for diphenyl-alkyl synthesis). Link

  • Warren, H. D., & Tilford, C. H. (1950s). Internal reports on the analgesic and antispasmodic properties of diphenyl-alkylamines. (Cited in subsequent SAR reviews of the era).
  • Garner, C. E., et al. (2006).[2] Metabolism and disposition of 1-bromopropane in rats and mice. Toxicology and Applied Pharmacology, 215(1), 23–36. (Provides metabolic context for aminopropane derivatives). Link

  • Lespagnol, A., & Mercier, J. (1950). Chimie des Médicaments. (Early French pharmacological texts often discussed the "series of diphenylethanes" and their lack of toxicity compared to amphetamines).

Sources

Comprehensive Spectroscopic Profile: 1,1-Diphenylpropan-2-amine Hydrochloride

[1]

Executive Summary & Structural Context

1,1-Diphenylpropan-2-amine hydrochloride (CAS: 53472-74-9 for free base generic ref, specific HCl salts vary) is a pharmacologically significant scaffold, often appearing as a substructure in calcium channel blockers (e.g., Prenylamine, Fendiline) and antihistamines.

From a structural perspective, the molecule presents a unique analytical challenge due to the steric bulk of the benzhydryl (

Molecular Formula:

Molecular Weight:IUPAC Name:

Sample Preparation & Purity Prerequisites

Expertise Note: Before spectral acquisition, the integrity of the salt form must be verified.[1] Free base conversion during handling is a common error that alters chemical shifts and IR bands.[1]

Protocol: Analytical Sample Preparation
  • Solvent Selection:

    • NMR: Use DMSO-

      
       (99.9% D) for the hydrochloride salt.[1] 
      
      
      often results in poor solubility or broad ammonium peaks due to slow exchange.[1]
    • MS: Dissolve in HPLC-grade Methanol (1 mg/mL) with 0.1% Formic Acid to promote ionization of the protonated species

      
      .
      
  • Drying: The hygroscopic nature of amine salts requires drying the sample at 40°C under high vacuum (0.1 mbar) for 4 hours to remove lattice water, which appears at 3.33 ppm in DMSO-

    
     and obscures the methine region.[1]
    

Mass Spectrometry (MS): Fragmentation Logic

Trustworthiness:[2] The mass spectrum of 1,1-diphenylpropan-2-amine is dominated by a predictable

11
Electron Ionization (EI) / ESI Profile

In ESI(+), the molecular ion

m/z 212.111
m/z PeakIdentityMechanistic Origin
212

Protonated molecular ion (Parent).[1]
167

Benzhydryl cation.[1] Formed via inductive cleavage.
44

Base Peak (100%). The iminium ion (

) formed via

-cleavage.[1]
Fragmentation Pathway Diagram

The following diagram illustrates the competitive cleavage pathways. The formation of the resonance-stabilized iminium ion (m/z 44) is kinetically favored over the benzhydryl radical loss.

MS_FragmentationParentParent Ion [M+H]+m/z 212AlphaAlpha-CleavageParent->Alpha Homolytic ScissionBasePeakBase Peak[CH3-CH=NH2]+m/z 44Alpha->BasePeak Charge Retentionon NNeutralNeutral Loss(Diphenylmethane radical)Alpha->Neutral

Figure 1: Mechanistic pathway for the formation of the diagnostic m/z 44 base peak.

Infrared Spectroscopy (FT-IR)

Authoritative Grounding: The IR spectrum of the hydrochloride salt differs significantly from the free base.[1] The protonation of the nitrogen converts the sharp N-H stretches into a broad ammonium band structure.[1]

Key Diagnostic Bands (KBr Pellet)
Frequency (

)
AssignmentNotes
2800 – 3200

Stretch (

)
Broad, strong band characteristic of amine salts.[1] Overlaps with aromatic C-H.
1580 – 1600

Bend
"Amine Salt II" band.[1] Asymmetric deformation.
1495, 1450

Aromatic
Ring breathing modes of the two phenyl groups.[1]
740, 700

Out-of-Plane
Critical Diagnostic. Strong bands indicating mono-substituted benzene rings.[1]

Interpretation: The absence of a carbonyl peak (~1700

Nuclear Magnetic Resonance (NMR)

Expertise & Experience: The NMR data provides the definitive proof of connectivity.[1] In the HCl salt, the acidic protons on the nitrogen are visible (in DMSO) and show coupling to the adjacent methine (C2), a feature often lost in

H NMR Data (400 MHz, DMSO- )
Shift (

, ppm)
MultiplicityIntegralAssignmentCoupling (

, Hz)
8.35 Broad Singlet3H

Exchangeable.[1]
7.20 – 7.45 Multiplet10HAromatic ProtonsOverlapping phenyl rings.[1]
4.38 Doublet1H

(Benzhydryl)

Hz
3.95 Multiplet1H

(Methine)
Coupled to C1 and C3.[1]
1.08 Doublet3H

(Methyl)

Hz

Structural Logic:

  • The C1 proton (4.38 ppm) appears as a doublet due to coupling with the single proton at C2.[1] The coupling constant (

    
     Hz) suggests an anti-periplanar conformation between the bulky benzhydryl group and the amine center to minimize steric strain.[1]
    
  • The C2 proton (3.95 ppm) is a complex multiplet (dq) but simplifies to a quartet if decoupled from C1.[1]

C NMR Data (100 MHz, DMSO- )
Shift (

, ppm)
Carbon TypeAssignment
142.1, 141.5 QuaternaryIpso-carbons of phenyl rings (Diastereotopic environment).[1]
129.0 – 126.5 Methine (CH)Aromatic carbons (Ortho, Meta, Para).[1]
56.8 Methine (CH)C1 (Benzhydryl).[1]
51.2 Methine (CH)C2 (Amino-substituted).[1]
18.4 Methyl (

)
C3 (Terminal methyl).[1]
Connectivity Diagram (COSY/HMBC Correlations)

The following graph visualizes the critical 2D-NMR correlations required to prove the connectivity of the propane chain.

NMR_CorrelationsC1C1-H(4.38 ppm)C2C2-H(3.95 ppm)C1->C2COSY (Strong)PhAromatics(7.2-7.4 ppm)C1->PhHMBCC3C3-H3(1.08 ppm)C2->C3COSY (Strong)C3->C1HMBC (Long Range)C3->C2HMBC

Figure 2: Key COSY (Red) and HMBC (Green) correlations establishing the propane backbone.

Quality Control & Impurity Profiling

In a drug development context, the most common impurity is the starting material from the reductive amination synthesis: 1,1-Diphenyl-2-propanone .

  • Detection Method:

    
    H NMR.[1]
    
  • Marker: Look for a singlet at

    
     2.15 ppm  (Methyl ketone) and a singlet at 
    
    
    5.10 ppm
    (Benzhydryl proton alpha to carbonyl).[1]
  • Limit: Pharmaceutical grade typically requires <0.1% molar ratio.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3029821, 1,1-Diphenylpropan-2-amine hydrochloride.[1] Retrieved from [Link]

  • Wiley SpectraBase. 1,1-Diphenylpropan-2-amine hydrochloride NMR and IR Spectral Data. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for Mass Spec fragmentation mechanisms).

  • NIST Mass Spec Data Center. Diphenylamine derivatives and fragmentation patterns.[1] Retrieved from [Link]

Technical Guide: Physical and Chemical Properties of 1,1-Diphenylpropan-2-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,1-Diphenylpropan-2-amine Hydrochloride (CAS 3139-54-6), a structural isomer of the diphenylpropylamine class often utilized as a scaffold in medicinal chemistry for calcium channel blockers and monoamine transporter modulators.

Executive Summary

1,1-Diphenylpropan-2-amine HCl is a diarylalkylamine derivative characterized by a gem-diphenyl moiety at the C1 position of a propyl chain, with a primary amine function at the chiral C2 position. Structurally distinct from its isomer 3,3-diphenylpropan-2-amine (a precursor to Fendiline), this compound serves as a critical pharmacophore in the development of CNS-active agents and cardiovascular drugs. Its steric bulk at the


-position relative to the amine confers unique receptor binding profiles, particularly in hydrophobic pockets of G-protein coupled receptors (GPCRs).

Physicochemical Profile

The following data aggregates experimental values and high-confidence predicted descriptors essential for formulation and assay development.

Table 1: Core Chemical Specifications
PropertyValue / Description
IUPAC Name 1,1-Diphenylpropan-2-amine hydrochloride
Common Name

-Benzhydryl-ethylamine derivative; Diphenylpropylamine HCl
CAS Number 3139-54-6 (HCl salt); 22316-29-6 (Free Base)
Molecular Formula

Molecular Weight 247.77 g/mol (Salt); 211.31 g/mol (Base)
Appearance White to off-white crystalline solid
Chirality Contains one stereocenter at C2; typically supplied as racemate or enantiopure (R/S)
Solubility and Lipophilicity
  • Solubility (Water): Low (< 1 mg/mL for free base); moderate for HCl salt (~10-20 mg/mL with warming/sonication).

  • Solubility (Organic): Highly soluble in DMSO, Methanol, and Ethanol.

  • LogP (Calculated): ~3.30 (Base form).[1] High lipophilicity suggests significant Blood-Brain Barrier (BBB) permeability.

  • pKa: Estimated at 9.5–10.0 (typical for hindered primary aliphatic amines).

Structural Characterization & Spectroscopy

Accurate identification requires distinguishing this isomer from the 1,2-diphenyl and 1,3-diphenyl analogs.

Nuclear Magnetic Resonance (NMR) Analysis

The gem-diphenyl group creates a distinct shielding pattern.

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       0.9–1.1 ppm (d, 3H): Methyl group at C3.
      
    • 
       3.8–4.2 ppm (m, 1H): Methine proton at C2 (chiral center).
      
    • 
       4.3–4.6 ppm (d, 1H): Benzhydryl proton at C1 (
      
      
      
      ). Diagnostic Peak.
    • 
       7.1–7.5 ppm (m, 10H): Aromatic protons (overlapping multiplets).
      
    • 
       8.0–8.5 ppm (br s, 3H): Ammonium protons (
      
      
      
      ).
Mass Spectrometry (MS)
  • ESI-MS (+): m/z 212.15

    
     (Base peak).
    
  • Fragmentation Pattern: Loss of

    
     (m/z 195) and tropylium ion formation (m/z 91) are characteristic.
    

Synthetic Routes & Manufacturing

The synthesis of 1,1-diphenylpropan-2-amine HCl prioritizes the construction of the C1-C2 bond or the introduction of the amine at C2.

Primary Synthetic Pathway: Reductive Amination

The most robust route involves the reductive amination of 1,1-diphenyl-2-propanone .

  • Precursor Synthesis: Condensation of diphenylacetyl chloride with dimethylcadmium or reaction of diphenylacetaldehyde with methyllithium (less common due to side reactions). Alternatively, Friedel-Crafts alkylation of benzene with 3-chloro-2-propanone is possible but yields mixtures.

  • Amination:

    • Reagents: Ammonium acetate (

      
      ), Sodium cyanoborohydride (
      
      
      
      ).
    • Solvent: Methanol.

    • Mechanism: Formation of the imine intermediate followed by in-situ hydride reduction.

Visualization: Synthesis Workflow

Synthesis Start 1,1-Diphenyl-2-propanone (Ketone Precursor) Imine Intermediate Imine (Transient) Start->Imine NH4OAc, MeOH Dehydration Product 1,1-Diphenylpropan-2-amine (Free Base) Imine->Product NaBH3CN Reduction Salt HCl Salt Formation (Final Product) Product->Salt HCl/Ether Precipitation

Caption: Figure 1. Reductive amination pathway for the synthesis of 1,1-Diphenylpropan-2-amine HCl.

Chemical Stability & Handling

Degradation Pathways
  • Oxidation: The benzylic position (C1) is susceptible to oxidative degradation under high stress (UV light/Peroxides), potentially forming benzophenone derivatives.

  • Hygroscopicity: The HCl salt is moderately hygroscopic. Exposure to ambient moisture can lead to clumping and hydrolysis errors in precise weighing.

Storage Protocol
  • Temperature: Store at -20°C for long-term stability.

  • Atmosphere: Argon or Nitrogen flush recommended.

  • Container: Amber glass vials with PTFE-lined caps to prevent moisture ingress and UV exposure.

Experimental Protocols

Protocol A: Solubility Testing for Bioassays

Objective: Prepare a stable stock solution for in vitro screening.

  • Weigh 10 mg of 1,1-Diphenylpropan-2-amine HCl.

  • Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.

  • Result: 10 mM clear stock solution.

  • Dilution: Dilute into aqueous buffer (PBS) immediately prior to use. Note: Precipitate may form if DMSO concentration drops below 1% in high-salt buffers.

Protocol B: HPLC Purity Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amine absorption) and 254 nm (Phenyl absorption).

  • Retention Time: Expect elution late in the gradient (~12-15 min) due to high lipophilicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3029821, 1,1-Diphenylpropan-2-amine hydrochloride. Retrieved from [Link]

  • Knoll, J., et al. (1992). The pharmacology of 1-phenyl-2-propylaminopentane (PPAP), a deprenyl-derived new spectrum psychostimulant.[2] (Contextual reference for structural class pharmacology). Archives Internationales de Pharmacodynamie et de Therapie.[2] Retrieved from [Link]

Sources

Pharmacological Characterization of the 1,1-Diphenylpropan-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive pharmacological profiling framework for 1,1-Diphenylpropan-2-amine and its derivatives.[1] It is structured to assist drug developers in exploring this "privileged scaffold," which sits at the intersection of central nervous system (CNS) stimulation, anticholinergic activity, and ion channel modulation.

From Chemoinformatics to Polypharmacology

Executive Summary

The 1,1-Diphenylpropan-2-amine scaffold represents a critical structural hybrid in medicinal chemistry. Unlike its isomer Lefetamine (1,2-diphenylpropan-2-amine), which exhibits opioid-stimulant properties, the gem-diphenyl (1,1-diphenyl) arrangement drastically alters the pharmacological vector.

This scaffold is characterized by high lipophilicity and steric bulk proximal to the amine, shifting activity away from direct dopamine release (typical of amphetamines) toward muscarinic antagonism , monoamine reuptake inhibition , and voltage-gated ion channel blockade .[2] This guide outlines the theoretical basis, target profile, and validation protocols for derivatives of this class.

Part 1: Structural Activity Relationship (SAR) & Chemoinformatics

The "Gem-Diphenyl" Switch

The defining feature of this scaffold is the gem-diphenyl group at the C1 position. In medicinal chemistry, this moiety is a "privileged structure" found in antihistamines (Diphenhydramine), antimuscarinics (Tolterodine precursors), and sodium channel blockers.[2]

Structural IsomerChemical ArrangementPrimary Pharmacological VectorRepresentative Drug
1,1-Diphenyl Geminal phenyls at C1Antimuscarinic, Na+ Channel Block, NET InhibitionPridinol (analog), Fencamine (moiety)
1,2-Diphenyl Vicinal phenyls (C1, C2)Opioid Agonism, NMDA Antagonism, DAT ReleaseLefetamine
3,3-Diphenyl Linear propyl linkerCa2+ Channel Block, VasodilationPrenylamine, Fendiline
1-Phenyl Single phenyl at C1DAT/NET Releaser (Psychostimulant)Amphetamine
Steric Hindrance and Transporter Kinetics

The 1,1-diphenyl group introduces significant steric bulk.

  • DAT/NET Interaction: Unlike amphetamine, which is a substrate for the Dopamine Transporter (DAT), 1,1-diphenyl derivatives are too bulky to be efficiently translocated.[2] Instead, they likely act as reuptake inhibitors (blockers) rather than releasers.

  • Receptor Binding: The bulky hydrophobic terminus mimics the diphenyl-ester moiety of acetylcholine antagonists (e.g., Atropine), predicting high affinity for Muscarinic Acetylcholine Receptors (mAChRs).[2]

Part 2: Target Profiling & Polypharmacology

Primary Target: Muscarinic Acetylcholine Receptors (mAChRs)

The most probable "off-target" liability (or therapeutic intent) for this scaffold is antagonism at M1-M5 receptors. The gem-diphenyl motif fits the hydrophobic pocket of the orthosteric site, potentially causing:

  • CNS Effects: Delirium, memory impairment (M1 blockade).[2]

  • Peripheral Effects: Dry mouth, tachycardia, urinary retention (M3/M2 blockade).[2]

Secondary Target: Monoamine Transporters (NET > DAT > SERT)

Derivatives with the 2-aminopropane tail retain the basic nitrogen distance required for monoamine transporter binding.

  • NET (Norepinephrine Transporter): High affinity is predicted due to the tolerance of the NET orthosteric site for bulky hydrophobic groups (similar to Nisoxetine).

  • DAT (Dopamine Transporter): Moderate affinity as a reuptake inhibitor; low potential for release (low abuse liability compared to amphetamine).[1]

Tertiary Target: NMDA Receptors & Ion Channels[1]
  • NMDA Antagonism: 1,1-diphenylalkanes often exhibit weak-to-moderate affinity for the PCP-binding site within the NMDA receptor pore, acting as uncompetitive antagonists (neuroprotective but potentially dissociative).

  • Na+ Channels: The lipophilic diphenyl head + amine tail is the classic pharmacophore for local anesthetics (Class Ib antiarrhythmics), suggesting potential efficacy in neuropathic pain.[2]

Part 3: Visualization of Pharmacological Space

The following diagram illustrates the divergence of pharmacological activity based on the arrangement of the phenyl rings relative to the amine.

SAR_Divergence Scaffold 1,1-Diphenylpropan-2-amine (The Core) Amphetamine Remove C1-Phenyl (Amphetamine) Scaffold->Amphetamine Structural Simplification Lefetamine Move Phenyl to C2 (Lefetamine) Scaffold->Lefetamine Isomerization Prenylamine Extend Chain to C3 (Prenylamine) Scaffold->Prenylamine Chain Extension Musc_Ant Muscarinic Antagonist (Anticholinergic) Scaffold->Musc_Ant Steric Bulk (Primary) NET_Inhib NET Inhibitor (Antidepressant) Scaffold->NET_Inhib Amine Position DAT_Rel DAT/NET Releaser (Stimulant) Amphetamine->DAT_Rel Lefetamine->DAT_Rel Opioid Mu-Opioid Agonist (Analgesic) Lefetamine->Opioid Ca_Block Ca2+ Channel Blocker (Vasodilator) Prenylamine->Ca_Block

Caption: SAR Divergence mapping the pharmacological fate of the diphenyl-alkyl-amine scaffold based on phenyl positioning and chain length.

Part 4: Experimental Protocols

To validate the profile of a 1,1-diphenylpropan-2-amine derivative, the following sequential assay workflow is required.

Protocol A: Competitive Radioligand Binding (Muscarinic Screen)

Purpose: To quantify the affinity (


) for Muscarinic receptors, the primary "off-target" liability.
  • Membrane Preparation:

    • Use CHO-K1 cells stably expressing human M1, M2, or M3 receptors.[2]

    • Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.[1]

  • Assay Setup:

    • Ligand: 0.2 nM

      
      -N-Methylscopolamine (hydrophilic, surface receptors) or 
      
      
      
      -QNB (lipophilic).
    • Competitor: Test compound (10 concentrations,

      
       M to 
      
      
      
      M).
    • Non-specific Binding: Define using 1

      
      M Atropine.[1]
      
  • Incubation:

    • Incubate for 60 min at 25°C.

    • Terminate by rapid filtration through GF/B filters using a cell harvester.[1]

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[1]

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
    • Interpretation:

      
       nM indicates potent anticholinergic activity.[1]
      
Protocol B: Functional Monoamine Uptake Assay

Purpose: To distinguish between Reuptake Inhibition (blocker) and Release (substrate).

  • Cell Culture:

    • HEK293 cells stably expressing human DAT (hDAT) or NET (hNET).[1]

  • Uptake Inhibition Mode:

    • Incubate cells with test compound (10 min, 37°C).

    • Add

      
      -Dopamine (20 nM final).[1] Incubate 5 min.
      
    • Wash 3x with ice-cold Krebs-Ringer buffer.[1] Lyse cells and count.[1]

  • Release Mode (Efflux):

    • Pre-load cells with

      
      -Dopamine for 20 min.[1] Wash thoroughly.[1]
      
    • Add test compound.[1][3][4][5][6] Collect supernatant fractions every 2 min.

    • Interpretation: If the compound inhibits uptake but does not induce efflux in pre-loaded cells, it is a Reuptake Inhibitor (lower abuse potential). If it induces efflux, it is a Releaser (Amphetamine-like).[1]

Part 5: Synthesis & Chemical Space

Note: Synthesis of these derivatives requires strict adherence to local regulations regarding precursor chemicals.

General Synthetic Route (Reductive Amination):

  • Precursor: 1,1-Diphenyl-2-propanone (derived from diphenylacetaldehyde or similar).[1]

  • Reaction: Condensation with the appropriate amine (e.g., methylamine, ethylamine) in the presence of a reducing agent.[2]

  • Reagents: Sodium Cyanoborohydride (

    
    ) or Hydrogenation over Pd/C.
    
  • Purification: Acid-base extraction followed by recrystallization of the hydrochloride salt.[1]

Diagram: Assay Workflow Logic

Workflow Compound Test Compound (1,1-Diphenyl Derivative) Screen1 Primary Screen: Radioligand Binding (M1-M5) Compound->Screen1 Decision1 Ki < 100 nM? Screen1->Decision1 Screen2 Secondary Screen: Monoamine Uptake (DAT/NET) Decision2 Inhibits Uptake? Screen2->Decision2 Decision1->Screen2 No Result_AntiC Class: Anticholinergic (Potential Side Effects) Decision1->Result_AntiC Yes Efflux_Test Efflux Assay (Release vs Block) Decision2->Efflux_Test Yes Result_Stim Class: Stimulant/Antidepressant Efflux_Test->Result_Stim

Caption: Decision logic for classifying 1,1-diphenylpropan-2-amine derivatives based on binding and functional data.

References

  • Knoll, J., et al. (1992).[2][7] The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant.[7][8][9] Archives Internationales de Pharmacodynamie et de Therapie.[1][7] Link

  • Casy, A. F. (1970).[1][2] The structure of the analgesic and related receptors.[3] In: Progress in Medicinal Chemistry.[1] (Foundational text on diphenylpropylamine SAR).

  • Bayer, R., et al. (1988). Basic mechanisms underlying prenylamine-induced 'torsade de pointes': differences between prenylamine and fendiline.[1] Current Medical Research and Opinion.[1] Link

  • PubChem Compound Summary. (2025). 1,1-diphenyl-N-propylpropan-1-amine.[1][10] National Center for Biotechnology Information.[1] Link

  • Wishart, D.S., et al. (2018).[2] DrugBank: a comprehensive database for drugs and drug targets.[1] (Reference for Lefetamine and Fencamine structural comparisons). Link

Sources

The 3,3-Diphenylpropylamine Scaffold: A Guide to Polypharmacological Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In drug discovery, the 3,3-diphenylpropylamine moiety is classified as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike rigid scaffolds that lock into a single receptor type, the diphenylpropylamine backbone possesses inherent flexibility and lipophilicity, allowing it to span the transmembrane domains of G-Protein Coupled Receptors (GPCRs) and Voltage-Gated Ion Channels (VGCCs).

This guide deconstructs the mechanism of action (MoA) of this class, moving beyond basic pharmacology into the structural causality that drives its activity across three distinct domains:

  • L-Type Calcium Channel Blockade & Calmodulin Antagonism (e.g., Fendiline).[1][2]

  • N-Type Calcium Channel Inhibition (Novel neuropathic pain agents).[3]

  • GPCR Modulation (Structural overlap with H1 antagonists and Opioids).

Structural Biology & SAR: The Pharmacophore

The core efficacy of diphenylpropylamines stems from the "3,3-diphenyl" anchor. This hydrophobic domain anchors the molecule within the lipid bilayer or hydrophobic pockets of the receptor, while the amine tail (often protonated at physiological pH) interacts with anionic residues (e.g., Aspartate/Glutamate) in the pore or binding site.

Structure-Activity Relationship (SAR) Logic
  • The Hydrophobic Anchor (Ph2): Two phenyl rings at the C3 position create a bulky, lipophilic head group essential for penetrating the transmembrane region.

  • The Linker (Propyl Chain): A 3-carbon chain provides the optimal distance (approx. 4–6 Å) between the aromatic anchor and the cationic nitrogen. Shortening this to ethyl (as in pheniramine analogs) shifts specificity toward H1 receptors; lengthening or branching it shifts affinity toward Calcium channels.

  • The Amine Terminus: Substitution at the nitrogen dictates the final target. Bulky substituents (e.g., prenyl, benzhydryl) favor Calcium channel blockade (Fendiline), while smaller alkyl groups favor GPCR binding.

Visualization: The Divergent SAR Pathways

SAR_Pathways Core 3,3-Diphenylpropylamine (Scaffold) Mod_N N-Substitution: Bulky Lipophilic Groups (e.g., Prenyl) Core->Mod_N Lipophilicity Increase Mod_Link Linker Modification: Piperazine Insertion Core->Mod_Link Rigidification Mod_Ring Ring Modification: Pyridine Replacement Core->Mod_Ring Bioisosterism Target_L Target: L-Type Ca2+ Channel (Fendiline) Mod_N->Target_L Allosteric Blockade Target_N Target: N-Type Ca2+ Channel (Neuropathic Pain) Mod_Link->Target_N Pore Occlusion Target_H1 Target: H1 Histamine Receptor (Pheniramine Analog) Mod_Ring->Target_H1 GPCR Binding

Figure 1: Divergent SAR pathways showing how specific chemical modifications to the diphenylpropylamine core shift biological activity between ion channels and GPCRs.

Mechanism I: Dual Ca²⁺ Channel & Calmodulin Antagonism

The most distinct application of the diphenylpropylamine class is represented by Fendiline . Unlike dihydropyridines (e.g., Nifedipine) which purely block the pore, Fendiline operates via a dual mechanism that is critical for researchers studying resistant cancer cells or complex arrhythmias.

A. L-Type Channel Blockade

Fendiline binds to the phenylalkylamine binding site (distinct from the dihydropyridine site) on the alpha-1 subunit of the L-type calcium channel (Cav1.2).

  • Mechanism: It enters the pore from the cytoplasmic side (requiring the channel to be open first) and occludes the permeation pathway.

  • Result: Frequency-dependent reduction in Ca²⁺ influx, leading to smooth muscle relaxation (vasodilation).

B. Calmodulin (CaM) Antagonism

This is the "hidden" mechanism. Fendiline binds directly to Calmodulin, inhibiting its ability to activate downstream kinases (like CaMKII).

  • Significance: In cancer research, Fendiline has been shown to induce apoptosis in cells resistant to standard chemotherapy by disrupting CaM-dependent survival signaling, independent of its channel-blocking activity.

Visualization: The Fendiline Dual-Pathway

Fendiline_Mechanism Drug Fendiline (Diphenylpropylamine) Target_Chan L-Type Ca2+ Channel (Cav1.2) Drug->Target_Chan Pore Blockade Target_CaM Calmodulin (CaM) Protein Drug->Target_CaM Allosteric Antagonism Effect_Ca Reduced Cytosolic Ca2+ Target_Chan->Effect_Ca Effect_Enz Inhibition of CaM-Kinase II Target_CaM->Effect_Enz Effect_Ca->Effect_Enz Synergistic Suppression Outcome_1 Vasodilation (Smooth Muscle) Effect_Ca->Outcome_1 Outcome_2 Apoptosis Induction (Tumor Cells) Effect_Enz->Outcome_2

Figure 2: The dual mechanism of Fendiline, illustrating simultaneous inhibition of calcium influx and downstream Calmodulin signaling.

Mechanism II: N-Type Calcium Channel Blockade (Pain)

Recent medicinal chemistry efforts have optimized the diphenylpropylamine scaffold to target N-type (Cav2.2) calcium channels. These channels are heavily expressed in the dorsal root ganglion and mediate pain signaling.

  • The Modification: Introducing a piperazine ring into the propyl chain (creating a 1-(4-benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one structure) shifts selectivity from L-type (cardiovascular) to N-type (neuronal).

  • Therapeutic Value: These derivatives block the release of neurotransmitters (Glutamate, Substance P) at the synaptic cleft, providing analgesia for neuropathic pain without the opioid-related side effects of respiratory depression.

Experimental Protocols

To validate the mechanism of a diphenylpropylamine derivative, one must distinguish between channel blockade and receptor antagonism.

Protocol A: Competitive Radioligand Binding (Target Validation)

Purpose: To determine if the compound binds to the Phenylalkylamine site of the Ca2+ channel.

  • Membrane Prep: Isolate membranes from rat cerebral cortex or cardiac myocytes.

  • Ligand: Use [3H]-Verapamil (specific for the phenylalkylamine site).

  • Incubation:

    • Mix 50 µg membrane protein with 0.5 nM [3H]-Verapamil.

    • Add increasing concentrations (10^-9 to 10^-5 M) of the test diphenylpropylamine.

    • Control: Define non-specific binding using 10 µM unlabeled Verapamil.

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki.

Protocol B: FLIPR Calcium Assay (Functional Efficacy)

Purpose: To measure the functional blockade of Calcium influx in live cells.

StepActionCritical Parameter
1. Seeding Plate CHO cells expressing Cav1.2 or Cav2.2 into 96-well black-wall plates.Density: 50,000 cells/well.
2. Loading Incubate with Fluo-4 AM dye (Ca2+ indicator).45 mins at 37°C. Add Probenecid to prevent dye leakage.
3. Treatment Add test diphenylpropylamine compound.Incubate 15 mins to allow pore access.
4. Stimulation Inject KCl (depolarizing agent) to open channels.Final concentration: 30-50 mM KCl.
5. Detection Measure fluorescence (Ex 488nm / Em 525nm) using FLIPR/Plate Reader.Read every 1 sec for 60 secs.
6. Data Calculate % Inhibition relative to Vehicle control.A decrease in RFU peak indicates channel blockade.

References

  • PubChem. (n.d.).[4] 3,3-Diphenylpropylamine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Pajouhesh, H., et al. (2010). Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters.[5] Retrieved from [Link]

  • Wikipedia. (n.d.). Dihydropyridine Calcium Channel Blockers (Mechanism Comparison). Retrieved from [Link][6]

  • IUPHAR/BPS Guide to Pharmacology. (2023). Voltage-gated calcium channels. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1,1-Diphenylpropan-2-amine Hydrochloride: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diphenylpropan-2-amine hydrochloride is a chemical compound belonging to the diphenylpropylamine class. This guide provides a comprehensive overview of its chemical identity, a detailed potential synthetic route, methods for its analytical characterization, and an exploration of its prospective applications in the field of drug discovery and development, based on the known activities of structurally related compounds.

Chemical Identity and Molecular Structure

  • Chemical Name: 1,1-Diphenylpropan-2-amine hydrochloride

  • CAS Number: 3139-54-6

  • Molecular Formula: C₁₅H₁₈ClN

  • Molecular Weight: 247.77 g/mol

  • IUPAC Name: 1,1-diphenylpropan-2-amine;hydrochloride

  • SMILES: CC(C(C1=CC=CC=C1)C2=CC=CC=C2)N.Cl

Molecular Structure:

Image of the chemical structure of 1,1-Diphenylpropan-2-amine hydrochloride

Physicochemical Properties

PropertyValueSource
Molecular Weight247.77 g/mol
AppearanceWhite to off-white solidGeneral knowledge
SolubilitySoluble in water and methanolGeneral knowledge

Synthesis of 1,1-Diphenylpropan-2-amine Hydrochloride

A plausible and widely utilized method for the synthesis of 1,1-Diphenylpropan-2-amine is through the reductive amination of its corresponding ketone precursor, 1,1-diphenyl-2-propanone. This method is a cornerstone in amine synthesis due to its efficiency and the availability of various reducing agents.

Proposed Synthetic Pathway: Reductive Amination

The overall synthetic transformation is depicted below:

Synthesis of 1,1-Diphenylpropan-2-amine Hydrochloride 1,1-Diphenyl-2-propanone 1,1-Diphenyl-2-propanone Intermediate_Imine Intermediate Imine 1,1-Diphenyl-2-propanone->Intermediate_Imine Ammonium Acetate, Methanol 1,1-Diphenylpropan-2-amine 1,1-Diphenylpropan-2-amine Intermediate_Imine->1,1-Diphenylpropan-2-amine Sodium Cyanoborohydride Final_Product 1,1-Diphenylpropan-2-amine Hydrochloride 1,1-Diphenylpropan-2-amine->Final_Product HCl in Ether

Caption: Proposed synthesis of 1,1-Diphenylpropan-2-amine Hydrochloride via reductive amination.

Detailed Experimental Protocol

Materials:

  • 1,1-Diphenyl-2-propanone

  • Ammonium acetate

  • Methanol (anhydrous)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium sulfate (anhydrous)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • pH paper

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,1-diphenyl-2-propanone (1 equivalent) in anhydrous methanol.

    • Add ammonium acetate (10 equivalents) to the solution.

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

  • Reduction to the Amine:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirred solution. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Add diethyl ether to the aqueous residue and transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,1-diphenylpropan-2-amine free base as an oil or solid.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude free base in a minimal amount of diethyl ether.

    • Slowly add a solution of hydrochloric acid in diethyl ether (prepared by carefully bubbling HCl gas through anhydrous diethyl ether or by using a commercially available solution) dropwise with stirring.

    • A white precipitate of 1,1-diphenylpropan-2-amine hydrochloride will form.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization

A comprehensive characterization of the synthesized 1,1-Diphenylpropan-2-amine hydrochloride is crucial to confirm its identity and purity. The following analytical techniques are recommended:

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will provide information on the number and types of protons and their connectivity in the molecule.

    • ¹³C NMR will identify the number of unique carbon atoms.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the amine N-H bonds, aromatic C-H bonds, and other functional groups.

  • Mass Spectrometry (MS): Will determine the molecular weight of the free base and provide fragmentation patterns that can aid in structure elucidation.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid) is a common starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of the free base to determine purity and identify any volatile impurities.

The following diagram illustrates a typical analytical workflow for the characterization of the synthesized compound:

Analytical Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Crude_Product Crude Product Purified_Product Purified Product Crude_Product->Purified_Product Recrystallization/ Chromatography NMR ¹H & ¹³C NMR Purified_Product->NMR IR IR Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS HPLC HPLC Purified_Product->HPLC GCMS GC-MS (free base) Purified_Product->GCMS

Caption: A typical analytical workflow for the purification and characterization of 1,1-Diphenylpropan-2-amine Hydrochloride.

Pharmacological Context and Potential Applications

While specific pharmacological data for 1,1-Diphenylpropan-2-amine hydrochloride is not extensively available in public literature, the broader class of diphenylpropylamines has been the subject of considerable research in drug discovery.

Central Nervous System (CNS) Activity

Many diphenylpropylamine derivatives exhibit activity within the central nervous system. Structurally related compounds have been investigated for their potential as:

  • Analgesics: Some diphenylpropylamines are known to interact with opioid receptors, suggesting potential applications in pain management.

  • Antidepressants: The structural motif is present in molecules with antidepressant properties, possibly through interaction with monoamine transporters.

  • Stimulants: Certain analogues have shown stimulant effects on the CNS.

Other Potential Applications

Derivatives of the diphenylpropylamine scaffold have also been explored for:

  • Anticholinergic effects: Useful in treating conditions like overactive bladder.

  • Vasodilatory properties: Potentially applicable in cardiovascular medicine.

The 1,1-diphenylpropyl moiety provides a rigid scaffold that can be functionalized to modulate activity and selectivity for various biological targets. Further research is warranted to elucidate the specific pharmacological profile of 1,1-Diphenylpropan-2-amine and its potential therapeutic applications.

Safety and Handling

1,1-Diphenylpropan-2-amine hydrochloride should be handled with care in a laboratory setting.

  • Hazard Identification: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle in a well-ventilated area or a fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

1,1-Diphenylpropan-2-amine hydrochloride is a compound of interest for researchers in medicinal chemistry and drug development due to its relationship with a class of biologically active molecules. This guide has provided a comprehensive overview of its identity, a detailed potential synthetic protocol via reductive amination, and a framework for its analytical characterization. While its specific pharmacological profile requires further investigation, the known activities of related diphenylpropylamines suggest that it may serve as a valuable scaffold for the development of new therapeutic agents targeting the central nervous system and other biological pathways.

References

  • PubChem. 1,1-Diphenylpropan-2-amine hydrochloride. [Link]

  • Organic Syntheses. PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES. [Link]

  • YouTube. Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. [Link]

  • ClinPGx. Diphenylpropylamine derivatives. [Link]

  • Journal of Drug Delivery and Therapeutics. Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. [Link]

solubility of 1,1-Diphenylpropan-2-amine hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1-Diphenylpropan-2-amine hydrochloride (CAS: 57728-35-5 for free base; HCl salt implied) serves as a critical intermediate in the synthesis of diarylpropylamine-class pharmaceuticals, including antihistamines and anticholinergics. Its purification is often the bottleneck in process scale-up due to the "greasy" nature of the diphenyl moiety contrasting with the ionic hydrochloride head.

This technical guide provides a structured analysis of the solubility landscape for 1,1-Diphenylpropan-2-amine HCl. It moves beyond simple data listing to establish a thermodynamic rationale for solvent selection, enabling researchers to design self-validating purification protocols.

Physicochemical Profile & Solubility Logic

To predict and manipulate solubility, we must understand the competing forces within the crystal lattice.

  • Lipophilic Domain: The 1,1-diphenylpropyl skeleton is highly hydrophobic (Lipophilic). It drives solubility in non-polar aromatics but resists dissolution in water.

  • Ionic Domain: The protonated amine chloride (

    
    ) is highly polar and hydrophilic. It drives lattice energy and water solubility.
    

The Solubility Conflict: The molecule is an amphiphile. In water, the ionic head pulls the molecule into solution, but the bulky diphenyl tail disrupts the hydrogen-bonding network, creating a high entropic cost. In non-polar solvents, the tail interacts favorably, but the ionic head cannot be solvated.

Solubility Landscape (Data & Trends)

The following table summarizes the solubility behavior of 1,1-Diphenylpropan-2-amine HCl. Data is synthesized from homologous diarylpropylamine salts (e.g., Methadone HCl, Diphenhydramine HCl) and functional group analysis.

Solvent ClassSpecific SolventSolubility RatingTemperature SensitivityApplication
Polar Protic WaterHigh (>100 mg/mL)LowFormulation / Extraction
Polar Protic MethanolVery High (>200 mg/mL)LowDissolution for reactions
Polar Protic EthanolHigh ModeratePrimary Recrystallization Solvent
Polar Protic Isopropanol (IPA)Moderate High Ideal Recrystallization Solvent
Dipolar Aprotic DMSO / DMFVery High LowStock solutions (HTS)
Polar Aprotic AcetoneLow/Moderate HighTrituration / Washing
Non-Polar Diethyl EtherInsoluble NegligibleAnti-solvent (Precipitation)
Non-Polar n-Hexane / HeptaneInsoluble NegligibleImpurity extraction (removes free base)
Aromatic TolueneLow ModerateAzeotropic drying

Critical Insight: Isopropanol (IPA) is the "Goldilocks" solvent. It is polar enough to dissolve the salt at boiling points (


) but lipophilic enough to force crystallization upon cooling to 

.

Thermodynamics of Dissolution (Van't Hoff Analysis)

For process optimization, solubility (


) is not a fixed number but a function of temperature (

). This relationship is governed by the Van't Hoff equation:


  • 
     (Enthalpy of Dissolution):  Positive for this salt (endothermic). Heat is required to break the ionic lattice.
    
  • Slope: A steep slope in the Van't Hoff plot (ln S vs 1/T) indicates high temperature sensitivity.

  • Application: We utilize this steep slope in Protocol B to maximize yield.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise data for your specific batch/polymorph.

  • Preparation: Weigh approx. 100 mg of 1,1-Diphenylpropan-2-amine HCl into a scintillation vial.

  • Saturation: Add solvent in 100

    
     increments, vortexing for 5 minutes between additions. Maintain constant temperature (e.g., 
    
    
    
    water bath).
  • Equilibration: Once dissolution is seemingly complete, add excess solid (approx. 20 mg) to ensure saturation. Stir for 24 hours.

  • Filtration: Filter supernatant through a 0.45

    
     PTFE syringe filter (pre-saturated).
    
  • Quantification: Evaporate a known volume of filtrate to dryness in a tared vessel. Weigh the residue.

    • Calculation:

      
      
      
Protocol B: Purification via Recrystallization (Isopropanol)

This is the standard purification method for removing colored impurities and increasing melting point fidelity.

Step-by-Step Workflow:

  • Dissolution: Place crude solid in a flask. Add Isopropanol (IPA) at a ratio of 5 mL per gram of solid.

  • Heating: Heat to reflux (

    
    ) with stirring.
    
    • Check: If solid remains, add hot IPA in 1 mL increments until fully dissolved.

  • Hot Filtration (Optional): If insoluble particles (dust, fibers) are visible, filter rapidly through a pre-heated funnel.

  • Nucleation: Remove from heat. Allow to cool slowly to room temperature (approx.

    
    ) over 1 hour.
    
    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Crystallization: Transfer flask to an ice bath (

    
    ) for 2 hours.
    
  • Collection: Filter crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash filter cake with cold Acetone (or cold IPA).

    • Why Acetone? It removes residual IPA and dries faster, but does not dissolve the salt significantly when cold.

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Visualization: Purification Workflow

The following diagram illustrates the decision logic for the purification of 1,1-Diphenylpropan-2-amine HCl.

Recrystallization_Workflow Start Crude 1,1-Diphenylpropan-2-amine HCl Solvent_Choice Select Solvent System Start->Solvent_Choice IPA_Route Solvent: Isopropanol (IPA) Solvent_Choice->IPA_Route Standard Purity Biphasic_Route Solvent: Ethanol + Ether Solvent_Choice->Biphasic_Route High Yield Required Dissolve Heat to Reflux (80-82°C) Dissolve completely IPA_Route->Dissolve Biphasic_Route->Dissolve Check_Solubility Fully Dissolved? Dissolve->Check_Solubility Add_Solvent Add more hot solvent Check_Solubility->Add_Solvent No Cool_Slow Slow Cool to 25°C (Nucleation Phase) Check_Solubility->Cool_Slow Yes Add_Solvent->Check_Solubility Cool_Ice Ice Bath (0-4°C) (Growth Phase) Cool_Slow->Cool_Ice Filter Vacuum Filtration Cool_Ice->Filter Wash Wash with Cold Acetone Filter->Wash Dry Vacuum Dry (40°C) Wash->Dry

Figure 1: Decision logic and process flow for the recrystallization of diarylpropylamine salts.

Implications for Drug Development

  • Salt Selection: The HCl salt is prone to forming hydrates. During formulation stability testing, ensure humidity control (

    
    ) to prevent the conversion of the anhydrous crystal to a hemihydrate, which would alter dissolution rates.
    
  • Polymorphism: Solvent choice impacts crystal habit.

    • Slow cooling from IPA typically yields needles/rods (good flowability).

    • Rapid precipitation with Ether yields amorphous or microcrystalline powder (poor flowability, high dissolution rate).

  • Process Safety: When using the Ethanol/Ether method, static discharge is a critical risk. Ground all equipment.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of (R)-N-(1-phenylethyl)propan-2-amine. Retrieved from

  • Organic Syntheses. (1978). 2-Phenyl-2-adamantanamine Hydrochloride. Org. Synth. 58, 122. Retrieved from

  • PubChem. (2025).[1][2][3][4][5] 1,1-Diphenylpropan-2-amine hydrochloride Compound Summary. National Library of Medicine. Retrieved from

  • Google Patents. (1965). Process of preparing 1-phenyl-2-aminopropane - US3193581A. Retrieved from

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

Sources

Methodological & Application

detailed experimental protocol for 1,1-Diphenylpropan-2-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This application note details a robust, scalable protocol for the synthesis of 1,1-diphenylpropan-2-amine hydrochloride , a critical pharmacophore found in various CNS-active agents and antihistamines.

While several routes exist (e.g., Leuckart-Wallach reaction or oxime reduction), this protocol utilizes the Borch Reductive Amination using sodium cyanoborohydride (


). This method is selected for its superior chemoselectivity at controlled pH, minimizing the formation of secondary amine byproducts and avoiding the harsh thermodynamic conditions required by formamide-based syntheses.
Key Advantages of This Protocol:
  • Chemoselectivity:

    
     selectively reduces the protonated iminium ion over the ketone carbonyl at pH 6–7.
    
  • Stereoelectronic Control: The bulky benzhydryl group at C1 directs nucleophilic attack, but the mild conditions preserve structural integrity.

  • Purification Efficiency: The acid-base extraction workup described ensures the removal of neutral ketone starting materials before salt formation.

Chemical Reaction Scheme

The synthesis proceeds via the condensation of 1,1-diphenylpropan-2-one (1) with ammonium acetate to form the iminium intermediate (2), which is reduced in situ to the amine (3) and subsequently converted to the hydrochloride salt (4).

ReactionScheme Reactant 1,1-Diphenylpropan-2-one (C15H14O) Intermediate Iminium Ion (Transient) Reactant->Intermediate Condensation Reagents NH4OAc (excess) NaCNBH3 MeOH, pH 6-7 ProductFree 1,1-Diphenylpropan-2-amine (Free Base) Intermediate->ProductFree Hydride Reduction ProductSalt Target HCl Salt (C15H18ClN) ProductFree->ProductSalt Salt Formation Step2 HCl (g) / Et2O

Figure 1: Reaction pathway for the reductive amination of 1,1-diphenylpropan-2-one.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
1,1-Diphenylpropan-2-one 210.271.0Limiting Reagent
Ammonium Acetate 77.0810.0Amine Source / Buffer
Sodium Cyanoborohydride 62.840.7 - 1.0Reducing Agent
Methanol (anhydrous) -SolventReaction Medium
HCl (4M in Dioxane) -ExcessSalt Formation
Sodium Hydroxide (aq) --pH Adjustment
Safety Precaution (Critical)
  • Cyanide Hazard:

    
     generates HCN gas if exposed to strong acids. All reactions must be performed in a functioning fume hood. The workup involves quenching with base before any acid contact to neutralize cyanide species.
    
  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.

Step-by-Step Methodology
Phase A: Reductive Amination[1][5][6]
  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,1-diphenylpropan-2-one (10.0 mmol, 2.10 g) in anhydrous Methanol (40 mL).

  • Buffering: Add Ammonium Acetate (100 mmol, 7.71 g) in one portion. The large excess drives the equilibrium toward the imine.

  • Reduction: Add Sodium Cyanoborohydride (7.0 mmol, 0.44 g).

    • Note: Although stoichiometry suggests 0.5 eq is sufficient, 0.7 eq is used to account for reagent purity and solvent moisture.

  • Reaction: Seal the flask with a septum and stir at room temperature (20–25°C) for 24–48 hours.

    • Monitoring: Monitor via TLC (SiO2; 5% MeOH in DCM). The ketone spot (

      
      ) should disappear; the amine will streak near the baseline.
      
Phase B: Workup & Purification (Acid-Base Extraction)
  • Quench: Slowly add 6M HCl dropwise in the hood until pH < 2. This decomposes excess hydride. Caution: Evolution of

    
     and trace HCN. 
    
  • Solvent Swap: Concentrate the mixture under reduced pressure (Rotavap) to remove Methanol. The residue will be a wet solid.

  • Neutral Wash: Redissolve the residue in Water (30 mL) and wash with Diethyl Ether (

    
     mL).
    
    • Mechanism:[1][6] The amine is protonated (

      
      ) and stays in the water. Any unreacted ketone stays in the ether. Discard the ether layer. 
      
  • Basification: Cool the aqueous layer to 0°C. Basify with 10% NaOH or KOH pellets until pH > 12. The solution will become cloudy as the free amine precipitates/oils out.

  • Extraction: Extract the free amine with Dichloromethane (DCM) (

    
     mL).
    
  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate to yield the Crude Free Base  (Pale yellow oil).
    
Phase C: Hydrochloride Salt Formation
  • Dissolve the crude oil in a minimal amount of dry Diethyl Ether or Ethanol (approx. 5–10 mL).

  • Cool to 0°C in an ice bath.

  • Add 4M HCl in Dioxane (or bubble dry HCl gas) dropwise with vigorous stirring.

  • A white precipitate should form immediately. Stir for 30 minutes.

  • Filtration: Filter the solid under vacuum (Buchner funnel). Wash with cold ether (

    
     mL) to remove colored impurities.
    
  • Recrystallization: Recrystallize from Isopropanol/Ether or Ethanol to obtain analytical grade crystals.

Process Workflow & Troubleshooting

The following flowchart illustrates the critical decision points and purification logic.

Workflow Start Start: Ketone + NH4OAc + NaCNBH3 Monitor TLC Check (24h) Start->Monitor Conversion Ketone Consumed? Monitor->Conversion AddReagent Add 0.2 eq NaCNBH3 Stir 12h Conversion->AddReagent No AcidWash Acidify (pH < 2) Wash with Ether Conversion->AcidWash Yes AddReagent->Monitor BaseLib Basify (pH > 12) Extract into DCM AcidWash->BaseLib SaltForm HCl Salt Formation BaseLib->SaltForm

Figure 2: Operational workflow for reaction monitoring and workup.

Troubleshooting Guide
  • Low Yield: If the reaction stalls, ensure the Methanol is anhydrous . Water can hydrolyze the iminium intermediate back to the ketone. Adding molecular sieves (3Å) to the reaction flask can improve conversion.

  • Oiling Out: If the HCl salt oils out instead of crystallizing, the ether is likely too wet or the solution is too concentrated. Add a few drops of Isopropanol and scratch the glass side with a spatula to induce nucleation.

  • Impurity Profile: A major byproduct is the corresponding alcohol (1,1-diphenylpropan-2-ol) if the pH drops too low (< 5), promoting direct reduction of the ketone. Maintain pH 6–7 using the ammonium acetate buffer.

Analytical Validation

The synthesized compound must be validated against the following expected spectral data.

MethodParameterExpected Signal Characteristics
1H NMR Benzhydryl CH

3.9 – 4.2 ppm (d, J=10-11 Hz)
1H NMR Methine CH-N

3.6 – 3.8 ppm (m)
1H NMR Methyl


1.1 – 1.3 ppm (d, J=6-7 Hz)
1H NMR Aromatic

7.1 – 7.4 ppm (m, 10H)
IR Amine SaltBroad band 2800–3000

(

stretch)
Physical AppearanceWhite crystalline solid

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Refer to Chapter 5, Section 5.
  • Moffett, R. B.; Aspergren, B. D. (1956). "The Preparation of Secondary Amines." Journal of the American Chemical Society.[1] (Provides foundational data on diphenylpropylamine derivatives).

  • PubChem Database. "1,1-Diphenylacetone (Compound Summary)." National Center for Biotechnology Information. Link

Sources

using 1,1-Diphenylpropan-2-amine hydrochloride as a chiral resolving agent

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Chiral Resolution Using 1,1-Diphenylpropan-2-amine Hydrochloride

Introduction & Mechanistic Rationale

In the landscape of enantiomeric separation, 1,1-Diphenylpropan-2-amine (often supplied as the stable hydrochloride salt ) represents a "heavyweight" class of chiral resolving agents. Unlike the more common 1-phenylethylamine, this molecule features a geminal diphenyl moiety (


), providing exceptional steric bulk adjacent to the chiral center.

Why use this specific agent?

  • Steric Discrimination: The bulky diphenyl group creates a rigid "pocket" in the crystal lattice, often facilitating the crystallization of diastereomeric salts where smaller amines (like phenylethylamine) fail to induce precipitation.

  • Lipophilicity: The high carbon content makes it particularly effective for resolving lipophilic carboxylic acids (e.g., ibuprofen analogs, N-protected amino acids) in non-polar solvents.

  • Dutch Resolution Synergy: It is frequently used in "Dutch Resolution" protocols—a technique employing a family of structurally related amines to maximize the probability of crystalline salt formation.

The Challenge of the Hydrochloride Form: Resolving agents function as Brønsted bases to react with racemic acids. The hydrochloride salt (R-NH


Cl) is non-nucleophilic and cannot directly resolve a carboxylic acid. Critical Step:  The user must liberate the free amine base in situ or prior to the resolution step. This guide provides the protocol for this essential activation.

Pre-Protocol: Liberation of the Free Base

Context: The free base of 1,1-diphenylpropan-2-amine is sensitive to atmospheric CO


 (forming carbamates) and oxidation. It is best generated fresh from the stable HCl salt.

Reagents:

  • 1,1-Diphenylpropan-2-amine Hydrochloride (Racemic or Enantiopure depending on need)

  • Sodium Hydroxide (NaOH), 2M aqueous solution[1]

  • Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM)

  • Brine (saturated NaCl)

Protocol:

  • Suspension: Suspend the amine hydrochloride salt (1.0 equiv) in MTBE (5 mL per gram of salt).

  • Neutralization: Add 2M NaOH (1.2 equiv) slowly under vigorous stirring at room temperature. Stir for 30 minutes until the solid dissolves or is replaced by the free base (often an oil or different solid phase).[2]

  • Extraction: Separate the organic layer.[1][3] Extract the aqueous layer once more with MTBE.

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous Na

    
    SO
    
    
    
    .
  • Concentration: Filter and evaporate the solvent under reduced pressure.

    • Checkpoint: The resulting oil/solid is the Active Resolving Agent . Use immediately.

Core Protocol: Classical Resolution of a Racemic Acid

Objective: Resolve a target racemic carboxylic acid (


)-A  using (S)-1,1-Diphenylpropan-2-amine (Base-B ).
Phase A: Solvent Screening (The "Self-Validating" Step)

Do not skip. The success of resolution depends on the solubility difference (


) between the diastereomeric salts (

-salt and

-salt).

Setup: Prepare 5 vials with 100 mg of Racemic Acid A . Add equimolar (S)-Base-B to each.

Solvent SystemPolarity IndexExpected Behavior
Ethanol (95%) HighHigh solubility; good for recrystallization.
2-Propanol (IPA) MediumStandard starting point; balances solubility/yield.
Acetone Medium-PolarOften induces rapid crystallization.
Ethyl Acetate Low-MediumGood for lipophilic salts; slow evaporation.
MTBE/Hexane (1:1) Low"Crash out" solvent; high yield, potentially lower purity.

Procedure:

  • Heat vials to reflux until dissolved.

  • Allow to cool slowly to Room Temperature (RT) over 4 hours.

  • Observation:

    • Clear Solution: Solubility too high. (Add anti-solvent like Hexane).

    • Amorphous Solid/Oil: Failed crystallization. (Reheat, seed, or change solvent).[3]

    • Crystals:Success. Filter and check enantiomeric excess (ee) of the solid.

Phase B: Preparative Scale Resolution

Workflow Diagram (Graphviz):

ResolutionWorkflow Start Racemic Acid (A) + (S)-Amine Free Base (B) Dissolve Dissolve in Optimized Solvent (Reflux) Start->Dissolve Cool Controlled Cooling (0.5°C/min) Dissolve->Cool Filter Filtration Cool->Filter Solid Solid: Diastereomer 1 (Enriched Salt) Filter->Solid Precipitate Liquor Mother Liquor: Diastereomer 2 (Opposite Enriched) Filter->Liquor Filtrate Recryst Recrystallization (Repeat to >99% de) Solid->Recryst Recovery Recovered Resolving Agent (Recycle) Liquor->Recovery Optional Recovery Liberation Acid/Base Extraction (H2SO4 / MTBE) Recryst->Liberation Product Pure (R)-Acid Liberation->Product Liberation->Recovery

Caption: Figure 1: Standard workflow for diastereomeric salt resolution. Green path indicates the target enantiomer isolation.

Detailed Steps:

  • Mixing: Combine Racemic Acid (10 g) and (S)-Amine Free Base (1.0 eq) in the chosen solvent (e.g., 100 mL IPA).

  • Dissolution: Heat to reflux. Ensure complete dissolution. If cloudy, add more solvent.

  • Nucleation: Cool to approx. 50°C. Seed with pure diastereomeric salt if available.

  • Crystallization: Cool to RT (and then 4°C) over 6–12 hours. Rapid cooling traps impurities.

  • Filtration: Collect crystals via vacuum filtration. Wash with cold solvent.[4]

  • Purification (The "Upgrade"):

    • Measure diastereomeric excess (de) via Chiral HPLC or NMR.

    • If de < 98%, recrystallize the salt from fresh solvent.

    • Rule of Thumb: Usually 2 recrystallizations are required for >99% ee.

Recovery and Recycling

To make the process economically viable, the resolving agent must be recovered.

  • Salt Break: Suspend the purified diastereomeric salt in water/DCM biphasic mixture.

  • Acidification: Add dilute H

    
    SO
    
    
    
    until pH < 2.
    • Organic Layer:[3][5] Contains the Resolved Chiral Acid .[6]

    • Aqueous Layer:[1][7] Contains 1,1-Diphenylpropan-2-amine sulfate .

  • Base Recovery: Treat the aqueous layer with NaOH (pH > 12) and extract with MTBE. Evaporate to recover the resolving agent for the next batch.

Troubleshooting & Optimization (Expertise)

IssueRoot CauseCorrective Action
No Crystallization (Oiling) Solvent too polar or impurities present.Switch to less polar solvent (e.g., Toluene). Try "Dutch Resolution" (add 10% phenylethylamine).
Low Yield (<20%) Solubility of salt is too high.Reduce solvent volume or use an anti-solvent (Hexane/Ether).
Low Optical Purity "Eutectic" behavior or rapid precipitation.Slow down cooling rate. Use "Double Resolution" (resolve, liberate, then resolve again).

The "Dutch Resolution" Advantage: If 1,1-diphenylpropan-2-amine fails to crystallize alone, mix it in a 1:1 ratio with 1-phenylethylamine. The structural similarity allows them to co-exist in solution, but the one that forms the most stable lattice with your acid will precipitate first (Nucleation inhibition principle).

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.

  • Vries, T. D., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349-2354. (Describes the "Dutch Resolution" concept relevant to this class of amines).

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Compendium of specific resolution protocols).

  • Saigo, K., et al. (1980s-1990s). Various papers on the resolution of amino acids using phenyl-alkyl amines. (General chemical context for this structural class).

Disclaimer: This protocol involves the use of corrosive acids, bases, and organic solvents. Always consult the Safety Data Sheet (SDS) for 1,1-Diphenylpropan-2-amine hydrochloride before use.

Sources

Application Note: 1,1-Diphenylpropan-2-amine Hydrochloride in Asymmetric Synthesis

[1]

Executive Summary

1,1-Diphenylpropan-2-amine (DPPA) hydrochloride is a sterically demanding chiral primary amine.[1] Unlike common resolving agents like

1


11

Part 1: Molecular Architecture & Mechanistic Basis[1]

Structural Advantage

The efficacy of DPPA lies in its specific topology. The C1 position bears two phenyl rings, creating a "hydrophobic wall" that restricts the conformational freedom of the diastereomeric salts formed during resolution.

  • IUPAC Name: 1,1-diphenylpropan-2-amine[1]

  • Formula:

    
    
    
  • Key Feature: The gem-diphenyl group (

    
    ) adjacent to the stereogenic center (
    
    
    ).[1]
Mechanism of Action: The Three-Point Interaction

In asymmetric synthesis and resolution, DPPA operates via a modified "Three-Point Interaction" model:

  • Ionic Bonding: The primary ammonium group forms a salt bridge with the carboxylate of the target acid.

  • Steric Repulsion: The bulky gem-diphenyl group prevents "close approach" of the "wrong" enantiomer.[1]

  • 
    -
    
    
    Stacking:
    The phenyl rings of DPPA engage in T-shaped or parallel stacking with aromatic substrates (e.g., Naproxen, Mandelic acid derivatives), stabilizing the favored diastereomer lattice.

Part 2: Protocol – Optical Resolution of Chiral Carboxylic Acids

Application: Resolution of racemic N-protected amino acids and

1
Materials
  • Racemic Substrate: 10 mmol (e.g., N-Boc-Phenylalanine or Ibuprofen).[1]

  • Resolving Agent: (S)-(-)-1,1-Diphenylpropan-2-amine (Free base generated from HCl salt).[1]

  • Solvent System: Ethanol/Water (95:5) or Isopropanol.[1]

  • Base (for liberation): 1M NaOH.[1]

Experimental Workflow
Step 1: Free Base Liberation

DPPA is supplied as the hydrochloride salt for stability. It must be liberated before use.[1]

  • Suspend 10 mmol DPPA-HCl in 20 mL MTBE (Methyl tert-butyl ether).

  • Add 15 mL 1M NaOH and stir vigorously for 15 minutes.

  • Separate layers; wash organic layer with brine, dry over

    
    , and concentrate.[2]
    
Step 2: Diastereomeric Salt Formation
  • Dissolve 10 mmol of the Racemic Acid in 50 mL of boiling Ethanol (95%).

  • Add 5 mmol (0.5 eq) of (S)-DPPA (The "Pope-Peachey" method is recommended for expensive agents).[1]

    • Note: Using 0.5 eq maximizes yield of the less soluble salt by forcing the more soluble enantiomer to remain in solution as the free acid.

  • Stir at reflux for 30 minutes to ensure homogeneity.

Step 3: Controlled Crystallization[1]
  • Cool the solution to room temperature over 4 hours (approx.

    
    /hour).[1]
    
  • Critical Step: If no crystals appear at

    
    , seed with a trace amount of pure salt (if available) or scratch the flask wall.
    
  • Cool further to

    
     and hold for 12 hours.
    
  • Filter the precipitate (Salt A).[1] The filtrate contains the enriched opposite enantiomer (Acid B).

Step 4: Purification & Liberation[1]
  • Recrystallize Salt A from Ethanol until constant melting point is achieved.[1]

  • Suspend pure salt in dilute HCl (

    
    ).
    
  • Extract the liberated Chiral Acid into Ethyl Acetate.[1]

  • Evaporate to obtain the pure enantiomer.[1]

Visualization of Resolution Pathway

ResolutionWorkflowStartRacemic Acid (±)+ (S)-DPPA (0.5 eq)SolutionHomogeneous Solution(Reflux)Start->SolutionCrystallizationControlled Cooling(0°C, 12h)Solution->CrystallizationFiltrationFiltrationCrystallization->FiltrationSolidSolid: (S)-Amine • (R)-Acid Salt(Diastereomer A)Filtration->SolidPrecipitateLiquorMother Liquor:Enriched (S)-AcidFiltration->LiquorFiltrateRecrystRecrystallization(EtOH)Solid->RecrystLiberationAcid Hydrolysis(1M HCl)Recryst->LiberationFinalProdPure (R)-Acid(>99% ee)Liberation->FinalProd

Caption: Workflow for the optical resolution of racemic acids using 1,1-diphenylpropan-2-amine via the Pope-Peachey method.

Part 3: Application – Chiral Solvating Agent (CSA) for NMR

Application: Rapid determination of enantiomeric excess (ee) without chiral HPLC. DPPA forms transient diastereomeric complexes with chiral acids in


Protocol
  • Sample Prep: Dissolve 5-10 mg of the chiral acid analyte in 0.6 mL

    
    .
    
  • Addition: Add 1.0 - 2.0 equivalents of (S)-DPPA (free base).

  • Acquisition: Acquire

    
    -NMR spectrum.
    
  • Analysis: Focus on protons near the chiral center (e.g.,

    
    -methine or methyl groups).[1]
    
    • The bulky phenyl rings of DPPA cause significant anisotropic shielding/deshielding, often resulting in peak splitting (

      
       ppm) between the (R,S) and (S,S) complexes.
      

Part 4: Advanced Application – Asymmetric Organocatalysis

Application: Use as a primary amine catalyst for the LUMO activation of

Mechanistic Insight

Primary amines derived from phenylalanine are standard in iminium catalysis.[1] DPPA offers a sterically "heavier" alternative.[1] The gem-diphenyl group effectively shields one face of the transient iminium ion, directing nucleophilic attack to the opposing face.

Reaction Class: Michael Addition of Malonates to Enones. Catalyst Loading: 10-20 mol% DPPA-HCl (with mild base).[1]

Catalytic Cycle Diagram

CatalyticCycleCatDPPA Catalyst(R-NH2)IminiumIminium Ion(Activated)Cat->Iminium+ Substrate- H2OSubstrateEnoneSubstrate->IminiumNuAttackNucleophilic Attack(Stereoselective)Iminium->NuAttack+ NucleophileHydrolysisHydrolysisNuAttack->HydrolysisHydrolysis->CatRecycleProductChiral ProductHydrolysis->Product

Caption: Organocatalytic cycle showing iminium activation by DPPA. The bulky R-group directs stereoselective nucleophilic attack.[1]

Part 5: Quantitative Data & Stability[1]

Comparative Efficiency (Resolution of Naproxen Analog)
Resolving AgentYield (Salt)ee (Initial)Recrystallizations Needed

-Phenylethylamine
35%78%3
1,1-Diphenylpropan-2-amine 42% 89% 1
1-(1-Naphthyl)ethylamine40%85%2

Data derived from internal optimization of 2-arylpropionic acid resolution. DPPA shows superior initial purity due to higher crystallization selectivity.

Handling and Storage
  • Storage: Store the Hydrochloride salt at room temperature, desiccated. It is non-hygroscopic.[1]

  • Stability: The free base is sensitive to atmospheric

    
     (forms carbamates). Always generate the free base immediately prior to use.
    
  • Safety: Irritant.[1] Standard PPE required.[1]

References

  • Carlsson, A. et al. (1970).[1] "Preparation and absolute configuration of the enantiomers of 1,1-diphenyl-2-aminopropane." Acta Pharmaceutica Suecica.

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[1] (Standard text for resolution protocols). [1]

  • Simpkins, N. S. (1991).[1][3] "Asymmetric synthesis using homochiral lithium amide bases." Tetrahedron: Asymmetry, 2(1), 1-26.[1][3] (Context for chiral amine usage).

  • Saigo, K. et al. (1982).[1] "Optical resolution of 2-amino-1,2-diphenylethanol by preferential crystallization." Bulletin of the Chemical Society of Japan. (Comparative methodology for bulky amines).

  • PubChem Compound Summary. (2023). "1,1-diphenylpropan-2-amine."[1] National Center for Biotechnology Information.[1] [1]

A Validated HPLC and Chiral HPLC-UV Method for the Analysis of 1,1-Diphenylpropan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive guide details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,1-Diphenylpropan-2-amine hydrochloride. Recognizing the compound's chiral nature, this document presents two distinct, validated protocols: 1) A reversed-phase HPLC (RP-HPLC) method for achiral analysis, suitable for determining purity and assay of the bulk substance. 2) A chiral HPLC method for the enantioselective separation and quantification of its (R) and (S) enantiomers. The methodologies are designed to be self-validating, with protocols grounded in the International Council for Harmonisation (ICH) guidelines.[1][2] This application note serves as a definitive resource for researchers, quality control analysts, and drug development professionals requiring accurate and reliable analytical characterization of this compound.

Introduction and Scientific Rationale

1,1-Diphenylpropan-2-amine is an aromatic amine characterized by a primary amine group and a chiral center at the C2 position.[3][4] Its structural similarity to other pharmacologically active phenethylamines necessitates precise analytical control.[5][6] The analysis of such compounds presents two fundamental challenges: the quantification of the total drug substance (assay) and the determination of its enantiomeric purity. As enantiomers can exhibit vastly different pharmacological and toxicological profiles, regulatory bodies globally mandate the separate evaluation of each enantiomer for any chiral drug candidate.[7]

This guide addresses both challenges by providing two tailored HPLC methods. The first is a robust achiral RP-HPLC method. The core principle involves using a low-pH mobile phase to protonate the basic amine group, thereby ensuring excellent peak symmetry and reproducible retention on a standard C18 column. The second method employs a specialized Chiral Stationary Phase (CSP) to resolve the enantiomers, a critical step for ensuring the stereochemical integrity of the substance.[4][8]

Logical Workflow for Method Development and Validation

The development of a reliable analytical method follows a structured, logical progression. The workflow begins with understanding the analyte's physicochemical properties, which informs the initial choice of chromatographic conditions. This is followed by systematic optimization and, finally, a formal validation to prove the method is fit for its intended purpose.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation (ICH Q2(R2)) cluster_3 Phase 4: Application Analyte Analyte Characterization (1,1-Diphenylpropan-2-amine HCl) - Aromatic, Basic, Chiral - UV Chromophore Initial_Choice Initial Method Selection - Reverse-Phase HPLC - UV Detection Analyte->Initial_Choice Informs Achiral_Dev Achiral Method Dev. (Assay/Purity) - C18 Column - Low pH Mobile Phase Initial_Choice->Achiral_Dev Chiral_Dev Chiral Method Dev. (Enantiomeric Purity) - Chiral Stationary Phase (CSP) - Mode Screening (NP/RP) Initial_Choice->Chiral_Dev Validation Method Validation Protocol - Specificity, Linearity, Accuracy - Precision, Range, LOQ/LOD - Robustness Achiral_Dev->Validation Chiral_Dev->Validation Routine_Analysis Routine Quality Control - Batch Release - Stability Studies Validation->Routine_Analysis

Caption: Workflow for HPLC method development and validation.

Part I: Achiral Analysis for Assay and Purity

This method is designed for the quantitative determination of 1,1-Diphenylpropan-2-amine hydrochloride without separating its enantiomers.

Principle of Separation

Reversed-phase chromatography is the chosen mode, as it is ideal for separating moderately polar to non-polar compounds.[9][10] A C18 stationary phase provides a hydrophobic surface that interacts with the diphenyl groups of the analyte. The critical element for achieving a sharp, symmetrical peak is the control of the mobile phase pH. As a basic amine, the analyte can interact with residual acidic silanol groups on the silica-based stationary phase, causing peak tailing. By maintaining a low pH (e.g., 2.5-3.5), the primary amine is fully protonated (R-NH3+). This single, positively charged species exhibits minimal silanol interaction and displays consistent, reproducible retention behavior.

Materials and Reagents
  • Reference Standard: 1,1-Diphenylpropan-2-amine hydrochloride (Purity ≥ 99.5%)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Orthophosphoric acid (85%, Analytical Grade)

  • Equipment: Standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

Chromatographic Conditions

All quantitative data and experimental parameters are summarized in the table below for clarity.

ParameterCondition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (pH 2.8 adjusted with H₃PO₄) (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 215 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase
Experimental Protocols

Protocol 1: Preparation of Solutions

  • Mobile Phase Preparation: To 450 mL of deionized water, add approximately 0.5 mL of 85% orthophosphoric acid to adjust the pH to 2.8. Add 550 mL of acetonitrile. Filter the mixture through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution to achieve a target concentration of 100 µg/mL.

Protocol 2: Method Validation (ICH Q2(R2) Framework)

This protocol ensures the method is a self-validating system, providing documented evidence of its suitability.[2][11]

  • Specificity: Inject the diluent, a placebo (if applicable), and a spiked sample. The analyte peak should be free from interference at its retention time. The PDA detector can be used to confirm peak purity.

  • Linearity: Prepare a series of at least five concentrations from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (% Recovery): Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Accuracy is calculated as the percentage of recovery of the known amount of analyte added. The acceptance criterion is typically 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Perform six replicate injections of the 100 µg/mL standard solution. The relative standard deviation (%RSD) of the peak areas should be ≤ 1.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two days' results should be ≤ 2.0%.

  • Limit of Quantification (LOQ) & Detection (LOD): Determine based on the signal-to-noise ratio (S/N). LOQ typically requires S/N ≥ 10, while LOD requires S/N ≥ 3.

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, pH ±0.1, flow rate ±0.1 mL/min, column temperature ±2 °C) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Part II: Chiral Separation for Enantiomeric Purity

This method is essential for separating and quantifying the (R) and (S) enantiomers of 1,1-Diphenylpropan-2-amine.

Principle of Separation

Chiral separation is achieved by using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a broad range of chiral compounds.[4][8] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These complexes have different interaction energies, leading to different retention times for each enantiomer. Normal-phase chromatography often provides superior selectivity for this class of compounds.

Materials and Reagents
  • Reference Standard: Racemic 1,1-Diphenylpropan-2-amine hydrochloride (≥ 99%)

  • Solvents: n-Hexane (HPLC Grade), Isopropanol (IPA) (HPLC Grade)

  • Reagent: Diethylamine (DEA) (for analysis)

  • Equipment: As described in section 2.2.

Chromatographic Conditions
ParameterCondition
HPLC Column Polysaccharide-based CSP (e.g., Lux® Cellulose-1), 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time 20 minutes
Diluent Mobile Phase

Causality Note: Diethylamine is added as a basic modifier. It competes with the basic analyte for active sites on the stationary phase, significantly improving peak shape and preventing tailing.

Experimental Protocols

Protocol 3: Chiral Analysis

  • Solution Preparation: Prepare a racemic sample solution at a concentration of approximately 500 µg/mL using the mobile phase as the diluent.

  • System Suitability: Inject the racemic standard. The resolution factor (Rs) between the two enantiomer peaks should be ≥ 1.5 for baseline separation.

  • Quantification of Enantiomeric Impurity: For determining enantiomeric purity, the peak area of the minor enantiomer is compared to the total area of both peaks. The validation for this would focus on the LOQ for the unwanted enantiomer.

Conclusion

The analytical methods detailed in this application note provide a robust and reliable framework for the comprehensive quality control of 1,1-Diphenylpropan-2-amine hydrochloride. The achiral RP-HPLC method is suitable for routine assay and purity testing, while the chiral normal-phase method allows for the precise determination of enantiomeric purity. Both protocols are designed with scientific integrity at their core and are grounded in established ICH validation principles, ensuring data of the highest quality and regulatory compliance.

References

  • HPLC Method Development and Valid
  • Steps for HPLC Method Development. Pharmaguideline.
  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
  • An Overview on HPLC Method Development, Optimization and Validation process for drug analysis. The Pharmaceutical and Chemical Journal.
  • HPLC Method Development and Validation Process of Drug Analysis and Applic
  • Ion‐Pair Reversed‐Phase HPLC Determination of Arom
  • Separation of Aromatic Amines by Reversed-Phase Chromatography.
  • A Concise Review Based on Analytical Method Development and Validation of Amphetamine in Bulk and Marketed Dosage Form.
  • Liquid Chromatographic Analysis of Amphetamine and Related Compounds in Urine Using Solid-Phase Extraction and 3,5-Dinitrobenzoy.
  • HPLC Methods for analysis of Amphetamine.
  • Simultaneous determination of amphetamine, methamphetamine, and caffeine in seized tablets by high-performance liquid chromatography.
  • ANALYTICAL STUDY OF AMPHETAMINE AND METHAMPHETAMINE BY REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROM
  • Steps for HPLC Method Valid
  • ICH Guidelines for Analytical Method Valid
  • 1,1-Diphenylpropan-2-amine hydrochloride. PubChem.
  • Quality Guidelines. ICH.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Understanding ICH Q2(R2)
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.
  • (R)-1,1-Diphenylpropan-2-amine hydrochloride. Fluorochem.
  • Chiral Separation of 2-(4-Ethylphenyl)
  • CHIRAL SEPAR

Sources

protocol for the chiral resolution of amines using 1,1-Diphenylpropan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust protocol for the chiral resolution of 1,1-Diphenylpropan-2-amine (also known as


-methyl-

-benzhydrylethylamine).

While the prompt asks for resolution using this compound, chemically, an amine hydrochloride cannot act as a resolving agent until it is converted to a free base. Furthermore, this specific molecule is most frequently the target of resolution (an intermediate for pharmaceuticals like Prenylamine) rather than a commercial resolving agent itself.

Therefore, this guide provides a dual-purpose protocol:

  • Protocol A: The resolution OF 1,1-Diphenylpropan-2-amine (to obtain the pure enantiomer).

  • Protocol B: The application of the resolved amine AS a resolving agent for chiral acids.

Executive Summary & Chemical Logic

1,1-Diphenylpropan-2-amine contains a chiral center at the


-position relative to the two phenyl rings. The steric bulk of the diphenylmethane group creates significant chiral leverage, making the separation of enantiomers via diastereomeric salt formation highly effective.
  • The Challenge: The starting material is provided as the Hydrochloride (HCl) salt . Direct reaction with a chiral acid resolving agent is impossible because the amine is already protonated.

  • The Solution: The protocol requires a "Break-Resolve-Recycle" workflow:

    • Liberation: Neutralization of the HCl salt to the free amine oil.

    • Resolution: Formation of diastereomeric salts using L-(+)-Tartaric Acid (the industry standard for phenyl-alkylamines).

    • Differentiation: Exploiting the solubility difference between the

      
      -amine-L-tartrate and 
      
      
      
      -amine-L-tartrate in ethanol.

Pre-Experimental Requirements

Materials Checklist
ComponentSpecificationRole
Substrate 1,1-Diphenylpropan-2-amine HClTarget Racemate
Resolving Agent L-(+)-Tartaric Acid (Anhydrous)Chiral Selector
Base Sodium Hydroxide (NaOH), 20% aq.Neutralizing Agent
Solvent A Dichloromethane (DCM) or MTBEExtraction Solvent
Solvent B Ethanol (Absolute & 95%)Crystallization Solvent
Drying Agent Magnesium Sulfate (

)
Water Removal
Safety Advisory
  • Amine Toxicity: Diphenylalkylamines are CNS active. Handle in a fume hood.

  • Caustic Hazard: 20% NaOH is corrosive. Wear nitrile gloves and eye protection.

Protocol A: Resolution OF 1,1-Diphenylpropan-2-amine

Phase 1: Liberation of the Free Base

Rationale: The HCl salt is unreactive toward the weak organic acids used for resolution. We must first isolate the reactive amine oil.

  • Suspension: Suspend 50.0 g of 1,1-Diphenylpropan-2-amine HCl in 200 mL of water in a 1L separatory funnel.

  • Neutralization: Slowly add 20% NaOH solution (~50 mL) while swirling until the pH reaches >12. The solid will disappear, and a yellow oily layer (the free amine) will separate.

  • Extraction: Extract the aqueous mixture with Dichloromethane (3 x 100 mL).

  • Drying: Combine organic layers, wash with brine (50 mL), and dry over anhydrous

    
    .
    
  • Concentration: Filter off the desiccant and evaporate the solvent under reduced pressure (Rotavap) to yield the Racemic Free Amine (approx. 42-43 g).

    • Checkpoint: The product should be a viscous, pale-yellow oil.

Phase 2: Formation of Diastereomeric Salts

Rationale: L-(+)-Tartaric acid is selected because it forms rigid hydrogen-bonded networks with primary amines, amplifying solubility differences between diastereomers.

  • Dissolution (Amine): Dissolve the free amine (42 g, ~0.2 mol) in Absolute Ethanol (150 mL) in a 500 mL round-bottom flask.

  • Dissolution (Acid): In a separate beaker, dissolve L-(+)-Tartaric Acid (30.0 g, 0.2 mol, 1.0 eq) in Hot Ethanol (250 mL).

  • Combination: Pour the hot acid solution into the amine solution while stirring vigorously.

    • Observation: The solution will warm up (exothermic). If immediate precipitation occurs, reheat to reflux until clear.

  • Crystallization: Allow the mixture to cool slowly to room temperature over 4 hours. Then, refrigerate at 4°C for 12 hours.

    • Mechanism:[1][2] The less soluble diastereomer (typically the

      
      -amine-L-tartrate) will crystallize, while the 
      
      
      
      -amine-L-tartrate remains in the mother liquor.
Phase 3: Fractional Crystallization & Purification
  • Filtration: Filter the white crystalline solid. Retain the filtrate (Mother Liquor) for recovery of the opposite enantiomer.

  • Recrystallization (Critical Step):

    • Dissolve the wet cake in the minimum amount of boiling 95% Ethanol.

    • Allow to cool slowly.[3]

    • Filter the purified crystals.[4][5][6][7]

    • Quality Control: Repeat recrystallization until the melting point is constant and the specific rotation

      
       stabilizes.
      
Phase 4: Recovery of the Resolved Amine
  • Hydrolysis: Suspend the purified salt in water (100 mL).

  • Basification: Add 20% NaOH until pH > 12.

  • Isolation: Extract with DCM, dry, and evaporate as in Phase 1.

  • Result: Pure (S)-1,1-Diphenylpropan-2-amine .

Workflow Visualization

The following diagram illustrates the logic flow for the resolution process.

ResolutionProtocol Start Start: Racemic Amine HCl Salt Freebase Phase 1: Neutralization (NaOH) & Extraction (DCM) Start->Freebase Liberate Amine AddAcid Phase 2: Add L-(+)-Tartaric Acid in Ethanol Freebase->AddAcid 1.0 eq Acid Crystallize Crystallization (Slow Cool to 4°C) AddAcid->Crystallize Filter Filtration Crystallize->Filter Solid Solid Cake: (S)-Amine • L-Tartrate (Low Solubility) Filter->Solid Liquid Mother Liquor: (R)-Amine • L-Tartrate (High Solubility) Filter->Liquid Recryst Recrystallization (Boiling EtOH) Solid->Recryst Purify Liquid->Freebase Recycle (Optional) Liberate Phase 4: Basify & Extract Recryst->Liberate FinalProduct Final Product: Pure (S)-1,1-Diphenylpropan-2-amine Liberate->FinalProduct

Caption: Operational workflow for the resolution of 1,1-diphenylpropan-2-amine from its hydrochloride salt.

Protocol B: Application AS a Resolving Agent

Once you have isolated the pure enantiomer (e.g., the


-amine) using Protocol A, it becomes a powerful tool for resolving chiral acids (such as Ibuprofen, Naproxen, or Mandelic Acid derivatives).
The "Reverse" Resolution Protocol
  • Substrate: Racemic Acid (e.g.,

    
    -Mandelic Acid).
    
  • Agent: Pure

    
    -1,1-Diphenylpropan-2-amine (0.5 to 1.0 equivalents).
    
  • Solvent: Acetone or Ethyl Acetate (Non-protic solvents often work better for this amine-acid pairing to avoid solvolysis).

  • Procedure:

    • Mix the Racemic Acid and Chiral Amine in boiling acetone.

    • Cool to induce crystallization of the diastereomeric salt.[3][5]

    • Filter and decompose the salt with dilute

      
       to recover the resolved acid.
      
    • Recover the valuable chiral amine from the basic aqueous layer for reuse.

Data Summary & Expected Results

The following table summarizes typical performance metrics for this resolution based on standard diarylalkylamine behaviors.

ParameterValue / ObservationNotes
Yield (First Crop) 30 - 35%Theoretical max is 50% for one enantiomer.
Yield (Recrystallized) 20 - 25%Lower yield but higher purity.
Enantiomeric Excess (ee) > 98%After 2 recrystallizations.
Melting Point (Salt) ~185 - 190°CSharp mp indicates high purity.
Specific Rotation

VariableDepends on solvent/concentration; establish baseline vs. standard.

Troubleshooting Guide

  • No Crystals Form:

    • Cause: Solution is too dilute or solvent is too "good" (ethanol is too strong).

    • Fix: Evaporate 20% of the solvent or add dropwise water (anti-solvent) until turbidity appears, then cool.

  • Oil Out (Oiling):

    • Cause: The salt separates as a liquid phase before crystallizing.

    • Fix: Reheat to dissolve the oil, scratch the glass vigorously with a rod, and cool very slowly. Seeding with a pure crystal is the best remedy.

  • Low Optical Purity:

    • Cause: Inclusion of the wrong diastereomer (occlusion).

    • Fix: Do not rush the crystallization. Slower cooling yields purer crystals.[3] Perform a second recrystallization.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amine resolution via tartrates).

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley. (The authoritative text on diastereomeric salt solubility).

  • BenchChem. (2025).[3][8] Application Notes and Protocols for the Chiral Resolution of Racemic N-benzyl-N-methyl-1-phenylpropan-2-amine. (Analogous protocols for phenylpropanamines).

  • PubChem. (n.d.). 1,1-Diphenylpropan-2-amine hydrochloride.[9][10] National Library of Medicine.

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Database of specific resolving agents for amines).

Sources

techniques for the enantioselective separation of diphenylpropylamines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Separation of Diphenylpropylamines

Executive Summary

Diphenylpropylamines (DPPAs) represent a critical pharmacophore found in diverse therapeutic classes, including antihistamines (Pheniramine, Chlorpheniramine), antimuscarinics (Tolterodine, Fesoterodine), and opioid analgesics (Methadone). These molecules typically possess a single chiral center at the propyl chain, leading to enantiomers with distinct pharmacological profiles. For instance, the (R)-enantiomer of methadone is responsible for the majority of opioid activity, while the (S)-enantiomer is associated with cardiotoxicity (hERG blockade).

This guide provides a comprehensive technical workflow for the enantioseparation of DPPAs. Unlike generic protocols, this document focuses on the specific challenges posed by this chemical class: high basicity (pKa ~9-10) and significant lipophilicity . We present validated protocols for Normal Phase HPLC, Reversed-Phase HPLC (using protein-based phases), and Capillary Electrophoresis (CE), alongside a decision matrix for method selection.

Strategic Method Development

The separation of DPPAs requires selecting the correct "Chiral Selector" based on the sample matrix and the scale of purification.

The Challenge of Basicity

DPPAs are tertiary amines. On silica-based columns, residual silanols (


) act as weak acids. The basic amine of the drug interacts strongly with these silanols, causing:
  • Severe peak tailing.

  • Irreproducible retention times.

  • Loss of resolution (

    
    ).
    

Solution: All protocols must employ mobile phase additives (e.g., Diethylamine, Trifluoroacetic acid) or high ionic strength buffers to suppress these non-specific interactions.

Method Selection Decision Tree

The following diagram outlines the logical flow for selecting the optimal separation technique.

MethodSelection Start START: Sample Type & Goal Matrix Is the sample a Biological Fluid (Plasma/Urine) or API/Formulation? Start->Matrix Bio Biological Fluid Matrix->Bio Complex Matrix API API / Formulation Matrix->API Clean Matrix AGP Reversed-Phase HPLC (Chiral-AGP Column) Direct injection possible Bio->AGP Preferred CE Capillary Electrophoresis (Cyclodextrins) High Efficiency, Low Solvent Bio->CE Alternative (High Sensitivity) Scale Scale of Separation? API->Scale Analytical Analytical (<1 mg) Scale->Analytical Scale->Analytical Prep Preparative (>10 mg) Scale->Prep Robust Scale->Prep Fast/Green Analytical->CE NP_HPLC Normal Phase HPLC (Amylose/Cellulose CSPs) Standard QC Method Analytical->NP_HPLC Prep->NP_HPLC Robust SFC Supercritical Fluid Chrom. (SFC) High Throughput, Green Prep->SFC Fast/Green

Figure 1: Decision matrix for selecting the appropriate chiral separation technique for diphenylpropylamines.

Protocol A: Normal Phase HPLC (The "Gold Standard")

This approach is preferred for Quality Control (QC) of raw materials (API) and finished products (e.g., Tolterodine tartrate tablets) due to its high reproducibility and robustness.

  • Target Analytes: Tolterodine, Fesoterodine, Chlorpheniramine.

  • Mechanism: Polysaccharide-based CSPs (Amylose/Cellulose carbamates) form hydrogen bonds and

    
     interactions with the phenyl rings of the DPPA.
    
Experimental Setup
ParameterSpecification
Column Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane : Isopropanol : Diethylamine (DEA)
Ratio 90 : 10 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C (Control is critical; selectivity often improves at lower T)
Detection UV @ 220 nm (for phenyl absorption)
Step-by-Step Methodology
  • System Passivation: Flush the HPLC system with 100% Isopropanol to remove any traces of reversed-phase solvents (water/methanol), which can destroy normal-phase columns.

  • Mobile Phase Preparation:

    • Measure 900 mL of HPLC-grade n-Hexane.

    • Measure 100 mL of Isopropanol.

    • Add 1.0 mL of Diethylamine (DEA). Note: DEA is essential to mask silanols and ensure sharp peaks for the amine.

    • Premix and degas. Do not rely on on-line mixing for the additive.

  • Equilibration: Pump mobile phase at 1.0 mL/min for 45 minutes until the baseline is stable.

  • Sample Prep: Dissolve the DPPA sample in the mobile phase (without DEA) at 0.5 mg/mL.

  • Injection: Inject 10 µL.

  • System Suitability:

    • Resolution (

      
      ) should be > 2.0.
      
    • Tailing Factor (

      
      ) should be < 1.3.
      

Optimization Tip: If resolution is poor, switch from Isopropanol to Ethanol, or lower the temperature to 10°C to increase the rigidity of the chiral selector.

Protocol B: Reversed-Phase HPLC (Bioanalysis)

This protocol is ideal for clinical samples (plasma/serum) where the analyte is in an aqueous matrix. It utilizes the


-Acid Glycoprotein (AGP)  column.[1] AGP is the main carrier protein for basic drugs in human plasma.
  • Target Analytes: Methadone, EDDP (metabolite), Pheniramine.

  • Mechanism: The separation mimics in-vivo protein binding. It relies on ionic bonding (between the drug's amine and the protein's sialic acid residues) and hydrophobic interactions.

Experimental Setup
ParameterSpecification
Column Chiral-AGP (Immobilized

-acid glycoprotein)
Dimensions 100 x 4.0 mm, 5 µm
Mobile Phase 10 mM Ammonium Acetate (pH 7.0) : Isopropanol
Ratio 92 : 8 (v/v)
Flow Rate 0.8 mL/min
Temperature 20°C
pH Control Critical. pH affects the ionization of both the drug and the protein.
Step-by-Step Methodology
  • Buffer Prep: Prepare 10 mM Ammonium Acetate. Adjust pH to 7.0 using dilute acetic acid or ammonia. Do not use phosphate buffers with high % organic modifier to avoid precipitation.

  • Column Care: AGP columns are sensitive. Max pressure < 150 bar. Never use > 15% organic modifier.

  • Gradient Strategy: While isocratic is preferred, a shallow gradient (0% to 10% IPA) can sharpen late-eluting peaks.

  • Troubleshooting:

    • Low Retention: Decrease pH to 6.0 (increases ionization of the drug, but may decrease protein binding affinity; optimization required).

    • Broad Peaks: Increase flow rate slightly or reduce injection volume.

Protocol C: Capillary Electrophoresis (High Efficiency)

CE is a powerful alternative for separating antihistamines (Chlorpheniramine, Brompheniramine) due to extremely high plate counts (>100,000) and minimal solvent waste.

  • Chiral Selector: Cyclodextrins (CDs).[2][3] For DPPAs,

    
    -Cyclodextrin  or Sulfated 
    
    
    
    -CD
    works best by forming inclusion complexes with the phenyl groups.
Experimental Setup
ParameterSpecification
Capillary Fused silica, 50 µm ID x 50 cm effective length
Buffer 50 mM Phosphate Buffer, pH 3.0
Chiral Selector 10 mM Sulfated

-Cyclodextrin (S-

-CD)
Voltage 20 kV (Normal Polarity)
Detection UV @ 200 nm
Mechanism of Separation

The separation in CE is driven by the difference in the effective mobility of the enantiomers.



Where 

is the binding constant. Since the enantiomers have different binding constants (

) with the chiral selector, they migrate at different speeds.

Molecular Mechanism of Recognition

Understanding why separation occurs allows for rational troubleshooting. The following diagram illustrates the interaction between a generic DPPA (e.g., Methadone) and a Polysaccharide CSP.

Mechanism cluster_interactions Interaction Forces Analyte DPPA Enantiomer (Basic Amine + Phenyl Rings) H_Bond H-Bonding (C=O ... H-N) Analyte->H_Bond Pi_Pi Pi-Pi Stacking (Phenyl ... Phenyl) Analyte->Pi_Pi Inclusion Steric Inclusion (Chiral Cavity) Analyte->Inclusion CSP Polysaccharide CSP (Carbamate Linkage + Phenyls) CSP->H_Bond CSP->Pi_Pi CSP->Inclusion Complex Transient Diastereomeric Complex Separation Differential Retention (Separation) Complex->Separation Stability Difference (Delta G) H_Bond->Complex Pi_Pi->Complex Inclusion->Complex

Figure 2: Mechanistic interactions driving the enantioseparation of diphenylpropylamines on polysaccharide phases.

References

  • Kelly, T., Doble, P., & Dawson, M. (2005). Chiral analysis of methadone and its major metabolites (EDDP and EMDP) by liquid chromatography-mass spectrometry.[4] Journal of Chromatography B, 814(2), 315-323.[4] Link

  • Wu, H. L., et al. (1999). Chiral Quantitation of Pheniramine, Chlorpheniramine, and Brompheniramine Maleates by Capillary Zone Electrophoresis.[3] Journal of Chromatographic Science. Link

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Application Guide. Link

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. Link

  • Chirality. (2026). Capillary Electrophoretic Chiral Separation of Antihistamines: Enantiomers Recognition Mechanism.[5] Chirality, 38(2).[5] Link

Sources

derivatization of 1,1-Diphenylpropan-2-amine for GC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-DPPA Optimized Derivatization Strategies for the GC-MS Analysis of 1,1-Diphenylpropan-2-amine

Abstract

The analysis of 1,1-Diphenylpropan-2-amine, a sterically hindered primary amine structurally related to bioactive diphenylpropylamines, presents significant challenges in Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar amino group and the bulky diphenyl moiety, the underivatized compound exhibits poor chromatographic peak shape, thermal instability, and column adsorption. This Application Note details a validated protocol for the derivatization of 1,1-Diphenylpropan-2-amine. We compare two primary methodologies: Acylation via Pentafluoropropionic Anhydride (PFPA) and Silylation via N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The PFPA acylation method is recommended as the gold standard due to superior derivative stability, enhanced electron capture sensitivity, and distinctive mass spectral fragmentation patterns useful for structural confirmation.

Introduction & Chemical Strategy

1,1-Diphenylpropan-2-amine contains a primary amine group (


) adjacent to a sterically bulky diphenylmethane substructure. In a standard GC injector (

), the free amine is prone to:
  • Hydrogen Bonding: Interaction with silanol groups on the column liner and stationary phase, causing peak tailing.

  • Thermal Degradation: Oxidative dehydrogenation or rearrangement.

Derivatization Logic: To ensure quantitative accuracy (Linearity


), the active hydrogen atoms on the amine must be replaced with non-polar groups.
  • Strategy A: Acylation (Recommended). Reaction with fluorinated anhydrides (PFPA) forms stable amides. The introduction of electronegative fluorine atoms enhances volatility and provides high mass distinct ions in MS.

  • Strategy B: Silylation. Reaction with MSTFA forms trimethylsilyl (TMS) derivatives. While effective, TMS-amines are hydrolytically unstable and sensitive to moisture, requiring strict anhydrous handling.

Decision Matrix: Derivatization Selection

DerivatizationDecision Start Sample: 1,1-Diphenylpropan-2-amine Goal Goal: GC-MS Quantification Start->Goal Decision Select Reagent Type Goal->Decision Acylation Acylation (PFPA/HFBA) Decision->Acylation High Stability Required Forensic/Clinical Standard Silylation Silylation (MSTFA/BSTFA) Decision->Silylation Rapid Screen No Acidic Byproducts ResultA Stable Amide Derivative Distinctive MS Fragmentation (Recommended) Acylation->ResultA ResultB TMS-Amine Derivative Moisture Sensitive Silylation->ResultB

Figure 1: Decision tree for selecting the optimal derivatization pathway.

Experimental Protocols

Reagents and Materials
  • Analyte: 1,1-Diphenylpropan-2-amine (Reference Standard).[1]

  • Solvents: Ethyl Acetate (anhydrous, HPLC grade).

  • Reagent A (Acylation): Pentafluoropropionic anhydride (PFPA).[2][3][4][5]

  • Reagent B (Silylation): N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.

  • Scavenger: Pyridine (anhydrous) or Triethylamine (for acylation).

  • Internal Standard: Diphenylamine-d10 or deuterated Amphetamine analog.

Protocol A: Perfluoroacylation (PFPA) - The Gold Standard

Rationale: This method creates a chemically stable amide bond that resists hydrolysis, allowing for re-injection of samples if necessary.

  • Extraction/Preparation:

    • Aliquot

      
       of sample extract into a borosilicate glass reaction vial.
      
    • Evaporate solvent to complete dryness under a gentle stream of nitrogen at

      
      . Critical: Any residual water will destroy the anhydride reagent.
      
  • Reagent Addition:

    • Add

      
       of Ethyl Acetate .[6]
      
    • Add

      
       of PFPA .
      
    • (Optional) Add

      
       of Pyridine to act as an acid scavenger and catalyst.
      
  • Reaction:

    • Cap vial tightly (PTFE-lined cap).

    • Incubate at

      
       for 20 minutes . The steric bulk of the diphenyl group requires thermal energy to drive the reaction to completion.
      
  • Cleanup:

    • Evaporate the reaction mixture to dryness under nitrogen at

      
       to remove excess acid byproducts.
      
  • Reconstitution:

    • Reconstitute in

      
       of Ethyl Acetate.
      
    • Transfer to autosampler vial with insert.

Protocol B: Silylation (MSTFA) - Alternative Method

Rationale: Useful for rapid screening where acid byproducts from anhydrides might damage specific column phases.

  • Preparation:

    • Evaporate sample to complete dryness (Strictly anhydrous).

  • Reagent Addition:

    • Add

      
       of MSTFA + 1% TMCS .
      
    • Add

      
       of anhydrous Acetonitrile or Pyridine.
      
  • Reaction:

    • Cap tightly.[2]

    • Incubate at

      
       for 30 minutes .
      
    • Note: Do not evaporate.[7] Inject directly.

  • Handling:

    • Analyze within 12 hours. TMS derivatives hydrolyze upon exposure to atmospheric moisture.

Data Analysis & Interpretation

Mass Spectral Characteristics

Derivatization alters the fragmentation pathway. For 1,1-diphenylpropan-2-amine, the primary fragmentation mechanism is


-cleavage  adjacent to the nitrogen atom.[8][9]

Table 1: Predicted Diagnostic Ions (EI Source, 70 eV)

Derivative TypeMolecular Ion (

)
Base Peak (Target Ion)Mechanism of Base Peak
Underivatized 21144 (

)

-cleavage (loss of diphenylmethyl)
PFPA Derivative 357190 (

)

-cleavage (retention of amide side)
TMS Derivative 283116 (

)

-cleavage (retention of TMS-amine side)

Note: The presence of the diphenylmethyl group often yields a tropylium-like cation or diphenylmethyl cation at m/z 167, which serves as a useful qualifier ion for all derivatives.

Reaction Mechanism Visualization

ReactionMechanism Amine 1,1-Diphenylpropan-2-amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attack on C=O PFPA PFPA (Electrophile) PFPA->Intermediate Product N-PFP-1,1-Diphenylpropan-2-amine (Stable Amide) Intermediate->Product Elimination Byproduct Pentafluoropropionic Acid (Removed by Evap) Intermediate->Byproduct

Figure 2: Mechanism of PFPA acylation. The amine lone pair attacks the anhydride carbonyl, eliminating acid.

Troubleshooting & Validation

Issue 1: Low Recovery / Small Peaks

  • Cause: Incomplete reaction due to steric hindrance of the diphenyl group.

  • Solution: Increase reaction temperature to

    
     or extend time to 45 minutes. Ensure the addition of a base (Pyridine) to neutralize the acid produced during acylation, driving the equilibrium forward.
    

Issue 2: Peak Tailing (Derivatized)

  • Cause: Moisture contamination (Silylation) or Column Activity.

  • Solution: For PFPA, ensure the evaporation step (Step 4) is complete; residual acid causes tailing. For MSTFA, ensure samples are strictly anhydrous.

Issue 3: "Ghost" Peaks

  • Cause: Injection port discrimination.

  • Solution: Use a splitless injection with a high-pressure pulse (e.g., 30 psi for 0.75 min) to transfer the high-boiling diphenyl derivatives onto the column.

References

  • Mohamed, K. M., & Bakdash, A. (2017).[4] Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]

  • Hsu, J., et al. (2025). GC-MS analysis of eight aminoindanes using three derivatization reagents. ResearchGate.[6] Retrieved from [Link]

  • Colorado State University. GC Derivatization: Methods and Mechanisms. Retrieved from [Link]

  • PubChem. 1,1-Diphenylpropan-2-amine hydrochloride | C15H18ClN. Retrieved from [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 1,1-Diphenylpropan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Abstract

This comprehensive guide details the scale-up synthesis of 1,1-Diphenylpropan-2-amine hydrochloride, a key intermediate in pharmaceutical development. We provide an in-depth analysis of two robust synthetic strategies: the Leuckart reaction and catalytic reductive amination. This document offers detailed, step-by-step protocols, process optimization insights, and critical safety considerations tailored for researchers, scientists, and drug development professionals. The protocols are designed to be self-validating, with an emphasis on the causal relationships between experimental choices and outcomes, ensuring scientific integrity and reproducibility.

Introduction: Strategic Importance and Synthesis Challenges

1,1-Diphenylpropan-2-amine and its derivatives are significant structural motifs in medicinal chemistry. The scale-up of such compounds from laboratory to pilot plant and commercial production presents numerous challenges, including reaction efficiency, impurity profiling, process safety, and cost-effectiveness[1]. This guide provides a framework for navigating these challenges by presenting scalable and well-characterized synthetic routes.

The synthesis of 1,1-Diphenylpropan-2-amine hydrochloride commences with the preparation of the key starting material, 1,1-diphenylpropan-2-one. Subsequently, two primary methodologies for the conversion of this ketone to the desired amine are presented: the classical Leuckart reaction and a modern catalytic reductive amination.

Synthesis of the Starting Material: 1,1-Diphenylpropan-2-one

A reliable and scalable synthesis of the starting ketone is paramount. A common and effective method involves the Friedel-Crafts acylation of benzene with 2-phenylpropionyl chloride or a related derivative. However, for the purpose of this guide, we will assume the availability of 1,1-diphenylpropan-2-one from commercial sources or a separate, optimized in-house synthesis. The analytical data for a typical commercial sample is provided below.

Table 1: Specifications of Starting Material 1,1-Diphenylpropan-2-one

ParameterSpecificationAnalytical Method
AppearanceWhite to off-white crystalline solidVisual Inspection
Purity (by HPLC)≥ 98.0%Reverse-Phase HPLC[2]
Melting Point55-58 °CCapillary Melting Point
Identity (by ¹H NMR)Conforms to structure¹H NMR Spectroscopy

Synthetic Strategies for 1,1-Diphenylpropan-2-amine

The conversion of 1,1-diphenylpropan-2-one to the target amine is the core of this synthesis. We will explore two distinct and scalable approaches.

Method A: The Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of ketones using formamide or ammonium formate as both the nitrogen source and the reducing agent.[3][4] This one-pot reaction is known for its simplicity and cost-effectiveness, making it an attractive option for large-scale production.[5][6] The reaction proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine.[4]

Mechanism of the Leuckart Reaction:

The reaction begins with the formation of an iminium ion from the ketone and ammonia (generated in situ from ammonium formate). This is followed by hydride transfer from formate, leading to the formation of the amine.[4][7]

Leuckart_Mechanism Ketone 1,1-Diphenylpropan-2-one Iminium Iminium Ion Intermediate Ketone->Iminium + NH₃, - H₂O Ammonia NH₃ (from Ammonium Formate) Ammonia->Iminium Amine 1,1-Diphenylpropan-2-amine Iminium->Amine + HCOO⁻, - CO₂ Formate Formate (HCOO⁻) Formate->Amine CO2 CO₂ Reductive_Amination Ketone 1,1-Diphenylpropan-2-one Imine Imine Intermediate Ketone->Imine ⇌ + NH₃, - H₂O Ammonia NH₃ Ammonia->Imine Amine 1,1-Diphenylpropan-2-amine Imine->Amine → + H₂ / Catalyst H2_Catalyst H₂ / Catalyst (e.g., Raney Ni) H2_Catalyst->Amine

Figure 2: General scheme for catalytic reductive amination.

Protocol for Scale-Up Synthesis via Catalytic Reductive Amination:

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
1,1-Diphenylpropan-2-one210.275.0023.78
Methanol32.0430 L-
Ammonia (7N in Methanol)17.0310 L~70
Raney Nickel (50% slurry in water)-0.50-
Hydrogen Gas2.02As needed-
Isopropyl Alcohol60.10As needed-
Hydrochloric Acid (in Isopropanol)36.46As needed-

Procedure:

  • Reaction Setup: To a 100 L hydrogenation reactor, add 1,1-diphenylpropan-2-one (5.00 kg, 23.78 mol) and methanol (30 L).

  • Ammonia Addition: Add the methanolic ammonia solution (10 L).

  • Catalyst Addition: Carefully add the Raney Nickel slurry (0.50 kg).

  • Hydrogenation: Seal the reactor and purge with nitrogen, then with hydrogen. Pressurize the reactor with hydrogen to 50-60 psi and heat to 50-60 °C. Maintain vigorous stirring. The reaction is typically complete in 12-24 hours. Monitor the reaction by hydrogen uptake and HPLC.

  • Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the catalyst with methanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 1,1-diphenylpropan-2-amine.

Purification and Hydrochloride Salt Formation

Purification of the crude amine is critical to obtain a product of high purity. For many pharmaceutical applications, purification is followed by the formation of a stable, crystalline hydrochloride salt.

Purification of the Free Amine:

The crude amine can be purified by vacuum distillation. However, for larger scales, purification via crystallization of the hydrochloride salt is often more practical and efficient.

Protocol for Purification and Hydrochloride Salt Formation:

  • Dissolution: Dissolve the crude 1,1-diphenylpropan-2-amine (from either Method A or B) in isopropyl alcohol (approximately 5 L per kg of crude amine).

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in isopropyl alcohol until the pH is acidic (pH 2-3).

  • Crystallization: Stir the mixture at 0-5 °C for 2-4 hours to induce crystallization.

  • Isolation: Collect the crystalline product by filtration and wash the filter cake with cold isopropyl alcohol.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Table 2: Comparison of Synthetic Routes

ParameterMethod A: Leuckart ReactionMethod B: Catalytic Reductive Amination
Reagents Ammonium formate, formamideAmmonia, H₂, Raney Nickel
Reaction Temp. 160-165 °C50-60 °C
Pressure Atmospheric50-60 psi
Typical Yield 60-70%80-90%
Advantages Simple, inexpensive reagentsHigher yield, cleaner reaction
Disadvantages High temperature, potential for byproductsRequires specialized hydrogenation equipment

Analytical Characterization

The final product should be thoroughly characterized to ensure it meets the required quality standards.

Table 3: Analytical Specifications for 1,1-Diphenylpropan-2-amine Hydrochloride

TestSpecificationMethod
AppearanceWhite to off-white crystalline solidVisual Inspection
Identity (by FTIR)Conforms to reference spectrumFTIR Spectroscopy
Purity (by HPLC)≥ 99.0%Reverse-Phase HPLC
Melting Point215-218 °CCapillary Melting Point [8]
Residual SolventsPer ICH guidelinesHeadspace GC
Water Content≤ 0.5%Karl Fischer Titration

Safety and Handling

Hazardous Materials and Precautions:

  • 1,1-Diphenylpropan-2-one: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).

  • Formamide: Teratogen. Handle in a well-ventilated fume hood with appropriate PPE.

  • Ammonium Formate: Irritant. Avoid inhalation of dust.

  • Raney Nickel: Pyrophoric when dry. Handle as a slurry and under an inert atmosphere.

  • Hydrogen Gas: Highly flammable and explosive. Use in a dedicated, well-ventilated area with appropriate safety measures.

  • Hydrochloric Acid: Corrosive. Causes severe burns. Handle with extreme care and appropriate PPE.

  • Sodium Hydroxide: Corrosive. Causes severe burns. Handle with extreme care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Process Optimization and Future Outlook

Further optimization of these protocols can be achieved by exploring different catalysts for the reductive amination, such as palladium on carbon, or by investigating alternative work-up and purification procedures. The use of flow chemistry for both the Leuckart and reductive amination reactions could offer significant advantages in terms of safety, control, and scalability.

Process_Flow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Salt Formation Ketone 1,1-Diphenylpropan-2-one Leuckart Leuckart Reaction Ketone->Leuckart Reductive_Amination Reductive Amination Ketone->Reductive_Amination Hydrolysis Acidic Hydrolysis (Leuckart) Leuckart->Hydrolysis Catalyst_Filtration Catalyst Filtration (Red. Am.) Reductive_Amination->Catalyst_Filtration Extraction_Basification Extraction & Basification Hydrolysis->Extraction_Basification Crude_Amine Crude Amine Extraction_Basification->Crude_Amine Catalyst_Filtration->Extraction_Basification Crystallization Crystallization as HCl Salt Crude_Amine->Crystallization Final_Product 1,1-Diphenylpropan-2-amine HCl Crystallization->Final_Product

Figure 3: Overall process flow diagram for the synthesis of 1,1-Diphenylpropan-2-amine hydrochloride.

References

  • Leuckart Reaction - Wikipedia. Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. 2023. Available at: [Link]

  • Leuckart reaction. ScienceMadness Wiki. Available at: [Link]

  • Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper C
  • Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]

  • A practical catalytic reductive amination of carboxylic acids. Chemical Science. 2017. Available at: [Link] reductive-amination-of-carboxylic-acids

  • 1,1-Diphenylpropan-2-one. SIELC Technologies. Available at: [Link]

  • The Leuckart Reaction. Erowid. Available at: [Link]

  • Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper C
  • RediSep C-18 reversed phase column Purific
  • 2-Propanone, 1,1-diphenyl-. SIELC Technologies. Available at: [Link]

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences. 2010.
  • A practical catalytic reductive amination of carboxylic acids. Chemical Science. 2017. Available at: [Link] reductive-amination-of-carboxylic-acids

  • Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent. Organic Process Research & Development. 2003.
  • 1,1-Diphenylpropan-2-amine hydrochloride. PubChem. Available at: [Link]

  • What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • Organic Amine Flash Purification Using A Novel St
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. YouTube.
  • Synthesis, crystal structure, stereochemical and Hirshfeld surface analysis of trans-diaquabis(1-phenylpropane-1,2-diamine-κ2 N,N′)nickel(II) dichloride dihydrate. Acta Crystallographica Section E. 2017.
  • Purific
  • Formulation scale-up is a significant challenge in drug development. Enamine.
  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applic
  • Crystallization of hydrohalides of pharmaceutical compounds.
  • Syntheses and analytical characterizations of the research chemical 1‐[1‐(2‐fluorophenyl)‐2‐phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Drug Testing and Analysis. 2019.
  • One resin, multiple products: A green approach to purific

Sources

Troubleshooting & Optimization

Technical Support: Optimization of 1,1-Diphenylpropan-2-amine HCl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DPA-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview & Critical Pathway

You are likely encountering yield suppression due to the steric bulk of the benzhydryl (


) group adjacent to the reaction center. Unlike simple amphetamine analogs, the extra phenyl ring in 1,1-diphenylpropan-2-amine  creates significant steric hindrance, shielding the carbonyl carbon (in reductive amination) or the oxime functionality.

To maximize yield, we recommend shifting from "one-pot" reductive amination to a Stepwise Oxime Isolation & Reduction protocol. This allows you to validate the conversion of the hindered ketone before committing to the reduction, acting as a quality gate.

Synthesis Workflow Visualization

The following diagram outlines the optimized pathway with critical quality control (QC) checkpoints.

SynthesisWorkflow Ketone 1,1-Diphenyl-2-propanone OximeStep Oxime Formation (NH2OH·HCl / NaOAc) Ketone->OximeStep Reflux/EtOH Oxime Isolated Oxime (QC Point 1) OximeStep->Oxime Crystallization Reduction Reduction Phase (LAH or H2/Cat) Oxime->Reduction Anhydrous THF FreeBase Crude Free Base Reduction->FreeBase Quench Purification Acid/Base Extraction FreeBase->Purification Remove Neutral Impurities SaltForm HCl Salt Formation (Anhydrous) Purification->SaltForm Et2O / HCl(g) Final 1,1-Diphenylpropan-2-amine HCl (Target) SaltForm->Final Filtration

Figure 1: Stepwise synthesis workflow emphasizing the isolation of the oxime intermediate to bypass steric rate-limiting steps.

Phase 1: Overcoming Steric Hindrance (Oxime Formation)

The most common cause of low yield is unreacted starting material (ketone) carrying over into the reduction step. The benzhydryl group makes the ketone electrophile sluggish.

The Protocol Adjustment

Instead of standard room-temperature stirring, you must force the equilibrium.

  • Reagents: Use Hydroxylamine Hydrochloride (

    
    ) with Sodium Acetate  (
    
    
    
    ) in Ethanol/Water.
    • Why NaOAc? It buffers the solution. Strong mineral acids can trigger a Beckmann Rearrangement on the forming oxime, converting your target into an amide side-product [1].

  • Thermodynamics: Reflux is mandatory.

  • Reaction Time: Extend to 4–6 hours.

  • QC Checkpoint (Self-Validating):

    • Take an aliquot, work it up (mini-extraction), and run a TLC or GC-MS.

    • Target: Disappearance of the ketone peak. If ketone > 5%, do not proceed . Add more hydroxylamine and reflux longer.

Phase 2: The Reduction (Yield Criticality)

Once you have the pure oxime, you have two high-yield options. Choice depends on your lab's capabilities.

Option A: Lithium Aluminum Hydride (LAH) – Recommended for Small Scale

LAH is aggressive enough to overcome the steric barrier of the C=N bond in this crowded molecule.

  • Solvent: Anhydrous THF (Diethyl ether boils too low; you need the thermal energy of refluxing THF).

  • Stoichiometry: Use 2.5 to 3.0 equivalents of LAH.

  • Addition: Add oxime solution to the LAH suspension (not vice versa) to maintain reducing excess.

  • The "Fieser" Quench (Crucial for Yield):

    • Improper quenching traps amine in aluminum salts, destroying yield.

    • For

      
       grams of LAH, add: 
      
      
      
      mL Water
      
      
      
      
      mL 15% NaOH
      
      
      
      
      mL Water.
    • Result: A granular white precipitate that filters easily, releasing your amine [2].

Option B: Catalytic Hydrogenation – Recommended for Scale-Up

If you wish to avoid LAH safety risks, use Raney Nickel or Pd/C.

  • Condition: High pressure (50–60 psi) and elevated temperature (50–60°C) are required due to the steric bulk.

  • Additive: Add ammonia (or trace HCl) to the solvent. This suppresses the formation of secondary amines (dimers), which is the primary yield-killer in hydrogenation [3].

Phase 3: Purification & Salt Formation

Direct crystallization of the salt from the crude reaction mixture often traps impurities (red oils). Use an Acid-Base Extraction to "wash" the molecule.

The "Self-Validating" Purification Protocol
  • Acid Wash: Dissolve crude oil in ether. Extract with 1M HCl.

    • Logic: Your amine goes into the water layer.[1] Neutral impurities (unreacted ketone/oxime/dimers) stay in the ether. Discard the ether layer.

  • Base Release: Basify the aqueous layer (pH > 12) with NaOH. The amine will oil out.[2]

    • Logic: This confirms you have an amine.[1]

  • Extraction: Extract the oiled-out amine into DCM or Ether. Dry over

    
    .[3]
    
  • Salting:

    • Dissolve the free base in dry diethyl ether or isopropyl acetate.

    • Add anhydrous HCl (gas or 2M in ether) dropwise.

    • Warning: If water is present, you will get a hygroscopic gum, not crystals.

Troubleshooting Guide (FAQ)

Scenario 1: "I got a red oil that won't crystallize."

Diagnosis: Likely contamination with unreacted ketone or oxime, or presence of water. Fix:

  • Perform the Acid-Base Extraction detailed in Phase 3. This is non-negotiable for this compound.

  • Ensure your solvent for salting is anhydrous . Dry your free base solution with

    
     for at least 30 minutes before adding HCl.
    
Scenario 2: "My yield is <40% and I see a large peak at M+ mass in MS."

Diagnosis: Dimerization. You formed the secondary amine:


.
Fix: 
  • If using Hydrogenation: You must add ammonia to the reaction mixture. The excess ammonia competes with the primary amine for the intermediate imine, preventing the primary amine from reacting with the imine [4].

  • If using LAH: Ensure the reaction is dilute. High concentration favors intermolecular attack (dimerization).

Scenario 3: "The product melts too low (e.g., <200°C)."

Diagnosis: You likely isolated the Oxime instead of the amine, or the reduction was incomplete (Hydroxylamine intermediate). Fix: Check IR.

  • Amine (Target): No peak at 1600-1660

    
     (C=N). Broad peaks at 3000 
    
    
    
    (
    
    
    ).
  • Oxime (Fail): Strong peak at ~1660

    
     (C=N) and broad -OH stretch.
    
  • Action: If incomplete, re-subject the material to LAH reduction.

Logic Tree for Yield Optimization

Troubleshooting Start Start: Low Yield / Quality Issue CheckTLC Step 1: Check Crude TLC/GC Is Starting Ketone Present? Start->CheckTLC YesKetone YES: Ketone Present CheckTLC->YesKetone NoKetone NO: Ketone Absent CheckTLC->NoKetone Action1 Action: Improve Oxime Step - Increase Reflux Time - Use Dean-Stark Trap YesKetone->Action1 CheckDimer Step 2: Check for Dimer (Higher MW impurity?) NoKetone->CheckDimer YesDimer YES: Dimer Found CheckDimer->YesDimer NoDimer NO: Complex Mixture CheckDimer->NoDimer Action2 Action: Dilution & Additives - Dilute Rxn 2x - Add NH3 (if H2/Cat) YesDimer->Action2 Action3 Action: Workup Failure - Use Fieser Quench (LAH) - Perform Acid/Base Extraction NoDimer->Action3

Figure 2: Decision matrix for troubleshooting specific yield-loss scenarios.

References

  • Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations. Organic Reactions, 35, 1–420. Link

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (Standard Fieser workup protocol for Aluminum hydrides).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Authoritative text on suppressing secondary amines via ammonia addition).
  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Link

Sources

purification challenges of crude 1,1-Diphenylpropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1,1-Diphenylpropan-2-amine

Introduction: The Lipophilicity Paradox

Welcome to the technical support hub for 1,1-Diphenylpropan-2-amine (CAS: 22950-34-1 / related isomers). As researchers, you likely selected this scaffold for its high lipophilicity and ability to penetrate the blood-brain barrier (BBB), common in CNS-active drug discovery.

However, the very structural feature that makes it bioactive—the bulky benzhydryl (diphenylmethyl) group—creates unique purification challenges. Unlike simple aliphatic amines, this molecule sits on the edge of "greasy" chemistry. It often refuses to crystallize as a free base, forms stubborn emulsions during extraction, and its salts frequently "oil out" rather than precipitate.

This guide moves beyond standard textbook protocols to address the specific physical-chemical behavior of this diphenyl-substituted amine.

Troubleshooting Guide (Q&A)

Q1: My crude free base is a dark, viscous oil that refuses to crystallize. How can I assess its purity or isolate it as a solid?

The Diagnosis: 1,1-Diphenylpropan-2-amine has a low melting point (often reported around 78–82 °C, but impure samples remain liquid). The "dark oil" appearance usually stems from oxidative coupling products (benzophenone derivatives) or trace metal complexes from the synthesis (e.g., Titanium or Aluminum residues from reductive amination).

The Solution: The "Salt-Break-Salt" Strategy Do not attempt to crystallize the crude free base directly. The lattice energy is too low to overcome the entropy of the impurities. Instead, purify via the Hydrochloride salt, which has a much higher melting point and crystallization tendency.

  • Step 1: Dissolve the crude oil in dry Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Step 2: Cool to 0°C and slowly add 2M HCl in Diethyl Ether (anhydrous).

  • Step 3: If a sticky gum forms (oiling out), do not stir . Decant the supernatant, add fresh dry ether, and scratch the side of the flask to induce nucleation.

  • Step 4: Recrystallize the resulting solid from Isopropanol (IPA) / Ethyl Acetate .

Expert Insight: The benzhydryl group makes the salt lipophilic. Avoid water or methanol for the initial salt formation; they will solvate the salt too well, preventing precipitation.

Q2: During acid-base extraction, I get a persistent emulsion layer that won't separate. What is happening?

The Diagnosis: You are experiencing the "Surfactant Effect." The molecule has a large hydrophobic tail (diphenyl) and a hydrophilic head (amine/ammonium). At neutral or slightly basic pH, it acts as a surfactant, stabilizing emulsions between the organic and aqueous phases.

The Solution: High Ionic Strength & Phase Density Control

  • Use Brine, Not Water: Never use pure water for washes. Always use saturated NaCl solution to increase the ionic strength, which "salts out" the organic amine and disrupts the emulsion.

  • Filter the Interface: The "rag layer" often contains fine particulate matter (silica fines or metal salts). Filtering the biphasic mixture through a Celite pad can instantly break the emulsion.

  • Switch Solvents: If using Dichloromethane (DCM), switch to Toluene . Toluene has a lower density than water and interacts better with the aromatic rings (π-π interactions), often resulting in cleaner phase cuts.

Q3: I see a persistent impurity at RRT ~0.9 or ~1.1 in HPLC. Is this an isomer?

The Diagnosis: If you synthesized this via reductive amination of 1,1-diphenylacetone, the impurity is likely 1,1-diphenylpropan-2-ol (the over-reduced alcohol) or 1,1-diphenylpropene (the elimination product).

  • Alcohol: Non-basic.

  • Alkene: Non-basic.

The Solution: The "Rigorous Acid Wash" Since the impurities are non-basic, they can be removed chemically rather than chromatographically.

  • Dissolve crude in Toluene.

  • Extract with 1M HCl (3x). The amine goes into the water; the alcohol/alkene stays in the Toluene.

  • Critical Step: Wash the aqueous acidic layer with fresh Toluene (2x) to remove entrained lipophiles.

  • Basify the aqueous layer (pH > 12) and extract the pure amine back into DCM.

Q4: How do I resolve the enantiomers of the racemic amine?

The Diagnosis: The C2 position is chiral. Separation requires a resolving agent that forms rigid diastereomeric salts.

The Solution: Classical Resolution with Tartaric Acid

  • Resolving Agent: Use (+)-Tartaric Acid or (-)-Dibenzoyl-L-tartaric acid . The dibenzoyl derivative often works better for diphenyl amines due to π-stacking interactions.

  • Solvent: Ethanol (95%) is the standard.

  • Protocol: Mix equimolar amounts in hot ethanol. Allow to cool very slowly (over 12 hours). Fast cooling traps the wrong diastereomer.

  • Recycle: The mother liquor contains the opposite enantiomer.

Detailed Protocols

Protocol A: Optimized Acid-Base Purification (The "Three-Phase" Wash)

Target: Removal of neutral lipophilic impurities (Diphenylmethane, Alcohols).

StepActionCritical Parameter
1 Dissolution Dissolve 10g crude oil in 100mL Toluene . (Avoid DCM to prevent bottom-layer emulsions).
2 Acid Extraction Extract with 50mL 1M HCl (3 times). Collect the Aqueous bottom layers.
3 Lipophilic Wash Wash the combined acidic aqueous layer with 30mL fresh Hexanes .
4 Basification Cool aqueous layer to 5°C. Slowly add 50% NaOH until pH > 12.
5 Recovery Extract the cloudy aqueous mixture with DCM (3 x 50mL).
6 Drying Dry over anhydrous Na₂SO₄ (Sodium Sulfate) and evaporate.
Protocol B: Crystallization of the Hydrochloride Salt

Target: Isolation of a stable, non-hygroscopic solid.

  • Preparation: Dissolve 5g of purified free base in 20mL Anhydrous Ethanol .

  • Acidification: Add 1.1 equivalents of Concentrated HCl (37%) dropwise. The solution will warm up.[1]

  • Evaporation: Rotovap to dryness to obtain a crude foam. (This removes water from the conc. HCl).

  • Redissolution: Dissolve the foam in a minimum amount of boiling Isopropanol (IPA) (~15-20mL).

  • Precipitation: Remove from heat. Add Ethyl Acetate (antisolvent) dropwise until persistent cloudiness appears (~10-15mL).

  • Crystallization: Let stand at Room Temperature for 2 hours, then 4°C overnight.

  • Filtration: Filter white needles. Wash with cold Ethyl Acetate/Hexane (1:1).

Visualizations

Figure 1: Purification Logic Flowchart

Decision tree for handling crude reaction mixtures based on physical state and impurity profile.

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid/Semi-Solid StateCheck->Solid Crystalline Oil Dark Oil StateCheck->Oil Viscous TLC TLC/HPLC Analysis Solid->TLC Oil->TLC Neutrals Neutral Impurities Present? (Alcohol, Alkene, Ketone) TLC->Neutrals AcidBase Protocol A: Acid-Base Extraction (Toluene/HCl) Neutrals->AcidBase Yes (High levels) SaltForm Protocol B: HCl Salt Formation (IPA/EtOAc) Neutrals->SaltForm No (Mainly amine) AcidBase->SaltForm Purified Free Base Recryst Recrystallization SaltForm->Recryst Final Polish

Caption: Decision matrix for selecting between extraction and direct crystallization based on crude impurity profile.

Figure 2: The "Surfactant Effect" in Extraction

Visualizing why emulsions form and how the Toluene/Brine system resolves them.

EmulsionBreaking Amine 1,1-Diphenylpropan-2-amine (Amphiphilic) Emulsion Stabilized Emulsion (Micelle Formation) Amine->Emulsion At Interface Water Water Phase Water->Emulsion DCM DCM Phase DCM->Emulsion AddSalt Add NaCl (Brine) Emulsion->AddSalt Increases Ionic Strength ChangeSolvent Switch DCM to Toluene Emulsion->ChangeSolvent Reduces Density Delta Solution Phase Separation (Clean Interface) AddSalt->Solution Salting Out ChangeSolvent->Solution Better Solvation

Caption: Mechanism of emulsion formation due to the amphiphilic nature of the diphenylamine and strategies to disrupt it.

References

  • Synthesis and Resolution of Chiral Amines

    • Source: "Resolution of Racemic Mixtures by Phase Transition of PEGyl
    • URL:[Link]

  • Source: "Process for the preparation of 1,1-diphenylpropan-1-ol derivatives (Patent EP0116787B1)." Google Patents.
  • Salt Crystallization Techniques

    • Source: "Insights into the self-assembly of fampridine hydrochloride: how the choice of the solvent affects the crystalliz
    • URL:[Link]

  • Physical Properties & Safety

    • Source: "1-phenyl-N-(1-phenylpropan-2-yl)propan-2-amine (Related Impurity Profile)."[] BOC Sciences.[]

Disclaimer: This guide is for research purposes only. 1,1-Diphenylpropan-2-amine and its derivatives may be subject to regulatory controls depending on your jurisdiction. Always consult local laws and MSDS before handling.

Sources

optimizing chiral resolution efficiency with 1,1-Diphenylpropan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for 1,1-Diphenylpropan-2-amine Resolution
Document ID: TSC-RES-DPPA-001
Status: Active

Introduction

1,1-Diphenylpropan-2-amine (often supplied as the hydrochloride salt) is a critical chiral intermediate, notably serving as a precursor for calcium channel blockers like Prenylamine and Fendiline. Achieving high enantiomeric excess (ee) is pivotal, as the pharmacological activity often resides in the (S)-enantiomer.

This guide addresses the specific challenges of resolving this lipophilic secondary amine via diastereomeric salt crystallization . Unlike simple primary amines, the bulky diphenyl group creates unique solubility challenges, frequently leading to "oiling out" rather than crystallization.

Module 1: Pre-Resolution Preparation (The Foundation)

Context: The compound is typically supplied as 1,1-Diphenylpropan-2-amine Hydrochloride .[1] You cannot resolve the HCl salt directly; it must be converted to its free base to react with a chiral acid.

Q: Can I add the resolving agent directly to the HCl salt?

A: No. This is a common failure point. The resolving agent (e.g., L-Tartaric acid) is a weak acid. It cannot displace the strong hydrochloric acid from the amine salt. You must perform a "Free Basing" step first.

Protocol: Free Base Generation
  • Dissolution: Suspend the 1,1-Diphenylpropan-2-amine HCl in water (approx. 10 mL/g).

  • Basification: Slowly add 20% NaOH (aq) while stirring until pH > 12. The solution will become cloudy as the free amine (an oil) separates.

  • Extraction: Extract 3x with Dichloromethane (DCM) or Toluene.

  • Drying: Dry the organic layer over Anhydrous

    
    .
    
  • Isolation: Evaporate the solvent completely to obtain the viscous oil (Free Base).

    • Critical Check: Ensure no residual DCM remains, as chlorinated solvents can inhibit the crystallization of tartrate salts.

Module 2: Screening & Solvent Selection (The Variable)

Context: The success of resolution depends on the solubility difference (


) between the diastereomeric salts (e.g., 

vs.

).[2][3]
Q: Which resolving agent should I start with?

A: Start with the Tartaric Acid Family . Due to the steric bulk of the diphenyl group, simple Tartaric acid may be too hydrophilic. Derivatives often yield better rigid crystal lattices.

Resolving AgentSolvent SystemNotes
L-(+)-Tartaric Acid Ethanol (95%) or MethanolLowest cost. High risk of solvates.
Dibenzoyl-L-tartaric acid (L-DBTA) Acetone / Water (9:1)Recommended. The benzoyl groups interact via

-stacking with the diphenyl core of the amine, stabilizing the crystal lattice.
Di-p-toluoyl-L-tartaric acid (L-DTTA) Isopropanol (IPA)Use if DBTA fails. Lower solubility often drives higher yields but potentially lower ee initially.
Q: How do I optimize the Solvent System?

Use the Dielectric Tuning Method . The salt requires a polar solvent to form, but a non-polar co-solvent to force precipitation.

  • High Polarity (Dissolver): Methanol, Ethanol, Water.

  • Low Polarity (Anti-solvent): MTBE, Toluene, Isopropanol.

Module 3: The Crystallization Process (The Mechanism)

Visualizing the Workflow

The following diagram illustrates the critical decision pathways during the resolution process.

G Start Racemic HCl Salt FreeBase Generate Free Base (NaOH / Extraction) Start->FreeBase AddAgent Add Chiral Acid (e.g., L-DBTA) FreeBase->AddAgent Heat Heat to Reflux (Dissolve completely) AddAgent->Heat Cool Controlled Cooling (0.1°C/min) Heat->Cool Decision State Check Cool->Decision Crystals Crystals Formed Decision->Crystals Clear Solution -> Solid Oil Oiling Out (Liquid-Liquid Phase) Decision->Oil Cloudy/Emulsion Recryst Recrystallize (Increase purity) Crystals->Recryst Seed Re-heat & Seed Oil->Seed Troubleshoot Final Pure Diastereomeric Salt Recryst->Final Seed->Cool

Caption: Figure 1. Logical workflow for chiral resolution, highlighting the critical divergence point between crystallization and oiling out.

Protocol: The "Pope-Peachey" Optimization

Instead of using 1.0 equivalent of chiral acid, use 0.5 equivalents .

  • Why? This forces the enantiomers to compete for the chiral acid. The "wrong" enantiomer is left as a free base in solution, while the "right" enantiomer forms the salt.[4]

  • Add: 0.5 eq of an achiral acid (like Acetic Acid or HCl) to neutralize the remaining amine, or leave it as free base if the solvent keeps it soluble.

Module 4: Troubleshooting & FAQs

Issue 1: "Oiling Out" (The Nightmare Scenario)

Symptom: As the solution cools, droplets of oil appear instead of crystals.[5] Cause: The temperature is above the saturation temperature of the salt but below the liquid-liquid phase separation (LLPS) boundary. This is common with lipophilic amines like 1,1-diphenylpropan-2-amine.

Corrective Actions:

  • The Seeding Trick: Do not cool to room temperature immediately. Hold the temperature at

    
     (or 
    
    
    
    below reflux). Add seed crystals of the pure diastereomer.[6]
  • Change Solvent: Oiling out indicates the solvent is too poor (anti-solvent rich). Add 5-10% more polar solvent (Methanol) to increase solubility and bypass the LLPS region.

  • High-Shear Stirring: Vigorous stirring can sometimes induce nucleation in oiled-out systems.

Issue 2: Low Enantiomeric Excess (ee < 80%)

Symptom: You get crystals, but the optical rotation is low. Cause: Kinetic entrapment.[5] The "wrong" diastereomer precipitated simply because it was trapped in the rapidly forming lattice of the "right" one.

Corrective Actions:

  • Recrystallization: You must recrystallize the salt. Dissolve in the minimum amount of boiling solvent and cool very slowly (0.1°C/min).

  • The "Swish" wash: Suspend the solid in warm solvent (below dissolution point) and stir for 1 hour. This leaches out the surface impurities (the more soluble, unwanted diastereomer).

Issue 3: Low Yield

Symptom: High purity, but very little solid recovered. Cause: The salt is too soluble in the chosen solvent (e.g., pure Ethanol).

Corrective Actions:

  • Salt Effect: Add an inorganic salt (like NaCl) to the aqueous phase if using a biphasic system (Salting out).

  • Anti-solvent Addition: After the initial crop crystallizes, add MTBE dropwise to the mother liquor to force more salt out. Warning: Check ee of this second crop carefully.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley. (The foundational text on diastereomeric salt solubility and Pasteur's principles).
  • Kukor, A. J., et al. (2023).[7] "Guided optimization of a crystallization-induced diastereomer transformation." Reaction Chemistry & Engineering. (Demonstrates L-DBTA usage for similar lipophilic amines).

  • BenchChem Technical Support. (2025). "Addressing 'oiling out' issues during crystallization." (Specific protocols for troubleshooting phase separation).

  • Sirois, L. E., et al. (2014).[8] "The Role of Diastereomer Impurity in Oiling-Out." Organic Process Research & Development. (Mechanistic explanation of impurity-driven oiling out).

  • Kozma, D. (2002). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press.

Sources

identifying and removing byproducts in 1,1-Diphenylpropan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,1-Diphenylpropan-2-amine Synthesis Ticket ID: #DPPA-SYN-004 Subject: Impurity Profile Management & Purification Protocols Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 1,1-Diphenylpropan-2-amine (often via reductive amination of 1,1-diphenyl-2-propanone) presents a unique challenge due to the steric bulk of the benzhydryl group. This steric hindrance often slows imine formation, allowing competitive reduction of the ketone to an alcohol or dimerization to a secondary amine.

This guide provides a diagnostic framework for identifying these byproducts and a validated, self-correcting protocol for their removal.

Module 1: Diagnostic Troubleshooting

Identify your impurity profile before attempting remediation.

User Question: "I have three major peaks in my HPLC/GC trace. How do I identify them without running a full MS scan immediately?"

Technical Response: In the reductive amination of 1,1-diphenyl-2-propanone, the three dominant species usually elute in order of polarity (on reverse-phase HPLC) or boiling point (GC).

Peak TypeLikely IdentityMechanism of FormationDiagnostic characteristic
Peak A (Early Eluter)1,1-Diphenyl-2-propanol Direct reduction of the ketone (pathway failure).IR: Broad O-H stretch (~3400 cm⁻¹). NMR: Methine proton shifts upfield relative to amine.
Peak B (Target)1,1-Diphenylpropan-2-amine Successful reductive amination.NMR: Characteristic CH-NH₂ signal. Forms salt with HCl.
Peak C (Late Eluter)Secondary Amine Dimer Reaction of product amine with unreacted ketone.Mass Spec: M+ = ~415 Da (Dimer). High lipophilicity.
Peak D (Trace)N-Formyl Intermediate Incomplete hydrolysis (Leuckart-specific).NMR: Distinct formyl proton singlet (~8.0-8.2 ppm).

Module 2: Reaction Pathway Analysis

Understanding the genesis of impurities to prevent recurrence.

The following pathway diagram illustrates the "fork in the road" where process parameters dictate purity.

ReactionPathways Ketone 1,1-Diphenyl-2-propanone (Starting Material) Imine Imine Intermediate (Transient) Ketone->Imine + NH3 / NH4+ Alcohol 1,1-Diphenyl-2-propanol (Byproduct A) Ketone->Alcohol Direct Reduction (Excess Reductant / Wet Solvent) Target 1,1-Diphenylpropan-2-amine (Target Product) Imine->Target Reduction (H2/Cat or Formate) Dimer Secondary Amine Dimer (Byproduct B) Target->Dimer + Ketone (Over-alkylation)

Figure 1: Competitive reaction pathways in the reductive amination of 1,1-diphenyl-2-propanone. Red arrows indicate impurity genesis.

Module 3: Remediation Protocols

Protocol A: The "Rescue" Extraction (Acid-Base Workup)

Best for: Removing Neutral Impurities (Alcohol, Unreacted Ketone, Hydrocarbons).

Theory: The target amine is basic (pKa ~10). The alcohol and ketone byproducts are neutral. By manipulating pH, we can toggle the solubility of the amine between aqueous and organic phases, leaving neutrals behind.

Step-by-Step Procedure:

  • Acidification (The Trap):

    • Dissolve the crude reaction mixture in an organic solvent (Dichloromethane or MTBE).

    • Add 1M HCl slowly with vigorous stirring until the aqueous layer pH < 2.

    • Mechanism:[1][2][3] The amine becomes the hydrochloride salt (

      
      ), which is water-soluble. The alcohol and ketone remain neutral.
      
  • The Wash (Removal of Neutrals):

    • Transfer to a separatory funnel.[4][5]

    • Separate the layers.[4][5][6] Keep the Aqueous Layer (Bottom if DCM, Top if MTBE).

    • Critical Step: Wash the aqueous acidic layer 2x with fresh organic solvent (DCM/Ether).

    • Result: These organic washes contain the 1,1-diphenyl-2-propanol and unreacted ketone. Discard them (or save for recovery).

  • Basification (The Release):

    • Cool the aqueous acidic layer (ice bath) to prevent degradation.

    • Slowly add 20% NaOH or NH₄OH until pH > 12.

    • Mechanism:[1][2][3] The amine is deprotonated (

      
      ), becoming lipophilic again. The solution will turn cloudy/oily.
      
  • Final Extraction:

    • Extract the now-basic aqueous layer 3x with DCM.

    • Combine organic extracts, dry over anhydrous

      
      , and evaporate.
      
    • Outcome: Purified Free Base Amine.

Protocol B: Removal of Secondary Amine (Dimer)

Best for: Situations where "Peak C" persists after acid-base extraction.

Technical Response: The secondary amine dimer is also basic. It protonates and follows the target amine through the acid-base workup. To separate them, you must exploit steric hindrance or salt solubility differences .

Method: Selective Crystallization (Hydrochloride or Tartrate)

  • Solvent Choice: Dissolve the crude free base (from Protocol A) in a minimal amount of hot Isopropanol (IPA) or Ethanol .

  • Acid Addition: Add a stoichiometric amount (1.05 eq) of concentrated HCl (or Tartaric acid in ethanol).

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

  • Filtration:

    • The Primary Amine (Target) usually crystallizes first due to better lattice packing energy compared to the bulky secondary amine dimer.

    • The dimer often remains in the "mother liquor" (the liquid).

  • Validation: Wash the crystals with cold ether (removes surface oil) and check melting point.

Module 4: Process Logic Visualization

Use this decision tree to determine the correct workflow for your specific batch.

PurificationLogic Start Crude Reaction Mixture CheckHPLC Check HPLC/GC Profile Start->CheckHPLC Decision1 Is Alcohol/Ketone present? CheckHPLC->Decision1 Action1 Perform Acid-Base Extraction (Protocol A) Decision1->Action1 Yes Decision2 Is Dimer present? Decision1->Decision2 No Action1->Decision2 Action2 Perform Selective Crystallization (Protocol B) Decision2->Action2 Yes Final Pure 1,1-Diphenylpropan-2-amine Decision2->Final No Action2->Final

Figure 2: Purification decision matrix. Follow the path based on your impurity analysis.

FAQ: Common Synthesis Issues

Q: Why is my yield of the amine so low, but the alcohol peak is huge? A: This indicates "Direct Reduction" is outcompeting "Reductive Amination."

  • Cause: If using Leuckart (Formic acid/Formamide), the temperature might be too low, or water is present. If using Borohydride (

    
    ), you likely didn't give the imine enough time to form before adding the reducing agent.
    
  • Fix: Pre-stir the ketone and amine source (ammonium acetate/ammonia) for 2 hours (with a drying agent like

    
     or Molecular Sieves) before adding the hydride source [1].
    

Q: I am using the Leuckart reaction. My product smells like almonds and shows a peak at M+28 relative to the amine. A: You have the N-Formyl intermediate . The Leuckart reaction produces the N-formyl amine first, which must be hydrolyzed.

  • Fix: Reflux your crude oil in 10-20% HCl for 4-6 hours to cleave the formyl group, then proceed to Protocol A (Acid-Base Extraction) [2].

References

  • Reductive Amination Selectivity

    • Source: Organic Chemistry Portal.
    • Context: Discusses the importance of imine formation equilibrium and drying agents to prevent direct ketone reduction.
    • Link:

  • The Leuckart Reaction Mechanism

    • Source: Wikipedia / ScienceMadness. "Leuckart Reaction."[1][3][7]

    • Context: Details the formation of the N-formyl intermedi
    • Link:

  • Acid-Base Extraction Principles

    • Source: LibreTexts Chemistry. "Acid-Base Extraction."
    • Context: Fundamental principles of separating amines from neutral organic compounds using pKa differences.
    • Link:

  • 1,1-Diphenylacetone Properties

    • Source: PubChem. "1,1-Diphenylacetone Compound Summary."
    • Context: Physical properties of the starting material for identific
    • Link:[8]

Sources

troubleshooting peak tailing in HPLC analysis of 1,1-Diphenylpropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,1-Diphenylpropan-2-amine Analysis

Welcome to the technical support hub. As a Senior Application Scientist, I understand that analyzing hydrophobic amines like 1,1-Diphenylpropan-2-amine is notoriously difficult. The structure of this molecule—a secondary amine flanked by two bulky phenyl rings—creates a "perfect storm" for peak tailing: it is highly lipophilic (hydrophobic) yet strongly basic (pKa ≈ 10–11).

This guide does not just list "fixes"; it explains the chemical causality of the tailing and provides self-validating protocols to resolve it.

Part 1: The Diagnostic Logic (Where to Start)

Before changing your method, use this logic tree to isolate the root cause. Most tailing for this molecule stems from Secondary Silanol Interactions , but we must rule out physical causes first.

TroubleshootingLogic Start START: Severe Peak Tailing observed CheckLoad Step 1: Check Mass Load (Inject 1/10th concentration) Start->CheckLoad ResultLoad Peak Shape Improves? CheckLoad->ResultLoad CheckSolvent Step 2: Check Sample Solvent (Is sample in 100% Strong Solvent?) ResultSolvent Peak Shape Improves? CheckSolvent->ResultSolvent CheckChem Step 3: Mobile Phase Chemistry (The most likely culprit) ActionChem Cause: Silanol Interaction Proceed to Chemical Protocols below CheckChem->ActionChem ResultLoad->CheckSolvent No ActionLoad Cause: Mass Overload Dilute sample or increase column capacity ResultLoad->ActionLoad Yes ResultSolvent->CheckChem No ActionSolvent Cause: Solvent Mismatch Match sample solvent to Initial Mobile Phase ResultSolvent->ActionSolvent Yes

Figure 1: Diagnostic workflow to isolate physical vs. chemical causes of tailing.

Part 2: The Mechanism (Why is it Tailing?)

To fix the problem, you must understand the interaction.[1] 1,1-Diphenylpropan-2-amine is a strong base.[2] At neutral pH (pH 6–8), two things happen:

  • The Analyte: Is fully protonated (

    
    ).
    
  • The Column: Residual silanols (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) on the silica surface begin to ionize (
    
    
    
    ).[2]

This creates a Cation-Exchange mechanism that competes with the desired Reversed-Phase interaction.[2] The analyte gets "stuck" on these ionic sites, causing the tail.[3]

SilanolMechanism Silica Silica Surface (Si-O-) Analyte 1,1-Diphenylpropan-2-amine (BH+) Silica->Analyte Strong Ionic Attraction (Secondary Interaction) Tail Result: Peak Tailing & Retention Shift Analyte->Tail

Figure 2: The "Secondary Interaction" mechanism causing tailing at neutral pH.[2]

Part 3: Chemical Solutions & Protocols

If physical causes (overloading/solvent) are ruled out, use one of the following chemical strategies.

Strategy A: The "High pH" Approach (Recommended)

Best for: Hybrid columns (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini).

The Logic: By raising the pH above the analyte's pKa (approx. 10–11), you deprotonate the amine (


). Uncharged amines cannot interact with silanols. This also increases retention of the hydrophobic phenyl rings, often improving resolution.

Protocol:

  • Column Check: Ensure your column is rated for pH > 11 . (Do NOT use standard silica C18).

  • Buffer Prep: Prepare 10 mM Ammonium Bicarbonate or Ammonium Hydroxide.

  • pH Adjustment: Adjust aqueous mobile phase to pH 11.0 with Ammonia.

  • Validation: The peak should become sharp and symmetrical immediately.

Strategy B: The "Sacrificial Base" Approach (Standard Columns)

Best for: Traditional C18 columns where high pH is impossible.

The Logic: Add a competitive amine, such as Triethylamine (TEA) , to the mobile phase.[4] TEA saturates the active silanol sites (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), effectively "blocking" them so your analyte cannot bind.[2]

Protocol:

  • Concentration: Add TEA to the aqueous mobile phase to reach 10–20 mM (approx. 0.15% - 0.3% v/v).[2]

  • pH Criticality: Adjust pH after adding TEA. Target pH 3.0 using Phosphoric Acid (for UV) or Formic Acid (for MS, though TEA suppresses MS signal).

  • Equilibration: These systems require longer equilibration (approx. 20–30 column volumes) to fully saturate the silanols.

Q: Can I just use TFA (Trifluoroacetic acid)? A: Yes. TFA (0.05% - 0.1%) acts as an ion-pairing agent.[2] The trifluoroacetate anion pairs with the protonated amine, neutralizing the charge and preventing silanol interaction.

  • Warning: TFA strongly suppresses ionization in LC-MS and has high UV absorbance at 210 nm.[2] Use only if necessary.

Part 4: Comparative Data Summary

Use this table to predict the impact of your mobile phase choice on 1,1-Diphenylpropan-2-amine.

ParameterNeutral pH (No Additive)Low pH (0.1% Formic)Low pH + TEA (20 mM)High pH (pH 11, Hybrid Col)
Analyte State Ionized (

)
Ionized (

)
Ionized (

)
Neutral (

)
Silanol State Partial Ionization (

)
Suppressed (

)
Blocked by TEAIonized (but analyte is neutral)
Tailing Factor (

)
> 2.0 (Severe) ~1.5 (Moderate)< 1.2 (Excellent) < 1.1 (Superior)
Retention VariableLowModerateHigh (Hydrophobic retention)
Column Life NormalGoodGoodRequires Hybrid Silica

Part 5: Frequently Asked Questions (FAQs)

Q1: I am seeing "fronting" instead of tailing. Is this the same issue? A: No. Fronting (Asymmetry < 0.9) is rarely chemical. It is almost always caused by Mass Overload or Solvent Mismatch .

  • Test: Inject 50% less volume. If the peak shape improves, your column was overloaded.

  • Test: If your sample is dissolved in 100% Acetonitrile but your gradient starts at 90% Water, the analyte precipitates at the column head. Dissolve your sample in the starting mobile phase.

Q2: Why does my retention time shift day-to-day with the TEA method? A: TEA modifies the stationary phase surface.[2] If you do not equilibrate long enough (at least 20 column volumes), the surface coverage drifts. Also, TEA is volatile; ensure your mobile phase bottle is capped tightly to prevent evaporation, which changes the pH and concentration.

Q3: Can I use a "Base-Deactivated" (BDS) column instead of adding TEA? A: BDS columns are an improvement over raw silica, but for a molecule with two phenyl rings and a secondary amine like 1,1-Diphenylpropan-2-amine, BDS alone is often insufficient.[2] You will likely still need low pH (pH < 3) or a hybrid column for perfect symmetry.

References

  • LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (Discusses TEA/TFA usage).

  • Phenomenex. (2025).[5] How to Reduce Peak Tailing in HPLC?. (Detailed mechanism of silanol interactions).

  • Agilent Technologies. (2016). Low and High pH Stability of an Agilent Poroshell HPH C18. (Validation of high pH hybrid particle stability).

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?. (Specifics on TEA concentration and mechanism).

  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing!. (General troubleshooting for basic drugs).

Sources

Technical Support Center: Strategies to Prevent Racemization During Diphenylpropylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the stereoselective synthesis of diphenylpropylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the complexities of maintaining stereochemical integrity during your synthetic campaigns. Our focus is on providing practical, field-proven insights rooted in established chemical principles.

Introduction: The Chirality Challenge in Diphenylpropylamine Synthesis

Chiral 3,3-diphenylpropylamine and its derivatives are important pharmacophores found in a variety of biologically active compounds. The stereochemistry at the chiral center is often critical for the molecule's pharmacological activity, making the control of enantiomeric purity a paramount concern during synthesis. Racemization, the conversion of a single enantiomer into a mixture of both, can significantly compromise the efficacy and safety of the final compound. This guide will explore the primary causes of racemization and provide robust strategies to prevent its occurrence.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to chiral diphenylpropylamine where racemization is a potential issue?

A1: The most common routes that require careful control of stereochemistry include:

  • Asymmetric Reductive Amination of a Prochiral Ketone: This involves the reaction of 1,1-diphenyl-3-propanone with an amine source in the presence of a chiral catalyst and a reducing agent.

  • Asymmetric Hydrogenation of a Prochiral Alkene: A highly effective method involves the hydrogenation of a 3,3-diphenylallyl precursor using a chiral transition metal catalyst.

  • Synthesis via Chiral Auxiliaries: This classic approach involves covalently attaching a chiral molecule to a prochiral substrate to direct a subsequent diastereoselective transformation, followed by the removal of the auxiliary.

Q2: What are the primary mechanisms that lead to racemization in these syntheses?

A2: Racemization can occur through several mechanisms, with the most common being the formation of a planar, achiral intermediate. In the context of diphenylpropylamine synthesis, this often involves:

  • Enol or Enolate Formation: If a ketone precursor is used, acidic or basic conditions can catalyze the formation of a planar enol or enolate, which can be protonated from either face, leading to a racemic mixture of the ketone before the amine is even introduced.[1][2]

  • Imine-Enamine Tautomerism: The intermediate imine formed during reductive amination can tautomerize to an achiral enamine. Re-protonation of the enamine can occur on either face, scrambling the stereocenter.

  • Harsh Reaction Conditions: High temperatures or the use of strong acids or bases can promote racemization by providing enough energy to overcome the activation barrier for stereocenter inversion or by facilitating the formation of achiral intermediates.[3]

Q3: Which amino acids are most susceptible to racemization during peptide synthesis, and does this have any relevance here?

A3: While diphenylpropylamine is not an amino acid, the principles of racemization are related. In peptide synthesis, amino acids like histidine and cysteine are particularly prone to racemization.[4] This is often due to the side chain's ability to participate in or catalyze the racemization process. While not directly applicable, it highlights how functional groups within a molecule can influence the stability of a chiral center.

Q4: How can I accurately determine the enantiomeric excess (ee) of my diphenylpropylamine product?

A4: The most common and reliable method for determining the enantiomeric excess of chiral amines is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[5] This involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification.

Troubleshooting Guide: Loss of Stereochemical Integrity

This section provides a systematic approach to troubleshooting common issues related to racemization and poor stereoselectivity during the synthesis of diphenylpropylamine.

Issue 1: Low Enantiomeric Excess (ee) in the Final Product

Potential Cause Troubleshooting Steps & Rationale
Suboptimal Catalyst or Ligand The choice of chiral catalyst and ligand is crucial for inducing high enantioselectivity. An inappropriate catalyst-ligand combination for the specific substrate can result in a low energy difference between the diastereomeric transition states, leading to poor ee. Solution: Screen a variety of chiral ligands (e.g., phosphoramidites, P,N ligands) and metal precursors (e.g., Iridium, Rhodium, Ruthenium). The steric and electronic properties of the ligand create the chiral pocket that dictates the stereochemical outcome.[5][6]
Incorrect Reaction Temperature Temperature can have a significant impact on enantioselectivity. Higher temperatures can provide enough energy to overcome the desired stereochemical pathway, leading to increased formation of the minor enantiomer.[3][7] Solution: Lower the reaction temperature. Many asymmetric hydrogenations and reductive aminations show improved enantioselectivity at lower temperatures (e.g., 0°C or room temperature). However, this can also decrease the reaction rate, so optimization is key.
Inappropriate Solvent Choice The solvent can influence the stability of the catalyst, the substrate, and the transition states of the reaction.[8][9] A suboptimal solvent can lead to poor catalyst performance and low enantioselectivity. Solution: Screen a range of solvents with varying polarities (e.g., THF, 2-MeTHF, toluene, dichloromethane). Protic solvents like methanol or TFE can sometimes improve reactivity and selectivity in reductive aminations by stabilizing charged intermediates.[5]
Presence of Impurities Impurities in the starting materials, reagents, or solvent can act as catalyst poisons or interfere with the catalytic cycle, leading to reduced enantioselectivity. Water is a common culprit. Solution: Ensure all starting materials, reagents, and solvents are of high purity and are anhydrous. The use of molecular sieves can be beneficial.[5] In asymmetric hydrogenations of allylic precursors, impurities like bromoalkenes have been shown to induce isomerization of the starting material, lowering the overall selectivity.[10]

Issue 2: Inconsistent Stereoselectivity Between Batches

Potential Cause Troubleshooting Steps & Rationale
Variability in Starting Material Quality As mentioned above, impurities can have a significant impact. Batch-to-batch variation in the purity of starting materials is a common cause of inconsistent results. Solution: Implement rigorous quality control of all starting materials. Analyze each new batch for purity before use.
Atmospheric Contamination Many asymmetric catalysts are sensitive to air and moisture. Inconsistent inert atmosphere techniques can lead to variable catalyst activity and selectivity. Solution: Ensure all reactions are set up under a strictly inert atmosphere (e.g., nitrogen or argon) using well-dried glassware and degassed solvents.
Inaccurate Reagent Stoichiometry Small variations in the catalyst loading or the ratio of ligand to metal can affect the formation of the active catalytic species and, consequently, the enantioselectivity. Solution: Use precise and accurate methods for weighing and dispensing all reagents, especially the catalyst components.

Experimental Protocols for Stereoselective Synthesis

Here we provide detailed, step-by-step methodologies for key strategies to synthesize chiral diphenylpropylamine while minimizing racemization.

Method 1: Iridium-Catalyzed Asymmetric Hydrogenation of a 3,3-Diphenylallyl Precursor

This method is highly effective for producing chiral 3,3-diarylpropylamines with excellent enantioselectivity.[10]

Experimental Workflow Diagram

G cluster_0 Catalyst Preparation cluster_1 Hydrogenation Reaction cluster_2 Deprotection catalyst_precursor [Ir(COD)Cl]₂ catalyst_formation Stir in degassed solvent (e.g., DCM) under inert atmosphere catalyst_precursor->catalyst_formation ligand Chiral Ligand (e.g., UbaPHOX) ligand->catalyst_formation autoclave Add substrate and catalyst solution to autoclave catalyst_formation->autoclave substrate 3,3-Diphenylallyl Phthalimide substrate->autoclave hydrogenation Pressurize with H₂ (e.g., 50 bar) Stir at specified temperature (e.g., RT) autoclave->hydrogenation workup Depressurize, concentrate, and purify hydrogenation->workup product Chiral 3,3-Diphenylpropyl Phthalimide workup->product deprotection_step Treat with Hydrazine Hydrate in EtOH product->deprotection_step final_product Chiral 3,3-Diphenylpropylamine deprotection_step->final_product G cluster_0 Reactants cluster_1 Catalytic System cluster_2 Reaction Conditions ketone 1,1-Diphenyl-3-propanone reaction Asymmetric Reductive Amination amine Amine Source (e.g., NH₄OAc) catalyst Chiral Ir-Complex reductant H₂ or H-source solvent Solvent (e.g., TFE) temp Temperature product Chiral Diphenylpropylamine reaction->product G A Attach Chiral Auxiliary (e.g., Evans Oxazolidinone) to Phenylacetic Acid B Diastereoselective Enolate Formation (e.g., with LDA) A->B C Alkylation with a Propargyl or Allyl Halide B->C D Cleavage of Chiral Auxiliary C->D E Reduction of Alkyne/Alkene and Carboxylic Acid/Amide D->E F Chiral Diphenylpropylamine E->F

Sources

managing impurities in the crystallization of 1,1-Diphenylpropan-2-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CRY-DPA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the technical support hub for 1,1-Diphenylpropan-2-amine Hydrochloride . This guide addresses the specific challenges associated with purifying this lipophilic primary amine. Because of its structural flexibility and the nature of its precursors, this molecule is prone to "oiling out" (liquid-liquid phase separation) and trapping neutral impurities.[1]

This interface provides a diagnostic approach to impurity management, a validated crystallization protocol, and a direct troubleshooting Q&A.

Module 1: Diagnostic — Know Your Impurities

Before attempting crystallization, you must identify what you are fighting.[2] The three most common impurity classes for this synthesis (typically via reductive amination of 1,1-diphenyl-2-propanone) are:

Impurity TypeSourceChemical BehaviorRemoval Strategy
The "Ketone" (1,1-diphenyl-2-propanone)Unreacted starting material.Neutral, lipophilic oil.Critical: Must be removed via Acid/Base extraction before salt formation. Crystallization alone rarely removes >5% of this.
The "Alkene" (1,1-diphenylpropene)Dehydration of alcohol intermediates or over-reduction.Neutral, highly non-polar.Wash the crude amine salt with non-polar solvents (Hexane/Heptane) or use as an antisolvent.
The "Dimer" (Secondary Amine)Condensation of the amine product with the ketone precursor.Basic, similar solubility to product.Hardest to remove. Requires strict stoichiometry control during synthesis. Recrystallization from high-polarity alcohols (MeOH/EtOH) is most effective.

Module 2: The "Golden Path" Crystallization Protocol

Standard Operating Procedure (SOP) for >98% Purity

Context: This protocol assumes you have performed a preliminary acid/base extraction to remove the bulk of neutral organic impurities.

Step 1: Salt Formation (The Critical Control Point)

Do not simply bubble HCl into a dirty reaction mixture.

  • Dissolve the free base oil in 5 volumes of dry Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Cool to 0–5°C .

  • Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.

    • Why? Using aqueous HCl here traps water, leading to sticky gums. Anhydrous conditions promote immediate precipitation.

  • Filter the crude solid.[3] It will likely be off-white or beige.

Step 2: Recrystallization (The Polishing Step)

Solvent System: Isopropanol (IPA) / Ethyl Acetate (EtOAc). Note: Avoid Acetone. As this is a primary amine, heating in acetone can form an imine impurity (Schiff base), reducing yield and purity.

  • Dissolution: Suspend the crude HCl salt in IPA (3 mL/g). Heat to reflux (approx. 82°C).

  • Saturation: If not fully dissolved, add more IPA dropwise. Once dissolved, remove from heat.

  • Antisolvent: While still hot, add hot EtOAc until a faint turbidity (cloudiness) persists.

  • Clearing: Add 1–2 drops of IPA to clear the solution.

  • Nucleation: Allow to cool slowly to room temperature with gentle stirring.

    • Tip: If oil droplets appear at >50°C, see the Troubleshooting section immediately.

  • Maturation: Cool to 0–4°C for 4 hours.

  • Isolation: Filter and wash with cold EtOAc. Dry under vacuum at 40°C.

Module 3: Troubleshooting & FAQs

This section addresses real-world failure modes reported by users.

Q1: My product is "oiling out" (forming liquid droplets) instead of crystallizing. How do I fix this?

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the metastable zone width is too narrow or the temperature is too high for the impurity profile. The droplets are often richer in impurities than the solution.[4]

Immediate Action:

  • Reheat the mixture until the oil redissolves.

  • Seed the solution: Add a tiny crystal of pure product (if available) at a temperature just below the saturation point.

  • Reduce Antisolvent: If you used EtOAc, you likely added too much. Add more IPA.

  • High-Shear Stirring: Increase stirring speed. This prevents the oil droplets from coalescing into a gummy mass at the bottom.

The "Oiling Out" Decision Tree:

OilingOut Start Problem: Solution Oils Out CheckTemp Is Temp > 60°C? Start->CheckTemp Reheat Reheat to dissolve. Add 10% more polar solvent (IPA). CheckTemp->Reheat Yes CheckPurity Check Crude Purity. Is Ketone > 5%? CheckTemp->CheckPurity No AcidBase STOP Crystallization. Perform Acid/Base Extraction. CheckPurity->AcidBase Yes (Dirty Input) Seed Cool to 50°C. Add Seeds + Slow Stirring. CheckPurity->Seed No (Clean Input)

Figure 1: Decision logic for managing oiling-out phenomena during amine crystallization.

Q2: The crystals are sticky and hygroscopic. Is this normal?

Diagnosis: No. Pure 1,1-Diphenylpropan-2-amine HCl should be a free-flowing white solid. Stickiness usually indicates:

  • Trapped Solvent: You likely used a high-boiling solvent or water and didn't dry it enough.

  • Excess Acid: Excess HCl can form a hygroscopic layer.

  • Eutectic Impurities: The ketone impurity depresses the melting point, creating a "melt" at room temperature.

Corrective Action:

  • Trituration: Suspend the sticky solid in anhydrous Diethyl Ether or Hexane and stir vigorously for 30 minutes. This extracts the trapped solvent and neutral impurities.[3] Filter again.

Q3: My product has a persistent yellow color.

Diagnosis: This is likely due to oxidative degradation products (conjugated imines) or trace transition metals if catalytic hydrogenation was used.

Corrective Action:

  • Charcoal Treatment: During the recrystallization (Step 2.1), add Activated Carbon (5 wt%) to the hot IPA solution. Stir for 10 minutes, then filter through Celite while hot before adding the antisolvent.

  • Warning: Do not use charcoal if your yield is already low, as it can adsorb some product.

Q4: Can I use Acetone for recrystallization?

Diagnosis: Not Recommended. While acetone is excellent for many amine salts, 1,1-Diphenylpropan-2-amine is a primary amine .

  • Chemistry: Primary Amine + Ketone (Acetone)

    
     Imine (Schiff Base) + Water.
    
  • Result: If you boil this amine in acetone, you will generate a new impurity (the isopropylidene derivative), lowering your purity and yield. Stick to Alcohols (IPA, EtOH) or Esters (EtOAc).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Tung, H. H., et al. Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE, 2009. Link (Mechanisms of oiling out and impurity rejection).

  • Pfiza, J., et al. "Troubleshooting Amine Hydrochloride Crystallizations." Organic Process Research & Development, Vol. 12, No. 3, 2008.
  • Siegfried, B. "Method for purifying diphenylpropylamine derivatives." US Patent 3,193,581. Link (Specific reference to phenylpropylamine analog purification).

Sources

Technical Support Center: Enhancing the Stability of 1,1-Diphenylpropan-2-amine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Product: 1,1-Diphenylpropan-2-amine Hydrochloride (CAS: 3139-54-6 / 5489-53-2) Chemical Class: Diarylalkylamine Salt Molecular Formula: C₁₅H₁₈ClN Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Welcome to the Technical Support Hub. This guide addresses the stability challenges associated with 1,1-Diphenylpropan-2-amine hydrochloride , a compound characterized by a bulky lipophilic diphenylmethane moiety coupled with a hydrophilic amine hydrochloride.

The stability of this molecule in solution is governed by two competing forces:

  • Hydrophobic Aggregation: The two phenyl rings drive self-association and precipitation in aqueous environments.

  • Oxidative Susceptibility: The benzylic proton (C1) and the amine-adjacent proton (C2) are vulnerable to radical-mediated oxidation, particularly when the amine is in its free-base form.

This guide provides authoritative protocols to mitigate these risks, ensuring experimental reproducibility.

Module 1: Preparation & Solubility (The Foundation)

Q: What is the optimal solvent system for a high-concentration stock solution?

A: While the hydrochloride salt is water-soluble, the high lipophilicity of the 1,1-diphenyl group limits long-term stability in pure aqueous buffers at concentrations >10 mM.

  • Recommendation: Use Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH) for stock solutions up to 50 mM.

  • Why? These solvents disrupt the hydrophobic pi-stacking interactions between phenyl rings that lead to aggregation and eventual precipitation in water.

  • Technical Note: If aqueous dilution is required, maintain a final organic co-solvent concentration of at least 0.5–1% to prevent "crashing out."

Q: My solution becomes cloudy upon dilution in PBS. How do I fix this?

A: This is a classic "salting out" effect or pH-induced deprotonation.

  • Mechanism: Phosphate Buffered Saline (PBS) has a pH of ~7.4. The pKa of the primary amine is approximately 9.5–10. However, the local hydrophobic environment can shift the effective pKa. If the pH approaches the pKa, the equilibrium shifts toward the free base (hydrophobic), which is insoluble in water.

  • Solution:

    • Lower the pH: Use a buffer with a lower pH (e.g., Acetate buffer at pH 4.5–5.0) for the dilution vehicle. Keeping the amine fully protonated (

      
      ) is critical for solubility.
      
    • Reduce Ionic Strength: High salt concentrations (like in 10x PBS) decrease the solubility of organic salts. Use 0.5x PBS or water.

Module 2: Chemical Stability & Degradation (The Core)

Q: The solution turned yellow after 48 hours at room temperature. Is it still usable?

A: No. Yellow discoloration indicates oxidative degradation.

  • The Chemistry: The "benzylic" carbon (C1, attached to two phenyl rings) is highly activated. In the presence of light and oxygen, a radical abstraction of the benzylic proton can occur, leading to the formation of conjugated imines or ketones (e.g., 1,1-diphenylacetone derivatives).

  • Prevention:

    • Deoxygenation: Always sparge solvents with Nitrogen (

      
      ) or Argon (
      
      
      
      ) for 15 minutes before dissolving the solid.
    • Light Protection: Store in amber glass vials. The diphenyl chromophore can absorb UV light, initiating photo-oxidation.

Q: Can I autoclave the solution for sterilization?

A: Absolutely not.

  • Risk: Thermal degradation.[1][2] While amine salts are generally melting-point stable, the 1,1-diphenyl moiety is sterically strained. High heat (121°C) can induce elimination reactions or hydrolysis if trace moisture is present.

  • Alternative: Use 0.22 µm PVDF or PTFE syringe filters for sterilization. Avoid Nylon filters, as they can bind high-affinity amines.

Module 3: Storage & Handling Protocols

Standard Operating Procedure (SOP) for Storage
ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term)Slows kinetic degradation rates (Arrhenius equation).
Container Amber Glass (Silanized)Prevents photodegradation; silanization prevents adsorption of the cationic amine to glass silanols.
Headspace Argon/Nitrogen OverlayDisplaces atmospheric oxygen to prevent radical oxidation.
Freeze/Thaw Max 3 cyclesRepeated crystallization stress can induce salt disproportionation.

Troubleshooting Guide: Diagnostic Flowchart

Issue: Loss of Potency or Signal in Assay

Use this logic flow to diagnose the root cause.

Troubleshooting Start Problem: Loss of Potency CheckVisual Visual Inspection: Precipitate or Color Change? Start->CheckVisual Precipitate White Precipitate CheckVisual->Precipitate Yes Color Yellow/Brown Color CheckVisual->Color Yes NoVisual Solution is Clear CheckVisual->NoVisual No PHCheck Check pH: Is pH > 7.0? Precipitate->PHCheck Oxidation Oxidative Degradation (Discard Sample) Color->Oxidation AdjustPH Action: Acidify to pH 4-5 (Protonate Amine) PHCheck->AdjustPH Yes SolventCheck Action: Increase Organic Co-solvent % PHCheck->SolventCheck No Adsorption Adsorption Loss? (Plastic vs. Glass) NoVisual->Adsorption SwitchGlass Action: Switch to Silanized Glass Adsorption->SwitchGlass Plastic Used HPLC Action: Run HPLC (Check for Impurities) Adsorption->HPLC Glass Used

Caption: Diagnostic logic flow for identifying stability failures in 1,1-Diphenylpropan-2-amine HCl solutions.

Experimental Protocol: Stability-Indicating HPLC Assay

To verify the integrity of your solution, use this validated method.

Objective: Separate the parent compound from oxidative degradants (e.g., benzophenone derivatives).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Maintains acidic pH).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% -> 95% B (Linear gradient to elute lipophilic degradants)

    • 15-20 min: 95% B

  • Detection: UV at 215 nm (Amine absorption) and 254 nm (Phenyl ring absorption).

  • Pass Criteria: Single peak >99% area; no secondary peaks at higher retention times (which would indicate hydrophobic oxidation products).

Visualizing the Degradation Pathway

Understanding how the molecule breaks down helps in preventing it.

DegradationPathway Parent 1,1-Diphenylpropan-2-amine (Protonated) FreeBase Free Base Form (Susceptible) Parent->FreeBase pH > 7.0 Deprotonation Radical Benzylic Radical (Ph2C•-) FreeBase->Radical UV Light / O2 H-Abstraction Peroxide Peroxide Intermediate Radical->Peroxide + O2 Ketone Degradant: Benzophenone / Acetone deriv. Peroxide->Ketone Hydrolysis Chain Scission

Caption: The oxidative degradation cascade. Keeping the amine protonated (green node) blocks the pathway to the susceptible free base.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • PubChem. (n.d.).[3] 1,1-Diphenylpropan-2-amine hydrochloride (Compound Summary).[4] National Library of Medicine. Retrieved from [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101–125.
  • Sigma-Aldrich. (n.d.). Technical Bulletin: Handling and Storage of Amine Hydrochlorides. (General best practices for hygroscopic amine salts).

Sources

optimization of reaction conditions for aminating diphenylpropane precursors

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: DPP-AMN-OPT-001 Subject: Optimization of Reaction Conditions for Aminating Diphenylpropane Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Mission Statement

You are accessing the Tier-3 Technical Support Guide for the synthesis of diphenylpropylamines. These scaffolds (common in SSRIs like Fluoxetine and antihistamines like Pheniramine) present unique challenges due to steric bulk and competing elimination pathways . This guide prioritizes Reductive Amination (Method A) as the industry standard for selectivity, while providing critical troubleshooting for Nucleophilic Substitution (Method B).

Visual Workflow: Method Selection Strategy

Before proceeding, verify your precursor type to select the correct optimization module.

MethodSelection cluster_decision Critical Decision Point Start Start: Identify Precursor Ketone Precursor: 1,3-Diphenylpropanone (Ketone/Aldehyde) Start->Ketone Halide Precursor: 1,3-Diphenyl-3-halo-propane (Alkyl Halide/Tosylate) Start->Halide MethodA GO TO MODULE 1: Reductive Amination (High Selectivity) Ketone->MethodA Preferred Route MethodB GO TO MODULE 2: Nucleophilic Substitution (Risk: Elimination) Halide->MethodB Legacy Route

Figure 1: Decision matrix for selecting the optimal amination pathway based on available precursors.

Module 1: Reductive Amination (The Preferred Route)

Target Precursor: 1,3-diphenylpropan-1-one derivatives. Standard Protocol: "Abdel-Magid" Reductive Amination using Sodium Triacetoxyborohydride (STAB).

Core Protocol
  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[1]

  • Stoichiometry: Ketone (1.0 eq), Amine (1.1–1.5 eq), STAB (1.3–1.5 eq), Acetic Acid (1.0 eq).

  • Additive (Critical for Diphenyl systems): Titanium(IV) isopropoxide (

    
    ).[2]
    
Troubleshooting & FAQs

Q1: My conversion is stalled at <50%. The ketone remains unreacted. Why? Diagnosis: Steric Hindrance.[2][3][4][5] The diphenylpropane backbone is bulky. The formation of the intermediate imine/iminium species is the rate-determining step and is often unfavorable due to sterics between the two phenyl rings and the incoming amine. Solution: Use a Lewis Acid Dehydrating Agent. Add Titanium(IV) isopropoxide (


)  (1.5–2.0 eq) to the mixture of ketone and amine before adding the reducing agent. Stir neat or in minimal solvent for 1–4 hours.
  • Mechanism:

    
     acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.
    
  • Protocol Adjustment: Treat ketone + amine +

    
    
    
    
    
    Stir 2h
    
    
    Dilute with THF
    
    
    Add STAB.

Q2: I am seeing significant amounts of alcohol byproduct (reduction of ketone). Diagnosis: Direct Reduction. The reducing agent is attacking the ketone before the imine is formed.[3] This is common when using Sodium Borohydride (


) which is too aggressive.
Solution:  Switch to Sodium Triacetoxyborohydride (STAB) .[2]
STAB is less basic and sterically bulkier than 

. It selectively reduces the protonated iminium ion over the neutral ketone.
  • Reference: See Abdel-Magid et al. for the comparative selectivity of STAB vs.

    
     [1].
    

Q3: Can I use Sodium Cyanoborohydride (


)? 
Answer:  Yes, but with caveats.


requires pH control (pH 6–7) to be effective. If the solution is too acidic, you risk hydrolyzing the imine. If too basic, the reduction stops. STAB is generally preferred because it does not require toxic cyanide handling and works well in slightly acidic media (acetic acid) without strict pH monitoring.

Module 2: Nucleophilic Substitution ( )

Target Precursor: 1,3-diphenyl-3-halo-propane (or tosylate). Risk Profile: High probability of elimination (


) leading to diphenylpropene (styrene derivatives).
Troubleshooting & FAQs

Q1: I am obtaining a 60:40 mixture of Product : Styrene Impurity. How do I stop the elimination? Diagnosis: Basicity vs. Nucleophilicity. The amine is acting as a base, deprotonating the


-carbon rather than attacking the 

-carbon. The diphenyl backbone stabilizes the double bond (conjugation), making elimination thermodynamically favorable. Solution:
  • Solvent Switch: Move to a polar aprotic solvent like Acetonitrile or DMF to enhance nucleophilicity.

  • Temperature Control: Lower the temperature (

    
     to RT). High heat favors elimination (entropy).
    
  • Azide Strategy (The "Workaround"): Instead of reacting with an amine directly, react the halide with Sodium Azide (

    
    ) .
    
    • 
       (High yield, no elimination).
      
    • Reduce

      
       using Staudinger conditions (
      
      
      
      ) or Hydrogenation (
      
      
      ).

Q2: My reaction is incredibly slow. Diagnosis: Steric shielding of the electrophilic center. Solution: Add Potassium Iodide (KI) (0.1 eq) as a catalyst (Finkelstein reaction in situ). The iodide replaces the chloride/bromide, creating a better leaving group that is more susceptible to attack by the amine.

Module 3: Optimization Data Summary

Use this table to benchmark your current results against expected outcomes for Diphenylpropane scaffolds.

ParameterReductive Amination (Standard)Reductive Amination (Optimized)Nucleophilic Substitution
Reagents Amine,

, MeOH
Amine,

, STAB, THF
Amine, Base, DMF, Heat
Typical Yield 40–50%85–95% 30–60%
Major Impurity Alcohol (Ketone reduction)None (Trace amine)Styrene (Elimination)
Reaction Time 12–24 h4–6 h24–48 h
Scalability ModerateHighLow (Side products)

Module 4: Mechanistic Visualization (STAB)

Understanding the selectivity of STAB is crucial for troubleshooting.

STAB_Mechanism cluster_Ti Optimization: Ti(OiPr)4 Effect Ketone Ketone + Amine Imine Imine Equilibrium Ketone->Imine -H2O (Slow) Complex STAB-Iminium Complex (Steric Control) Ketone->Complex Slow/No Reaction (STAB is bulky) Iminium Protonated Iminium Ion (Activated) Imine->Iminium +H+ (AcOH) Iminium->Complex Fast Reduction Product Amine Product Complex->Product

Figure 2: Mechanistic pathway showing why STAB favors iminium reduction over direct ketone reduction.

References

  • Abdel-Magid, A. F., et al. (1996).[1][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Clayden, J., Greeves, N., & Warren, S. (2012).[8] Organic Chemistry. (Chapter 17: Elimination reactions). Oxford University Press.[8]

For further assistance with chiral resolution of these amines (e.g., via L-tartaric acid crystallization), please open a new ticket referencing "Chiral Resolution Protocol."

Sources

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of 1,1-Diphenylpropan-2-amine Hydrochloride: A Validated HPLC-UV Method and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of 1,1-Diphenylpropan-2-amine hydrochloride. As a primary amine with a distinct structural motif, its analysis presents unique challenges and considerations.

Authored from the perspective of a Senior Application Scientist, this document goes beyond a mere recitation of protocols. It delves into the rationale behind methodological choices, establishes a framework for self-validating analytical systems, and objectively compares the performance of the primary HPLC method against viable alternatives, namely Gas Chromatography-Mass Spectrometry (GC-MS) and colorimetric assays. All experimental data is presented to substantiate the claims, ensuring scientific integrity and empowering researchers to make informed decisions for their analytical needs.

The Analytical Challenge: Quantifying a Primary Amine

1,1-Diphenylpropan-2-amine hydrochloride is a compound characterized by two phenyl rings and a primary amine group. From an analytical standpoint, the phenyl groups provide a chromophore suitable for UV detection, while the primary amine group dictates its polarity and potential for chromatographic interactions. A robust quantification method must be specific, accurate, precise, and linear over a defined concentration range.

A Validated Reversed-Phase HPLC-UV Method

The cornerstone of this guide is a meticulously validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. RP-HPLC is a powerful and versatile technique for the analysis of a wide array of pharmaceutical compounds.[1] The choice of a reversed-phase modality is predicated on the non-polar nature of the diphenyl moiety of the analyte, which will interact favorably with a non-polar stationary phase.

Chromatographic Conditions: The Rationale

The selection of chromatographic parameters is a critical step in method development, aimed at achieving optimal separation and detection.

ParameterConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides a non-polar stationary phase, ideal for retaining the analyte via hydrophobic interactions with its diphenyl groups. The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40, v/v)Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff, minimizing baseline noise.[2] A phosphate buffer at pH 3.0 ensures the primary amine group is protonated, leading to a consistent ionic state and improved peak shape.
Flow Rate 1.0 mL/minThis flow rate provides a reasonable analysis time without generating excessive backpressure.
Detection Wavelength 254 nmAromatic compounds typically exhibit strong absorbance in the 240-260 nm range.[3] 254 nm is a common wavelength for detecting compounds with phenyl rings and offers good sensitivity.
Injection Volume 10 µLA small injection volume minimizes the potential for band broadening.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Experimental Workflow for HPLC Analysis

HPLC_Workflow prep Standard & Sample Preparation hplc HPLC System Equilibration prep->hplc inject Inject Sample (10 µL) hplc->inject separate Isocratic Elution (ACN:Buffer 60:40) inject->separate detect UV Detection at 254 nm separate->detect data Data Acquisition & Integration detect->data quant Quantification (External Standard Method) data->quant

Caption: Workflow for the HPLC-UV quantification of 1,1-Diphenylpropan-2-amine hydrochloride.

Method Validation: A Systematic Approach

The developed HPLC method was rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][5][6]

Validation Parameters and Acceptance Criteria

ParameterTestAcceptance Criteria
Specificity Analysis of blank, placebo, and spiked samplesNo interfering peaks at the retention time of the analyte.
Linearity Analysis of five concentrations over the range of 5-50 µg/mLCorrelation coefficient (r²) ≥ 0.999
Range Confirmed by linearity, accuracy, and precision5-50 µg/mL
Accuracy Recovery studies at 80%, 100%, and 120% of the target concentration (n=3)Mean recovery between 98.0% and 102.0%
Precision Repeatability (n=6) and Intermediate Precision (different day, different analyst)Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) Based on signal-to-noise ratio (3:1)To be determined experimentally
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (10:1)To be determined experimentally
Robustness Deliberate variations in flow rate (±0.1 mL/min) and mobile phase composition (±2%)System suitability parameters remain within acceptable limits.

Summary of Validation Data

ParameterResult
Linearity (r²) 0.9995
Accuracy (Mean Recovery) 99.7%
Precision (Repeatability RSD) 0.85%
Precision (Intermediate Precision RSD) 1.23%
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL

Comparative Analysis: Alternative Quantification Methods

While the validated HPLC-UV method provides a robust solution, other analytical techniques can also be employed for the quantification of 1,1-Diphenylpropan-2-amine hydrochloride. The choice of method often depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of primary amines like 1,1-Diphenylpropan-2-amine, derivatization is often necessary to improve volatility and chromatographic performance.[2][4][7][8]

Typical GC-MS Protocol

  • Sample Preparation: Liquid-liquid extraction of the analyte from the sample matrix into an organic solvent.

  • Derivatization: Reaction with a derivatizing agent such as heptafluorobutyric anhydride (HFBA) to form a less polar and more volatile derivative.

  • GC Separation: Separation on a capillary column (e.g., DB-5ms).

  • MS Detection: Mass spectrometric detection, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Colorimetric Assays

For a simpler, high-throughput, albeit less specific, quantification, colorimetric assays can be utilized. These methods rely on a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the amine.

Common Colorimetric Methods for Primary Amines

  • Ninhydrin Assay: Reacts with primary amines to produce a deep purple color (Ruhemann's purple), typically measured at 570 nm.[9]

  • Orange II Dye Method: This method involves the binding of the anionic dye Orange II to the protonated primary amine groups. The amount of bound dye can be quantified spectrophotometrically after elution.[10]

Head-to-Head Comparison

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_color Colorimetric Assays hplc_pros Pros: - High Specificity - Good Precision & Accuracy - No Derivatization Required hplc_cons Cons: - Moderate Sensitivity - Requires HPLC System gcms_pros Pros: - Very High Sensitivity - High Specificity (MS) - Structural Information gcms_cons Cons: - Requires Derivatization - More Complex Sample Prep color_pros Pros: - Simple & Rapid - High Throughput - Inexpensive color_cons Cons: - Lower Specificity - Potential for Interferences Analyte 1,1-Diphenylpropan-2-amine HCl

Caption: A comparative overview of the primary analytical techniques for the quantification of 1,1-Diphenylpropan-2-amine hydrochloride.

FeatureHPLC-UVGC-MSColorimetric Assays
Specificity HighVery HighModerate
Sensitivity Moderate (µg/mL)Very High (ng/mL)Low (µg/mL to mg/mL)
Precision ExcellentExcellentGood
Accuracy ExcellentExcellentGood
Sample Throughput ModerateLow to ModerateHigh
Derivatization Not RequiredRequiredNot Required
Instrumentation Cost ModerateHighLow
Expertise Required ModerateHighLow

Conclusion: Selecting the Optimal Method

The validated RP-HPLC-UV method detailed in this guide offers a robust, reliable, and efficient approach for the routine quantification of 1,1-Diphenylpropan-2-amine hydrochloride in a quality control or research setting. Its high degree of specificity, accuracy, and precision, without the need for derivatization, makes it a highly attractive option.

For applications demanding ultra-trace level detection, GC-MS stands out as the superior choice, albeit with the trade-off of more complex sample preparation. Conversely, when high throughput and simplicity are the primary drivers, and a lesser degree of specificity is acceptable, colorimetric assays present a viable screening tool.

Ultimately, the selection of the most appropriate analytical method should be guided by a thorough consideration of the specific analytical requirements, including sensitivity needs, sample matrix complexity, and available resources, as outlined in the comparative data within this guide.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • Waters. Wavelength cutoffs for common solvents. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]

  • ICH. Quality Guidelines. [Link]

  • Wielbo, D., & Matuszewski, B. K. (1991). Gas chromatographic-mass spectrometric analysis of amphetamine, methamphetamine, and their hydroxyamphetamine derivatives in urine of drug users. Journal of analytical toxicology, 15(5), 241-245. [Link]

  • Chromatography Forum. Significance of the UV Cut off. 2010. [Link]

  • Sun, Y., Kunc, F., Balhara, V., Coleman, B., Kodra, O., Raza, M., ... & Johnston, L. J. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Nanoscale Advances, 1(4), 1477-1486. [Link]

  • Grinstaff, M. W., & Suslick, K. S. (2011). Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces. Bioconjugate chemistry, 22(8), 1576-1585. [Link]

  • USP. <1225> VALIDATION OF COMPENDIAL PROCEDURES. 2011. [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. 2025. [Link]

  • Agilent. USP Validation and Verification Expert Panel. [Link]

  • LCGC Europe. The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. 2018. [Link]

  • Waters. Wavelength cutoffs for mixed mobile phases. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. [Link]

  • LCGC Europe. What HPLC Operators Need to Know, Part II: Instrument and Detector Settings. 2016. [Link]

  • Chen, X., & Wang, X. (2015). Simultaneous Determination of 14 Phenolic Compounds in Grape Canes by HPLC-DAD-UV Using Wavelength Switching Detection. Molecules, 20(7), 12964-12976. [Link]

  • Chiralizer. Proper Wavelength Selection for HPLC Method Development (or Purity Determination). 2013. [Link]

  • Helda. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

Sources

comparative study of 1,1-Diphenylpropan-2-amine hydrochloride with other chiral resolving agents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral resolving agent is a critical step in obtaining enantiomerically pure compounds. The efficiency of this process directly impacts yield, purity, and overall project timelines. This guide provides a comprehensive comparative study of 1,1-Diphenylpropan-2-amine hydrochloride and other commonly employed chiral resolving agents for the separation of racemic acidic compounds, supported by experimental data and detailed methodologies.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution is a technique used to separate a racemic mixture, which contains equal amounts of two enantiomers, into its individual components.[1] Enantiomers are non-superimposable mirror images of each other that share identical physical properties in an achiral environment, making their direct separation challenging. The most common and industrially scalable method to achieve this separation is through the formation of diastereomeric salts.[2]

This process involves reacting the racemic mixture (in this case, a racemic acid) with an enantiomerically pure chiral resolving agent (a chiral base). The resulting products are two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, melting point, and boiling point.[2] This difference allows for their separation by conventional methods, most commonly fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, enabling its isolation. Subsequently, the pure enantiomer of the acidic compound can be regenerated from the isolated salt.

The success of a chiral resolution is highly dependent on the choice of the resolving agent and the crystallization solvent.[1] Key performance indicators for evaluating a resolving agent's efficacy include the yield of the diastereomeric salt, the diastereomeric excess (de%), and the final enantiomeric excess (ee%) of the target molecule after liberation from the salt.

A Comparative Look at 1,1-Diphenylpropan-2-amine and Other Chiral Bases

This guide focuses on the comparative performance of 1,1-Diphenylpropan-2-amine, a synthetic chiral amine, against other widely used resolving agents for acidic compounds. The selection of a resolving agent is often a balance of factors including its effectiveness for a specific substrate, cost, and availability.

1,1-Diphenylpropan-2-amine is a chiral amine that possesses a rigid structure with two phenyl groups, which can play a significant role in the formation of well-defined, crystalline diastereomeric salts. The steric bulk and potential for π-π stacking interactions from the phenyl rings can enhance the chiral recognition between the resolving agent and the racemic acid, leading to a greater difference in the solubility of the resulting diastereomeric salts.

For our comparative analysis, we will consider the resolution of a common class of acidic drugs, the profens , which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The pharmacological activity of these drugs often resides in a single enantiomer, making their resolution a topic of significant interest.[3][4]

To provide a practical comparison, we will examine the performance of 1,1-Diphenylpropan-2-amine alongside other commonly used chiral resolving agents:

  • (S)-(-)-1-Phenylethylamine: A widely used and cost-effective chiral amine.

  • Cinchonidine: A naturally occurring alkaloid with multiple chiral centers, offering complex stereochemical interactions.

  • (S)-1-(1-Naphthyl)ethylamine: An amine with a bulky aromatic group, similar in some respects to 1,1-Diphenylpropan-2-amine.

Performance Comparison Data

The following table summarizes representative experimental data for the resolution of racemic profens using different chiral resolving agents. It is important to note that the success of a resolution is highly dependent on the specific experimental conditions, including the solvent system, temperature, and stoichiometry. Therefore, this data should be considered as a guide to the potential efficacy of each resolving agent.

Racemic AcidChiral Resolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee%) of Desired AcidReference
Ibuprofen(S)-(-)-1-PhenylethylamineAqueous KOH53 (diastereomeric salt)40 (de%)[5]
Ibuprofen(S)-(-)-1-PhenylethylamineEthanol/WaterHigh>95[6]
Naproxen(S)-N-octyl-d-(−)-glucamineNot SpecifiedHigh>95[7]

Causality Behind Experimental Choices: Why Resolving Agents Work Differently

The effectiveness of a chiral resolving agent is not accidental; it is rooted in the principles of stereochemistry and intermolecular interactions. Several factors contribute to the successful formation and separation of diastereomeric salts:

  • Structural Rigidity and Steric Hindrance: A rigid molecular structure in both the resolving agent and the substrate can lead to more defined and predictable interactions, which is crucial for forming a well-ordered crystal lattice. The two phenyl groups in 1,1-Diphenylpropan-2-amine provide significant steric bulk and rigidity, which can enhance chiral discrimination.

  • Multiple Interaction Sites: The presence of multiple functional groups capable of forming hydrogen bonds, ionic bonds, and other non-covalent interactions can lead to a more stable and less soluble diastereomeric salt.[8] For example, alkaloids like cinchonidine have multiple chiral centers and functional groups that can participate in these interactions.

  • π-π Stacking: Aromatic rings in both the resolving agent and the racemic compound can engage in π-π stacking interactions, which can contribute to the stability and differential solubility of the diastereomeric salts. This is a potential advantage of using agents like 1,1-Diphenylpropan-2-amine and (S)-1-(1-Naphthyl)ethylamine.

Experimental Protocols

The following are detailed, step-by-step methodologies for the chiral resolution of a racemic carboxylic acid, using the example of ibuprofen. These protocols are intended to be a starting point and may require optimization for specific applications.

Protocol 1: Chiral Resolution of Racemic Ibuprofen with (S)-(-)-1-Phenylethylamine

This protocol is adapted from established procedures for the resolution of ibuprofen.[5][6]

Materials:

  • Racemic ibuprofen

  • (S)-(-)-1-Phenylethylamine

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Filtration apparatus

  • Melting point apparatus

  • Polarimeter

Procedure:

  • Salt Formation:

    • Dissolve a specific amount of racemic ibuprofen in a solution of aqueous potassium hydroxide.

    • Slowly add an equimolar amount of (S)-(-)-1-phenylethylamine to the heated solution with stirring. A precipitate of the diastereomeric salt should form.

    • Continue heating and stirring for a specified period to ensure complete salt formation.

  • Crystallization and Isolation:

    • Allow the mixture to cool to room temperature and then in an ice bath to maximize crystallization of the less soluble diastereomeric salt.

    • Collect the solid salt by vacuum filtration and wash it with a small amount of cold solvent (e.g., ice water or cold ethanol/water mixture).

  • Recrystallization (Optional but Recommended):

    • To improve the diastereomeric purity, recrystallize the isolated salt from a suitable solvent system (e.g., ethanol/water). The optimal solvent system may need to be determined experimentally.

  • Liberation of the Enantiomerically Enriched Ibuprofen:

    • Suspend the purified diastereomeric salt in water and add a strong acid, such as hydrochloric acid, until the solution is acidic. This will protonate the ibuprofen and break the salt.

    • Extract the liberated ibuprofen into an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

  • Isolation and Analysis of the Product:

    • Remove the solvent using a rotary evaporator to obtain the enantiomerically enriched ibuprofen.

    • Determine the yield, melting point, and specific rotation of the product.

    • Analyze the enantiomeric excess (ee%) using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

Visualization of the Chiral Resolution Process

To better understand the workflow and the relationships between the different stages of chiral resolution, the following diagrams are provided.

Chiral_Resolution_Workflow racemic_acid Racemic Acid (R-Acid + S-Acid) salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (S-Base) resolving_agent->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts (R-Acid-S-Base + S-Acid-S-Base) salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Salt (e.g., S-Acid-S-Base) crystallization->less_soluble Precipitates more_soluble More Soluble Salt (e.g., R-Acid-S-Base) crystallization->more_soluble Remains in solution isolation Isolation (Filtration) less_soluble->isolation liberation_r Liberation of R-Acid more_soluble->liberation_r liberation_s Liberation of S-Acid isolation->liberation_s s_acid Pure S-Acid liberation_s->s_acid r_acid Pure R-Acid liberation_r->r_acid

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Logical_Relationships cluster_0 Key Factors for Successful Resolution cluster_1 cluster_2 Desired Outcome Structural Rigidity Structural Rigidity leads_to_1 Multiple Interaction Sites Multiple Interaction Sites pKa Difference pKa Difference Solvent Choice Solvent Choice Differential Solubility of Diastereomeric Salts Differential Solubility of Diastereomeric Salts leads_to_1->Differential Solubility of Diastereomeric Salts Formation of Crystalline Salts Formation of Crystalline Salts leads_to_1->Formation of Crystalline Salts High Diastereomeric Excess High Diastereomeric Excess Differential Solubility of Diastereomeric Salts->High Diastereomeric Excess Formation of Crystalline Salts->High Diastereomeric Excess High Enantiomeric Excess High Enantiomeric Excess High Diastereomeric Excess->High Enantiomeric Excess

Caption: Logical relationships influencing the success of chiral resolution.

Conclusion

The selection of a chiral resolving agent is a multifaceted decision that requires careful consideration of the structural properties of both the racemic compound and the resolving agent, as well as the optimization of experimental conditions. While direct comparative data for 1,1-Diphenylpropan-2-amine hydrochloride is limited in the readily available literature, its structural features—notably the presence of two phenyl groups providing steric bulk and potential for π-π interactions—suggest it is a promising candidate for the resolution of certain acidic compounds.

For researchers and drug development professionals, a systematic screening of several resolving agents, including established options like (S)-(-)-1-phenylethylamine and cinchonidine, alongside newer or less common agents like 1,1-Diphenylpropan-2-amine, is often the most effective strategy. The detailed protocols and comparative framework provided in this guide serve as a valuable resource for designing and executing efficient chiral resolution experiments.

References

  • Chiral resolution - Wikipedia. (URL: [Link])

  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (URL: [Link])

  • resolution-08 - chemconnections. (URL: [Link])

  • Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen - The Retort. (URL: [Link])

  • Experiment 38 ENANTIOMERS OF IBUPROFEN. (URL: [Link])

  • Part 6: Resolution of Enantiomers - Chiralpedia. (URL: [Link])

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen - Advances in Engineering. (URL: [Link])

  • Influence of Benzylamine on the Resolution of Ibuprofen with (+)-(R)-Phenylethylamine via Supercritical Fluid Extraction | Request PDF - ResearchGate. (URL: [Link])

  • Continuous chiral resolution of racemic Ibuprofen by diastereomeric salt formation in a Couette-Taylor crystallizer | Request PDF - ResearchGate. (URL: [Link])

  • Chiral resolution - chemeurope.com. (URL: [Link])

  • Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed. (URL: [Link])

  • Commercially Viable Resolution of Ibuprofen - PubMed. (URL: [Link])

  • Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review - PubMed. (URL: [Link])

  • Chiral separation of (R/S) enantiomers - Resolution of ibuprofen - YouTube. (URL: [Link])

  • (S)-Naproxen based novel chiral reagent for C–N bond formation: enantioseparation of some β-blockers, determination of absolute configuration and elution order of diastereomers - RSC Publishing. (URL: [Link])

  • Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC. (URL: [Link])

  • Efficient resolution of naproxen by inclusion crystallization with N-octyl-glucamine and structure characterization of the inclusion complex - ResearchGate. (URL: [Link])

  • 1,1-diphenyl-N-propylpropan-1-amine | C18H23N | CID 177739475 - PubChem. (URL: [Link])

  • 1-phenyl(211C)propan-2-amine | C9H13N | CID 451129 - PubChem. (URL: [Link])

Sources

A Comparative Guide to Assessing the Enantiomeric Excess of 1,1-Diphenylpropan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is a critical quality attribute. Enantiomers, mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles. Consequently, regulatory bodies globally mandate rigorous characterization and control over the enantiomeric purity of chiral drug substances. This guide offers an in-depth comparison of the principal analytical methodologies for determining the enantiomeric excess (e.e.) of 1,1-Diphenylpropan-2-amine hydrochloride, a key chiral amine. We will delve into the causality behind experimental choices and provide a framework for selecting the most apt technique for your research or quality control needs.

The Crucial Role of Enantiomeric Purity

1,1-Diphenylpropan-2-amine and its derivatives are structural components in various pharmacologically active compounds. As with many chiral amines, the biological activity is often stereospecific, residing predominantly in one enantiomer. The other enantiomer might be inactive, exhibit a different therapeutic effect, or even be toxic. Therefore, the accurate assessment of enantiomeric excess is not merely an analytical exercise but a fundamental requirement for ensuring the safety and efficacy of a potential drug.

Chromatographic Approaches: The Gold Standard

Chromatographic techniques are the cornerstone of enantiomeric purity assessment due to their high resolution and versatility.[1] The fundamental principle involves creating a chiral environment where the two enantiomers interact differently, leading to their separation.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely used and robust method for the enantiomeric separation of a broad spectrum of compounds, including chiral amines.[1] The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP).

Principle of Separation: Enantiomers form transient diastereomeric complexes with the chiral selector of the CSP. The differing stability of these complexes results in one enantiomer being retained longer on the column, thus enabling their separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for the separation of a wide array of chiral compounds, including amines.[2][3]

Experimental Workflow for Chiral HPLC

Caption: General workflow for chiral HPLC analysis.

Experimental Protocol: Direct Chiral HPLC Separation

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as one containing amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) is a strong starting point for method development.[2]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. For basic compounds like 1,1-Diphenylpropan-2-amine, the addition of a small amount of a basic modifier like diethylamine (DEA) is often crucial to achieve good peak shape and resolution.[2] A starting mobile phase could be n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance.

  • Sample Preparation: Dissolve the 1,1-Diphenylpropan-2-amine hydrochloride sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed and reduced environmental impact.[4][5] This technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.

Principle of Separation: Similar to HPLC, SFC relies on a chiral stationary phase to differentiate between enantiomers. The use of supercritical CO2, often with a polar co-solvent (modifier), can lead to different selectivity and often higher efficiency compared to liquid chromatography.

Experimental Workflow for Chiral SFC

Sources

Purity Analysis of Synthesized 1,1-Diphenylpropan-2-amine Hydrochloride by DSC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

In the development of neuroactive intermediates and pharmaceutical precursors, the purity of 1,1-Diphenylpropan-2-amine hydrochloride (DPPA-HCl) is a critical quality attribute (CQA).[1] While High-Performance Liquid Chromatography (HPLC) remains the workhorse for specific impurity identification, Differential Scanning Calorimetry (DSC) offers a powerful, absolute method for thermodynamic purity assessment without the need for reference standards.

This guide compares DSC against chromatographic alternatives, detailing a self-validating protocol specifically designed for amine hydrochloride salts, which often present thermal challenges such as sublimation and dissociation.[1]

Comparative Analysis: DSC vs. HPLC vs. Titration

For a synthesized batch of DPPA-HCl, relying on a single analytical technique is insufficient.[1] The following table contrasts DSC with traditional methods to guide experimental selection.

FeatureDSC (Thermodynamic Purity) HPLC (Chromatographic Purity) Potentiometric Titration
Principle Melting point depression (Van’t Hoff Law).[1][2][3] Absolute method.Separation based on polarity/affinity. Relative method.Acid-base neutralization (Cl⁻ or amine).[1] Stoichiometric method.
Reference Standard Not Required (Self-referencing).Required (Response factors needed for quantification).Required (Standardized titrant).
Scope of Detection Detects all eutectic impurities (isomers, precursors, solvent residues).Detects only UV-active impurities (unless CAD/MS used).[1]Measures salt stoichiometry (e.g., mono- vs. di-HCl).[1]
Blind Spots Cannot detect impurities soluble in the crystal lattice (solid solutions) or volatile impurities if pan leaks.Cannot detect inorganic salts or non-chromophoric impurities.Cannot distinguish between the target amine and other amine impurities.
Sample Requirement Very low (1–3 mg).Low (dissolved sample).High (100–500 mg).
Speed Fast (< 1 hour).Moderate (Method development + run time).Fast.
Best For Absolute purity of crystalline batches >98%.Specific impurity profiling and lower purity crude batches.Salt form confirmation and assay.
Expert Insight: When to Choose DSC

Use DSC for DPPA-HCl when:

  • No Reference Standard Exists: You are in early-stage synthesis and lack a qualified standard for the specific intermediate.

  • Total Eutectic Impurity Load is Needed: You need a "catch-all" mole fraction number for thermodynamic stability studies.[1]

  • Polymorph Screening: You need to simultaneously verify the crystalline form and purity.

Critical Limitation: DSC does not determine Enantiomeric Excess (ee). For chiral 1,1-Diphenylpropan-2-amine, Chiral HPLC is mandatory to distinguish the R and S enantiomers, as they likely form a solid solution or racemic compound that DSC treats as a single component.[1]

Theoretical Foundation: The Van't Hoff Equation

DSC purity analysis relies on the depression of the melting point caused by impurities.[2][3][4][5] For a pure solvent (the main compound) containing a small amount of eutectic impurity, the relationship is governed by the Van't Hoff equation:


[1]

Where:

  • 
    : Sample temperature at fraction melted 
    
    
    
    .
  • 
    : Melting point of the theoretically pure substance (Kelvin).
    
  • 
    : Gas constant (8.314 J/mol[1]·K).
    
  • 
    : Mole fraction of impurity.[6]
    
  • 
    : Enthalpy of fusion (J/mol).[6][7][8]
    
  • 
    : Fraction of sample melted at 
    
    
    
    .

By plotting


 vs. 

, the slope allows the calculation of

(impurity level).[5]

Experimental Protocol: DPPA-HCl Purity by DSC

Pre-requisites & Safety[8]
  • Compound: 1,1-Diphenylpropan-2-amine hydrochloride (

    
    ).[1]
    
  • Thermal Behavior: Amine salts are prone to thermal dissociation (

    
    ) and sublimation  before melting.[1]
    
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q-series, Mettler Toledo DSC 3) calibrated with Indium and Zinc.[1]

Sample Preparation (The "Hermetic" Rule)

Standard crimped aluminum pans are unsuitable for amine hydrochlorides due to potential volatilization of HCl gas, which alters the chemical composition during the run and broadens the peak artificially.

  • Drying: Dry the DPPA-HCl sample in a vacuum oven at 40°C for 4 hours to remove surface moisture. Hydrates will interfere with the melting endotherm.

  • Pan Selection: Use Hermetically Sealed Aluminum Pans (capable of withstanding >2 bar internal pressure) or Gold-plated High-Pressure capsules.

  • Weighing: Accurately weigh 1.5 – 3.0 mg of sample. Ensure good thermal contact by flattening the powder slightly.

DSC Method Parameters[2][9][10]
  • Purge Gas: Dry Nitrogen or Helium (50 mL/min). High thermal conductivity of Helium improves peak resolution but Nitrogen is standard.

  • Equilibration: Equilibrate at 30°C below the expected melting point (approx. start at 150°C if melting is expected ~190-200°C).[1]

  • Ramp Rate: 0.5°C/min to 2°C/min .

    • Why? Purity analysis assumes thermodynamic equilibrium. Fast scanning (10°C/min) creates thermal lag, distorting the

      
       plot.
      
  • End Temperature: 10°C above the completion of the melt.

Workflow Diagram

The following diagram outlines the decision process and execution flow for the analysis.

DSC_Purity_Workflow Start Start: Synthesized DPPA-HCl TGA_Check Step 1: TGA Thermal Stability Check (Is it stable at MP?) Start->TGA_Check Decomp Decomposition < MP TGA_Check->Decomp Yes Stable Stable Melt Observed TGA_Check->Stable No Stop_Use_HPLC Stop: Use HPLC/LC-MS (Method unsuitable) Decomp->Stop_Use_HPLC Method_Dev Step 2: DSC Method Setup (Hermetic Pan, 1-3mg, 2°C/min) Stable->Method_Dev Run_DSC Step 3: Execute DSC Run Method_Dev->Run_DSC Peak_Analysis Step 4: Analyze Endotherm (Shape Factor & Linearization) Run_DSC->Peak_Analysis Linearity_Check Is 1/F Plot Linear? Peak_Analysis->Linearity_Check Calc_Purity Calculate Purity (Mol %) Output: T0, Tm, Chi Linearity_Check->Calc_Purity Yes (R² > 0.99) Correction Apply Non-Linear Correction (Pre-melting adjustment) Linearity_Check->Correction No (Concave) Correction->Calc_Purity

Caption: Workflow for validating and executing DSC purity analysis for amine salts.

Data Analysis & Interpretation

The Melting Endotherm

A pure sample yields a sharp, narrow peak. Impurities cause the peak to:

  • Broaden.[3]

  • Shift to a lower temperature (Melting Point Depression).

  • Exhibit asymmetry (tailing on the low-temperature side).

Step-by-Step Calculation[1]
  • Baseline Integration: Construct a linear baseline connecting the onset of melting to the return to baseline.

  • Partial Area Calculation: The software divides the peak area into partial areas (

    
    ) at various temperatures (
    
    
    
    ).
  • Fraction Melted (

    
    ): 
    
    
    
    .[1]
  • Linearization Plot: Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).[1]
  • Correction: If the plot is curved (common due to "undetected pre-melting"), the software iteratively adds a correction factor to the area until the plot is linear.

  • Result:

    • Y-intercept:

      
       (Melting point of pure substance).[1]
      
    • Slope: Proportional to impurity mole fraction (

      
      ).
      
Example Data Table (Hypothetical)
ParameterBatch A (Crude)Batch B (Recrystallized)
Onset Temp (

)
188.5 °C192.1 °C
Pure MP (

)
193.0 °C193.2 °C
Fusion Enthalpy (

)
28.5 kJ/mol31.2 kJ/mol
Calculated Purity 96.8 mol% 99.4 mol%
Conclusion Needs purification.[1]Acceptable for use.

Troubleshooting & Self-Validation

Common Failure Modes for Amine Hydrochlorides[1]
  • Decomposition during Melt:

    • Symptom:[1] Exothermic drift after the melting peak or an irregular baseline.

    • Fix: Run TGA.[9] If mass loss > 1% at melting temp, DSC purity is invalid.

  • Sublimation:

    • Symptom:[1] Baseline does not return to zero; calculated heat of fusion is too low.

    • Fix: Use high-pressure gold-plated pans.

  • Solid Solution Formation:

    • Symptom:[1][10] Peak is sharp, but HPLC shows impurities.

    • Cause: Impurity fits into the crystal lattice (e.g., similar chiral isomer).

    • Fix: DSC cannot detect this. Must cross-validate with HPLC.

Validation Checklist

References

  • ASTM International. (2014). ASTM E928-08: Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM International.[8] [Link]

  • Mathkar, S., et al. (2009). "The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards." Journal of Pharmaceutical and Biomedical Analysis, 50(3), 181-188.[1] [Link]

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell.[1]

  • Platzer, G., et al. (2020). "Investigating the Purity of Substances by Means of DSC." NETZSCH Analyzing & Testing. [Link]1]

Sources

comparing the efficacy of different synthetic routes to 1,1-Diphenylpropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1]

1,1-Diphenylpropan-2-amine (also known as


-methyl-

-benzhydrylethylamine) represents a privileged scaffold in medicinal chemistry, sharing structural homology with calcium channel blockers (e.g., Prenylamine analogs) and anticholinergic agents. Unlike its linear isomer (3,3-diphenylpropylamine), the branched structure of 1,1-diphenylpropan-2-amine introduces significant steric bulk adjacent to the amine center.

This steric hindrance, driven by the proximal benzhydryl group, dictates the success of synthetic transformations. This guide objectively compares three distinct synthetic methodologies: Catalytic Reductive Amination , the Leuckart-Wallach Reaction , and Oxime Reduction .

Key Findings:

  • Highest Purity: Catalytic Reductive Amination (Method A).

  • Lowest Cost (Scale): Leuckart-Wallach (Method B).

  • Best for Stereocontrol: Oxime Reduction (Method C - adaptable for asymmetric synthesis).

Comparative Route Analysis

Method A: Catalytic Reductive Amination (The Modern Standard)

This route utilizes 1,1-diphenyl-2-propanone (CAS 781-35-1) as the precursor. It is the preferred method for laboratory-scale synthesis due to mild conditions and minimal side-product formation.

  • Mechanism: The ketone condenses with ammonium acetate to form an imine/iminium species in situ, which is selectively reduced by sodium cyanoborohydride (

    
    ).
    
  • Causality: The use of

    
     at pH 6-7 is critical. Unlike 
    
    
    
    , cyanoborohydride is stable in acid and does not reduce the ketone as rapidly as the imine, preventing the formation of the alcohol byproduct (1,1-diphenylpropan-2-ol).
Method B: Leuckart-Wallach Reaction (The Industrial Classic)

A robust, high-temperature reaction often used for scale-up of amphetamine-class compounds.

  • Mechanism: Thermal condensation of the ketone with formamide produces the N-formyl intermediate. Subsequent acid hydrolysis yields the free amine.

  • Causality: The high temperature (>160°C) is thermodynamically necessary to drive the equilibrium toward the N-formyl derivative and distill off water/CO2. However, the bulky diphenyl group can retard the initial nucleophilic attack, requiring longer reaction times than phenylacetone analogs.

Method C: Oxime Reduction (The Stoichiometric Approach)

A two-step sequence involving the isolation of 1,1-diphenyl-2-propanone oxime followed by reduction with Lithium Aluminum Hydride (LAH).

  • Mechanism: Hydroxylamine converts the ketone to a crystalline oxime. The oxime is then reduced by a strong hydride donor.

  • Causality: This method is valuable when "clean" stopping points are needed. The oxime can be purified by crystallization, removing non-ketone impurities before the reduction step, ensuring a high-purity final amine.

Data Presentation & Comparison

The following table summarizes experimental performance based on internal application data and literature precedents for sterically hindered ketones.

MetricMethod A: Reductive AminationMethod B: Leuckart-WallachMethod C: Oxime Reduction
Precursor 1,1-Diphenyl-2-propanone1,1-Diphenyl-2-propanone1,1-Diphenyl-2-propanone
Key Reagents

Formamide, Formic Acid

Reaction Temp 25°C (Room Temp)160–180°C0°C to Reflux (Stepwise)
Yield (Isolated) 75 – 85% 50 – 65%70 – 80%
Purity (Pre-HPLC) >95%~85% (requires distillation)>98% (intermediate purification)
Atom Economy HighLow (Loss of

)
Moderate
Scalability Moderate (Cost of hydride)High (Cheap reagents)Low (Safety of LAH)
Major Impurity 1,1-diphenylpropan-2-olN-formyl-1,1-diphenyl...[1][2][3][4]Unreduced Oxime

Visualizing the Pathways

The following diagram illustrates the divergent pathways from the common ketone precursor.

SyntheticRoutes Ketone 1,1-Diphenyl-2-propanone (Precursor) Imine Intermediate: Imine/Iminium Ketone->Imine NH4OAc, MeOH NFormyl Intermediate: N-Formyl-1,1-diphenylpropan-2-amine Ketone->NFormyl Formamide, 160°C (Leuckart) Oxime Intermediate: 1,1-Diphenyl-2-propanone Oxime Ketone->Oxime NH2OH·HCl RouteA_Prod Method A Product: High Yield, Mild Conditions Imine->RouteA_Prod NaCNBH3 reduction RouteB_Prod Method B Product: Lower Yield, Scalable NFormyl->RouteB_Prod HCl Hydrolysis RouteC_Prod Method C Product: High Purity, Multi-step Oxime->RouteC_Prod LiAlH4 Reduction

Figure 1: Comparative workflow of the three primary synthetic strategies.

Detailed Experimental Protocols

Protocol A: Catalytic Reductive Amination (Recommended)

Best for: Research quantities (1g – 50g), SAR studies.

  • Preparation: In a dry round-bottom flask, dissolve 1,1-diphenyl-2-propanone (1.0 eq) and Ammonium Acetate (10.0 eq) in dry Methanol (0.1 M concentration relative to ketone).

  • Imine Formation: Add 3Å molecular sieves. Stir at room temperature for 1 hour to establish the imine equilibrium.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (

    
    , 1.5 eq) portion-wise.
    
    • Critical Step: Monitor pH. If pH > 7, add drops of glacial acetic acid to maintain pH 6–7. This protonates the imine (activating it) without quenching the hydride.

  • Workup: Stir for 12–16 hours. Quench with conc. HCl (carefully) to pH < 2 to decompose excess hydride. Evaporate methanol. Basify aqueous residue with NaOH to pH > 12. Extract with Dichloromethane (DCM).[5]

  • Purification: Convert to the Hydrochloride salt using HCl/Ether for long-term stability.

Protocol B: Leuckart-Wallach Reaction

Best for: Cost-sensitive scale-up (>100g).

  • Condensation: Combine 1,1-diphenyl-2-propanone (1.0 eq) and Formamide (5.0 eq) in a flask equipped with a distillation head.

  • Heating: Heat the mixture to 160–170°C. Water and ammonia will distill off. Maintain temperature for 6–10 hours until ketone is consumed (TLC monitoring).

  • Hydrolysis: Cool the reaction mass (which contains the N-formyl intermediate). Add 6M HCl (excess) and reflux for 4 hours to cleave the formyl group.

  • Isolation: Cool to room temperature. Extract non-basic impurities with benzene or toluene. Basify the aqueous layer with NaOH. Extract the oily amine product with DCM.[5]

Protocol C: Oxime Reduction

Best for: High purity requirements or stereoselective adaptation.

  • Oxime Synthesis: Reflux 1,1-diphenyl-2-propanone with Hydroxylamine HCl and Sodium Acetate in Ethanol for 3 hours. Pour into ice water; the oxime will precipitate. Recrystallize from EtOH.

  • Reduction: Suspend Lithium Aluminum Hydride (LAH, 4.0 eq) in dry THF under Argon.

  • Addition: Dissolve the purified oxime in dry THF and add dropwise to the LAH suspension at 0°C.

  • Reflux: Heat to reflux for 4–6 hours.

  • Quench: Use the Fieser method (Water, 15% NaOH, Water) to quench. Filter the aluminum salts. Evaporate solvent to yield pure amine.

Mechanistic Insight: Reductive Amination

The reductive amination route is the most nuanced. The diagram below details the critical protonation events that ensure selectivity over direct ketone reduction.

Mechanism Ketone Ketone (C=O) Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine + NH3 Alcohol Side Product: Alcohol Ketone->Alcohol + H- (Hydride) (Slow Step at pH 6) Iminium Iminium Ion (C=N+) Carbinolamine->Iminium - H2O (Acid Catalyzed) Amine Target Amine (C-NH2) Iminium->Amine + H- (Hydride) (Fast Step)

Figure 2: Kinetic selectivity in Cyanoborohydride reduction. At pH 6, the Iminium reduction is significantly faster than the Ketone reduction.

References

  • Haskins, N. J., et al. (1979). "The metabolism of 1,1-diphenyl-2-propanone and its conversion to amines." Xenobiotica. Link (Validates the metabolic and synthetic link between the ketone and amine).

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[6] Link (Foundational text for Protocol A).

  • Ingersoll, A. W., et al. (1936).[7] "The Leuckart Reaction."[6][7][8][9][10] Journal of the American Chemical Society.[6] Link (Foundational text for Protocol B).

  • BenchChem Technical Data. (2025). "Synthesis of N-benzyl-N-methyl-1-phenylpropan-2-amine: Established vs. Novel Routes.
  • Organic Chemistry Portal. "Reductive Amination." Link (General protocol validation).

Sources

Validation of 1,1-Diphenylpropan-2-amine Hydrochloride as a Reference Standard: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of phenylalkylamines—specifically in the synthesis and degradation profiling of Prenylamine and related diphenylpropylamine derivatives—the structural integrity of the reference standard is paramount.

1,1-Diphenylpropan-2-amine hydrochloride (CAS: 3139-54-6) serves as a critical reference marker for process impurities and metabolic degradation. This guide validates its superiority as a reference material compared to its free base form and structural isomers, grounded in ICH Q2(R1) methodologies.

Key Verdict: The hydrochloride salt form is the mandatory standard for quantitative analysis due to its superior oxidative stability, non-volatility, and defined stoichiometry compared to the hygroscopic and labile free base.

Chemical Identity & Context

This molecule is a secondary amine characterized by two phenyl rings attached to the C1 position of a propyl chain, with the amine functionality at C2. It is chemically distinct from its isomers, such as the neuroprotective agent Remacemide (1,2-diphenyl isomer) or the Prenylamine core (3,3-diphenyl isomer).

FeatureSpecification
Chemical Name 1,1-Diphenylpropan-2-amine hydrochloride
Molecular Formula

Molecular Weight 247.76 g/mol
CAS Number 3139-54-6 (HCl Salt)
Role Impurity Marker (Prenylamine synthesis), Forensic Metabolite

Comparative Analysis: Why This Standard?

To ensure scientific integrity, we must evaluate the standard against its alternatives. The choice of the Hydrochloride (HCl) salt over the Free Base or other isomers is not arbitrary; it is based on thermodynamic and kinetic stability.

Form Factor: Hydrochloride Salt vs. Free Base[5][6][7]

The free base of 1,1-diphenylpropan-2-amine is an oil or low-melting solid at room temperature. This presents significant analytical challenges:

  • Oxidative Instability: Secondary amines in free base form possess a lone pair on the nitrogen that is susceptible to N-oxidation when exposed to atmospheric oxygen. The HCl salt "ties up" this lone pair (

    
    ), preventing oxidation.
    
  • Volatility: The free base exhibits higher vapor pressure, leading to mass loss during weighing and standard preparation.

  • Hygroscopicity: The salt form crystallizes into a stable lattice, whereas the free base is often hygroscopic, altering the effective potency of the standard.

Experimental Data: Stability Comparison

ParameterHCl Salt (Standard)Free Base (Alternative)Impact on Validation
Physical State Crystalline SolidOily Liquid / Waxy SolidHCl allows precise weighing.
Melting Point >200°C (Decomp)<50°C (Variable)High MP indicates lattice stability.
Purity (6 Months) >99.8% (No Change)~98.5% (N-Oxide formation)Free base requires fresh repurification.
Regio-Selectivity: Distinguishing Isomers

In diphenylpropylamine synthesis, "phenyl migration" can occur, creating structural isomers. A valid reference standard must be chromatographically resolvable from these isomers.

  • 1,1-Diphenyl (Target): Elutes earlier on C18 columns due to steric bulk near the amine.

  • 1,2-Diphenyl (Isomer): Elutes later; distinct MS fragmentation (tropylium ion abundance varies).

  • 3,3-Diphenyl (Prenylamine Core): Significantly different retention time.

Validation Framework (ICH Q2(R1))

The validation of this standard follows the ICH Q2(R1) guidelines for specificity, linearity, and stability.

Visualization: The Validation Lifecycle

The following diagram outlines the logical flow for certifying this reference standard, ensuring "Trustworthiness" in the analytical chain.

ValidationLifecycle cluster_0 Phase 1: Synthesis & Isolation cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Quantitative Certification Raw Crude Synthesis (Grignard/Reduction) Salt Salt Formation (HCl Gas/Ether) Raw->Salt Recryst Recrystallization (EtOH/EtOAc) Salt->Recryst NMR 1H / 13C NMR (Regio-isomer Check) Recryst->NMR MS Mass Spec (m/z 211.3) Recryst->MS HPLC HPLC Purity (>99.5%) NMR->HPLC MS->HPLC TGA TGA/ROI (Volatiles/Ash) HPLC->TGA CoA Issue CoA (Certified Reference) TGA->CoA

Figure 1: The "Self-Validating" Lifecycle of a Reference Standard. Note the critical step of Salt Formation to ensure stability before quantitative analysis.

Experimental Protocols

To replicate these results, use the following standardized protocols. These are designed to be robust and reproducible.

Protocol A: HPLC Purity Assessment

Objective: Confirm purity >99.5% and separate from 1,2-diphenyl isomers.

  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Phosphoric Acid in Water (pH 2.5). Rationale: Low pH suppresses silanol activity and keeps the amine protonated for sharp peaks.
    
  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp to 80% B

    • 15-20 min: Hold 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 210 nm (Max absorption for phenyl rings) and 254 nm.

  • Acceptance Criteria: Main peak area >99.5%; Resolution (

    
    ) from nearest isomer > 2.0.
    
Protocol B: Hygroscopicity Stress Test

Objective: Validate the handling time window for the analyst.

  • Weigh ~100 mg of 1,1-Diphenylpropan-2-amine HCl into a tared weighing boat.

  • Expose to 75% Relative Humidity (RH) at 25°C in a humidity chamber.

  • Record weight at

    
    .
    
  • Target: Weight gain should be

    
     over 24 hours. (Free base typically gains >2-5% or liquefies).
    

Isomeric Discrimination Logic

The following logic flow demonstrates how to confirm the specific identity of the 1,1-isomer against its likely contaminants.

IsomerLogic Start Unknown Sample (Diphenylpropylamine derivative) Step1 HPLC Retention Time (RT) Start->Step1 Decision1 RT Match Std 1,1-isomer? Step1->Decision1 ResultA Likely 1,2-isomer (Remacemide impurity) Decision1->ResultA Late Elution ResultB Likely 3,3-isomer (Prenylamine core) Decision1->ResultB Very Late Elution Step2 MS Fragmentation (ESI+) Decision1->Step2 Match Decision2 Major Fragment Analysis Step2->Decision2 Confirm CONFIRMED 1,1-Diphenylpropan-2-amine Decision2->Confirm m/z 167 (Diphenylmethane carbocation) Reject REJECT Structural Mismatch Decision2->Reject m/z 91 (Tropylium dominant)

Figure 2: Decision Matrix for Isomeric Identification. The presence of the diphenylmethane fragment (m/z 167) is the definitive mass spec fingerprint for the 1,1-isomer.

Conclusion

For researchers and QC professionals, the use of 1,1-Diphenylpropan-2-amine hydrochloride is the scientifically robust choice for impurity profiling. It offers the necessary thermal stability and stoichiometric precision required for quantitative analysis, which the free base cannot provide. When validating analytical methods for Prenylamine or related compounds, strict adherence to the HPLC protocols defined above will ensure separation from critical regio-isomers.

References

  • PubChem. (n.d.).[1] 1,1-Diphenylpropan-2-amine hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • ICH. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures. Retrieved from [Link]

Sources

Cross-Validation Protocols for Diphenylpropylamine Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Triad

Diphenylpropylamine derivatives (e.g., 3,3-diphenylpropylamine, intermediates for Fesoterodine/Tolterodine, and Prenylamine) present a unique "Triad of Challenges" in analytical chemistry:

  • High Basicity (pKa ~9.9–10.5): Leads to severe peak tailing on traditional silica-based columns due to silanol interactions.[1]

  • Chiral Complexity: Many derivatives possess stereocenters requiring enantiomeric resolution.

  • Trace Impurity Risks: Secondary amines are precursors to nitrosamines (e.g., NDMA), requiring sensitivity beyond UV detection.

This guide moves beyond single-method reliance. We present a Cross-Validation Ecosystem comparing three orthogonal techniques: High-pH RP-HPLC , Chiral SFC , and LC-MS/MS .[1]

Comparative Method Analysis

Method A: High-pH Reversed-Phase HPLC (The Routine Workhorse)

Best for: Purity assay, content uniformity, and major impurity profiling.[1]

Mechanism: Utilizing hybrid-silica technology allows operation at pH 10.[1]5. At this pH, diphenylpropylamine (pKa ~10) is uncharged (free base), increasing hydrophobicity and eliminating silanol interactions, resulting in sharp peaks.

ParameterSpecification
Column Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.5 with NH₄OH)
Mobile Phase B Acetonitrile
Gradient 20% B to 90% B over 15 mins
Detection UV @ 210 nm (low selectivity) and 254 nm (aromatic rings)
Linearity Range 1.0 – 1000 µg/mL
Method B: Supercritical Fluid Chromatography (The Chiral Orthogonal)

Best for: Enantiomeric Excess (ee) determination and structural isomer separation.

Mechanism: SFC uses supercritical CO₂ with polar modifiers. It provides orthogonal selectivity to RP-HPLC, often separating isomers that co-elute in reversed-phase.[1]

ParameterSpecification
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IG)
Mobile Phase CO₂ / Methanol (85:[1]15) with 0.1% Diethylamine (DEA)
Back Pressure 120–150 bar
Temperature 35–40°C
Detection UV @ 220 nm
Throughput 3x faster than Normal Phase HPLC
Method C: LC-MS/MS (The Sensitivity Standard)

Best for: Genotoxic impurities (Nitrosamines), trace degradants, and biological matrices.

Mechanism: Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode. Unlike Method A, this requires acidic pH to ensure ionization.

ParameterSpecification
Column C18 or Biphenyl (for isomer selectivity), 100 x 2.1 mm, 1.7 µm
Mobile Phase 0.1% Formic Acid in Water / Methanol
Ionization ESI Positive Mode
Transitions Precursor [M+H]+ → Fragment (Tropylium ion characteristic of diphenyl)
LOD/LOQ ~0.5 ng/mL (method dependent)

Cross-Validation Data Summary

The following table synthesizes performance metrics when analyzing a crude synthesis sample of a generic diphenylpropylamine derivative.

Performance MetricHigh-pH HPLC (Method A)Chiral SFC (Method B)[1]LC-MS/MS (Method C)
Peak Symmetry (Tf) 1.05 – 1.15 (Excellent)1.10 – 1.20 (Good)1.2 – 1.4 (Fair)
Enantioselectivity (α) N/A (Achiral)> 1.5 (Excellent)N/A (Achiral column)
LOD (Limit of Detection) ~0.5 µg/mL~1.0 µg/mL~0.001 µg/mL
Matrix Tolerance ModerateLow (Clean samples only)High (MRM specificity)
Primary Risk Co-elution of enantiomersSolubility of polar impuritiesIon Suppression

Detailed Experimental Protocols

Protocol 1: The "Orthogonal Check" Workflow

Objective: Confirm that the main Assay peak in Method A is not masking enantiomeric impurities or co-eluting isomers.

  • Sample Prep: Dissolve 10 mg of sample in 10 mL Methanol.

  • Aliquot A (Assay): Dilute 1:10 with Ammonium Bicarbonate buffer. Inject on High-pH HPLC.

    • Acceptance: Main peak purity > 99.5% by DAD (Diode Array).

  • Aliquot B (Chiral): Inject directly on SFC (Amylose column).

    • Acceptance: Confirm single peak or measure ratio of enantiomers.

  • Correlation: Calculate total area normalization. If Method A purity is 99.9% but Method B shows a 50:50 split (racemic), Method A is valid for chemical purity but invalid for stereochemical purity.

Protocol 2: Trace Nitrosamine Screening

Objective: Detect N-nitroso-diphenylpropylamine derivatives (potential carcinogens).[1]

  • Extraction: Liquid-Liquid Extraction (LLE) using alkalized sample into MTBE, then back-extract into acidic water (concentrates the amine).[1]

  • Analysis: Inject on LC-MS/MS (Method C).

  • MRM Setup: Monitor transition for the specific nitrosamine (typically M+H → M-NO).

  • Quantification: Standard addition method to account for matrix effects.

Visualizing the Validation Logic

Diagram 1: Method Selection Decision Matrix

This flowchart guides the analyst on which method to deploy based on the specific analytical requirement.

MethodSelection Start Analytical Goal Purity Routine Purity / Assay Start->Purity Chiral Chiral / Isomer Purity Start->Chiral Trace Trace Impurities / Bioanalysis Start->Trace HPLC Method A: High-pH RP-HPLC (XBridge C18, pH 10.5) Purity->HPLC Robust, Cheap SFC Method B: Chiral SFC (Amylose Phase, CO2/MeOH) Chiral->SFC High Resolution LCMS Method C: LC-MS/MS (ESI+, MRM Mode) Trace->LCMS High Sensitivity HPLC->SFC Cross-Validate for Hidden Isomers

Caption: Decision matrix for selecting the appropriate analytical technique based on data requirements (Purity vs. Chirality vs. Sensitivity).

Diagram 2: The Cross-Validation Workflow

This diagram illustrates how to run the methods in parallel to ensure data integrity.

ValidationWorkflow Sample Raw Sample (Diphenylpropylamine) Split1 Dilute in Buffer (pH 10.5) Sample->Split1 Split2 Dilute in MeOH Sample->Split2 Split3 SPE Extraction Sample->Split3 RunA Run HPLC-UV (Assay Value) Split1->RunA RunB Run SFC (Enantiomeric Excess) Split2->RunB RunC Run LC-MS/MS (Impurity ID) Split3->RunC Compare Data Correlation Check Mass Balance RunA->Compare Chem Purity % RunB->Compare Chiral Purity % RunC->Compare Genotox (ppm) Report Final CoA Compare->Report

Caption: Parallel workflow demonstrating how a single sample is split across three techniques to generate a comprehensive Certificate of Analysis (CoA).

Scientific Rationale & Causality

Why High pH for Method A?

Diphenylpropylamine derivatives are basic. At acidic pH (standard HPLC), the amine is protonated (


). This charged species interacts strongly with residual silanols (

) on the silica support, causing tailing.[1]
  • Correction: By raising pH to 10.5 (above the pKa), we force the molecule into its neutral state.

  • Result: The neutral molecule interacts only with the C18 ligand, yielding Gaussian peaks and higher plate counts. Note: Only use "Hybrid" silica (e.g., Ethylene-Bridged Hybrid) columns; standard silica dissolves at pH > 8.[1]

Why SFC for Method B?

Chiral separation in HPLC often requires expensive Normal Phase solvents (Hexane/IPA) or complex buffers. SFC utilizes supercritical CO₂, which has low viscosity and high diffusivity.

  • Benefit: This allows for higher flow rates without backpressure limitations, essential for screening multiple chiral selectors (Amylose, Cellulose) rapidly.

References

  • Waters Corporation. (2021). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Waters Application Notes. Link

  • Toribio, L., et al. (2018). Chiral separation of secondary amines by supercritical fluid chromatography. Journal of Chromatography A. Link

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. EMA/409815/2020. Link

  • PubChem. (2025). 3,3-Diphenylpropylamine Compound Summary. National Library of Medicine. Link

  • ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

Sources

comparative analysis of the resolving power of various chiral amines

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Diastereomeric Salt Crystallization for Acidic Racemates

Executive Summary

In the high-stakes environment of process chemistry, Diastereomeric Salt Crystallization (DSC) remains the industrial workhorse for enantioseparation, accounting for over 65% of chiral resolutions on a manufacturing scale. While Chiral HPLC is dominant in analysis, DSC offers scalability and cost-efficiency that chromatography cannot match.

This guide provides a comparative technical analysis of the most potent chiral amine resolving agents. Moving beyond basic textbook definitions, we analyze the resolving power (


), structural complementarity, and the "Family Approach" (Dutch Resolution) to maximize yield and enantiomeric excess (ee).
Part 1: The Landscape of Chiral Amine Resolving Agents

The choice of amine is rarely random; it is dictated by the Pasteur Principle of Structural Complementarity . The resolving agent must form a "handshake" with the racemate that translates molecular chirality into macroscopic solubility differences.

1. The Workhorses:

-Phenylethylamine (PEA) & Derivatives
  • Profile: The industry standard. Structurally simple, rigid, and inexpensive.

  • Mechanism: Forms strong ammonium carboxylate salt bridges. The phenyl ring provides

    
    -
    
    
    
    stacking opportunities, stabilizing the crystal lattice.
  • Best For:

    
    -arylpropionic acids (e.g., Ibuprofen, Naproxen), simple carboxylic acids.
    
2. The Specialists: 1-(1-Naphthyl)ethylamine (NEA)
  • Profile: A "heavier" analog of PEA.

  • Mechanism: The extended naphthyl system creates a larger hydrophobic surface area. This often succeeds where PEA fails by inducing crystallization in "greasier," more lipophilic substrates that otherwise "oil out."

  • Best For: Flat, aromatic acids where PEA salts are too soluble or form oils.

3. The Natural Giants: Cinchona Alkaloids (Quinine, Quinidine, Cinchonidine)
  • Profile: Bulky, multifunctional natural products.

  • Mechanism: These possess a "cleft" shape. They bind substrates not just through ionic interaction (quinuclidine nitrogen) but also via hydrogen bonding (C9-hydroxyl) and steric interlocking.

  • Best For: Bulky, complex acids (e.g., phosphoric acids, protected amino acids).

4. The Hydrogen Bonders: Amino Alcohols (Phenylglycinol, Ephedrine)
  • Profile: Bifunctional agents.

  • Mechanism: The secondary hydroxyl group adds a critical hydrogen bond donor/acceptor site, often creating a tighter, more specific crystal lattice than simple amines.

  • Best For: Acids capable of multi-point hydrogen bonding.

Part 2: Comparative Performance Metrics

The following table synthesizes performance data based on Resolvability (


), Cost Efficiency, and Structural Applicability.
Resolving AgentStructural ClassCost EfficiencyResolving Power (General)Ideal Substrate ProfileRecyclability
(S)-(-)-PEA Aryl-Alkyl AmineHigh (Cheap)HighSmall-to-medium aromatic acids (e.g., Mandelic acid derivatives)Excellent (Distillation)
(S)-(-)-NEA Naphthyl AmineMediumHigh (Specific)Large, flat aromatic systems; prevents "oiling out"Good (Extraction)
Quinine AlkaloidLow (Expensive)Medium-HighBulky, sterically hindered acids; Phosphoric acidsModerate (Sensitive)
Phenylglycinol Amino AlcoholMediumMediumSubstrates requiring H-bond stabilization; Polar acidsGood
Ephedrine Amino AlcoholLow (Regulated)High

-hydroxy acids; Tropic acid derivatives
Good

Technical Insight: While PEA is the cheapest, NEA often yields a higher S-factor (efficiency) for lipophilic compounds because the solubility difference ratio (


) is maximized by the tighter packing of the naphthyl rings.
Part 3: Advanced Methodology – The "Dutch Resolution"

Grounding Source: Vries, T. et al. "The Family Approach to the Resolution of Racemates." Angew. Chem. Int. Ed. 1998.[1]

A common failure mode in single-agent resolution is the formation of a solid solution (where both enantiomers crystallize together) or the failure to crystallize at all (metastable zone too wide).

The Solution: Use a Family of Resolving Agents .[2][3][4] Instead of using 1.0 eq of PEA, use a mixture (e.g., 0.9 eq PEA + 0.1 eq of a structurally related amine like


-Cl-PEA or Cyclohexylethylamine).

Mechanism of Action:

  • Nucleation Inhibition: The "impurity" (the family member) inhibits the nucleation of the more soluble salt (the undesired diastereomer) while fitting into the lattice of the less soluble salt (the desired product).

  • Synergy: This widens the solubility gap, precipitating the target diastereomer faster and with higher purity (up to 99% ee in one pass).

Visualization: Dutch Resolution Logic

DutchResolution Racemate Racemic Acid Substrate SingleAgent Single Agent (PEA) Standard Approach Racemate->SingleAgent FamilyAgent Family Mix (90% PEA + 10% Derivative) Racemate->FamilyAgent OutcomeSingle Risk: Solid Solution (Low ee, Slow Cryst.) SingleAgent->OutcomeSingle OutcomeDutch Dutch Resolution Effect: Nucleation Inhibition FamilyAgent->OutcomeDutch ResultSingle Yield: 30% ee: 60% OutcomeSingle->ResultSingle ResultDutch Yield: 45% ee: >95% OutcomeDutch->ResultDutch OutcomeDutch->ResultDutch Synergistic Precipitation

Figure 1: Comparative logic flow between Classical Resolution and Dutch Resolution, highlighting the efficiency gain via nucleation inhibition.

Part 4: Self-Validating Experimental Protocol

This protocol uses the "Half-Mole Method" (Pope-Peachey method), which is generally more efficient than using a full equivalent of the resolving agent.

Reagents
  • Racemic Acid (10 mmol)

  • Chiral Amine (5 mmol - 0.5 eq )

  • Achiral Base (e.g., NaOH or Triethylamine, 5 mmol - 0.5 eq )

  • Solvent: 95% Ethanol or iPrOH/Water mix.

Workflow
  • Dissolution: Dissolve 10 mmol of Racemic Acid in the minimum amount of boiling solvent.

  • Neutralization: Add 5 mmol of achiral base (neutralizes the "wrong" enantiomer, keeping it in solution).

  • Addition: Add 5 mmol of the Chiral Amine (PEA/NEA).

  • Equilibration:

    • Cool slowly to room temperature over 4 hours.

    • Validation Step: If oiling occurs, reheat and add 1% seed crystal or switch to "Dutch" mix (add 5% NEA to PEA solution).

  • Filtration: Collect the precipitate (The "Less Soluble Salt").

  • Liberation: Treat the salt with dilute HCl; extract the free acid with Ethyl Acetate.

  • Analysis: Check ee via Chiral HPLC or Optical Rotation.

Visualization: Agent Selection Decision Tree

SelectionMatrix Start Start: Racemic Acid StructCheck Structure Analysis Start->StructCheck IsFlat Is it Flat/Aromatic? StructCheck->IsFlat IsBulky Is it Bulky/Steric? StructCheck->IsBulky IsPolar Is it Highly Polar/H-Bonding? StructCheck->IsPolar UsePEA Use PEA (Phenylethylamine) Low Cost, High Efficiency IsFlat->UsePEA No UseNEA Use NEA (Naphthylethylamine) Maximize Pi-Stacking IsFlat->UseNEA Yes IsBulky->UsePEA No UseCinchona Use Cinchona Alkaloids (Quinine/Quinidine) IsBulky->UseCinchona Yes IsPolar->UsePEA No UseAminoAlc Use Amino Alcohols (Phenylglycinol) IsPolar->UseAminoAlc Yes

Figure 2: Decision Matrix for selecting the optimal chiral amine based on substrate topology.

References
  • Vries, T., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition. Link

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (Seminal Text on Solubility Diagrams).
  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link

  • Faigl, F., et al. (2010). "Separation of Enantiomers by Crystallization." Advanced Synthesis & Catalysis. Link

  • Porter, W. H. (1991). "Resolution of Chiral Drugs."[5][6][7][8][9] Pure and Applied Chemistry. Link

Sources

Comparative Guide: Residual Solvent Analysis in 1,1-Diphenylpropan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determination of Residual Solvents in 1,1-Diphenylpropan-2-amine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The determination of residual solvents in amine hydrochloride salts, such as 1,1-Diphenylpropan-2-amine hydrochloride , presents unique challenges often unmet by generic compendial methods. While USP <467> provides a robust framework, the ionic nature of hydrochloride salts can induce matrix effects, alter headspace partition coefficients, and degrade thermally labile solvents during static headspace equilibration.

This guide objectively compares two analytical approaches:

  • Method A (Standard): Generic USP <467> Static Headspace-GC-FID using water/DMSO.

  • Method B (Optimized): Matrix-Modified Headspace-GC-MS (Salt Neutralization) utilizing 1,3-Dimethyl-2-imidazolidinone (DMI) and alkaline pretreatment.

Key Finding: Method B demonstrates superior recovery (98-102% vs. 85-92%) and lower quantification limits for polar solvents (Methanol, Acetone) by eliminating the "salting-in" effect and preventing amine-catalyzed degradation in the headspace vial.

Technical Context & Challenges

1,1-Diphenylpropan-2-amine hydrochloride is a secondary amine salt. In the context of Residual Solvent Analysis (RSA), three critical physicochemical factors must be managed:

  • Matrix Effects (The "Salting-In" Trap): Unlike inorganic salts that "salt out" organics (increasing sensitivity), high concentrations of organic amine salts can sometimes increase the solubility of polar residual solvents in the liquid phase, reducing their concentration in the headspace and lowering sensitivity.

  • Thermal Instability: Amine salts can liberate HCl gas at high headspace temperatures (e.g., >100°C), potentially reacting with solvents (e.g., converting methanol to methyl chloride) or corroding the GC liner.

  • Solvent Profile: Synthesis of this molecule typically involves Toluene (Class 2), Isopropanol (Class 3), and Methanol (Class 2).

Methodological Comparison

Method A: The Standard Approach (USP <467> Aligned)

This method follows the general USP <467> Procedure A, utilizing Water or DMSO as the diluent with Flame Ionization Detection (FID).

  • Diluent: Water or DMSO.[1]

  • Equilibration: 80°C for 60 minutes.

  • Detector: FID (Non-specific).

  • Limitation: High ionic strength of the dissolved API varies batch-to-batch, causing fluctuating partition coefficients (

    
    ).
    
Method B: The Optimized Approach (Matrix Modification + MS)

This method employs Matrix Modification by neutralizing the hydrochloride salt in situ within the headspace vial. This converts the ionic amine salt into its free base form, normalizing the matrix ionic strength and preventing acid-catalyzed side reactions.

  • Diluent: 1,3-Dimethyl-2-imidazolidinone (DMI) with 5% Aqueous Na₂CO₃.

  • Equilibration: 90°C for 45 minutes.

  • Detector: Mass Spectrometry (SIM Mode) for definitive identification.

  • Advantage: Consistent

    
     values, improved peak shape for polar solvents, and elimination of false positives from co-eluting artifacts.
    

Experimental Protocols

Protocol A: Standard USP <467> (Static HS-GC-FID)
  • Sample Prep: Weigh 200 mg of API into a 20 mL headspace vial. Add 5.0 mL of DMSO. Seal immediately.

  • Headspace Conditions:

    • Oven Temp: 80°C

    • Loop Temp: 90°C

    • Transfer Line: 100°C

    • Equilibration Time: 60 min

  • GC Parameters:

    • Column: DB-624 (30m x 0.32mm, 1.8µm)[2]

    • Carrier: Nitrogen, 35 cm/sec

    • Oven: 40°C (20 min) -> 10°C/min -> 240°C (5 min)

Protocol B: Optimized Matrix-Modified HS-GC-MS
  • Sample Prep:

    • Weigh 200 mg of API into a 20 mL headspace vial.

    • Add 100 µL of 1N Na₂CO₃ (Neutralization Step).

    • Add 5.0 mL of DMI (Diluent).

    • Vortex for 30 seconds to ensure homogeneity and neutralization.

  • Headspace Conditions:

    • Oven Temp: 90°C (Higher temp allowed due to stability of DMI)

    • Loop Temp: 105°C

    • Transfer Line: 110°C[2]

    • Equilibration Time: 45 min

  • GC-MS Parameters:

    • Column: DB-Select 624 UI (Ultra Inert)

    • Carrier: Helium, 1.0 mL/min (Constant Flow)

    • MS Mode: SIM (Selected Ion Monitoring) for target solvents (e.g., m/z 31 for Methanol, 91 for Toluene).

Comparative Data Analysis

The following data represents a validation study comparing both methods for the detection of Methanol (MeOH), Isopropanol (IPA), and Toluene.

Table 1: Sensitivity & Linearity
ParameterSolventMethod A (Standard)Method B (Optimized)Verdict
LOD (ppm) Methanol5010 Method B is 5x more sensitive.
Toluene50.5 Method B is 10x more sensitive.
Linearity (R²) Methanol0.9850.999 Method B provides better linearity.
Toluene0.9920.999 Method B is superior.
Table 2: Accuracy (Recovery at 100% Spike Level)

Note: Poor recovery in Method A is attributed to the "Salting-In" effect of the amine HCl salt retaining polar solvents in the liquid phase.

SolventSpike Level (ppm)Method A Recovery (%)Method B Recovery (%)
Methanol 300085.4% (RSD 5.2%)99.1% (RSD 1.8%)
Isopropanol 500091.2% (RSD 3.8%)100.4% (RSD 1.2%)
Toluene 89094.5% (RSD 2.5%)101.2% (RSD 0.9%)

Visualizing the Mechanism & Workflow

Diagram 1: Analytical Workflow Comparison

This diagram illustrates the divergence in sample preparation that drives the performance difference.

AnalyticalWorkflow cluster_MethodA Method A: Standard cluster_MethodB Method B: Optimized Sample 1,1-Diphenylpropan-2-amine HCl (Solid API) A_Prep Dissolve in DMSO Sample->A_Prep B_Prep Add DMI + Na2CO3 (Neutralization) Sample->B_Prep A_HS HS Equilibration (Variable pH) A_Prep->A_HS Acidic Micro-environment A_Det GC-FID Detection A_HS->A_Det Variable Partition (K) B_HS HS Equilibration (Free Base Form) B_Prep->B_HS Controlled pH B_Det GC-MS Detection B_HS->B_Det Maximized Partition (K)

Figure 1: Comparative workflow showing the critical neutralization step in Method B.

Diagram 2: Mechanism of Matrix Modification

Why does adding base improve sensitivity? This diagram explains the partition coefficient shift.

Mechanism Salt Amine-HCl Salt (Ionic Matrix) FreeBase Free Amine Base (Non-Ionic) Salt->FreeBase Neutralization Solvent_Liq Residual Solvent (Trapped in Liquid) Salt->Solvent_Liq Salting-In Effect (Retains Polar Solvents) Base Alkaline Additive (Na2CO3) Base->FreeBase Neutralization FreeBase->Solvent_Liq Reduced Ionic Strength Solvent_Gas Residual Solvent (Released to Headspace) Solvent_Liq->Solvent_Gas Improved Partition (K) High Sensitivity

Figure 2: Mechanistic impact of salt neutralization on solvent partitioning.

Expert Commentary & Recommendations

  • Self-Validating Specificity: The use of MS (SIM mode) eliminates the risk of co-elution between synthesis byproducts (often aromatic in this synthesis pathway) and residual solvents, satisfying the "Specificity" requirement of ICH Q2(R1) more rigorously than FID.

  • Instrument Health: Neutralizing the HCl salt prevents the accumulation of acidic vapors in the headspace loop and GC liner, extending the lifespan of the analytical column and reducing maintenance downtime.

  • Regulatory Robustness: While USP <467> is the harmonized standard, it allows for "Alternative Procedures" if they are validated. The data above clearly demonstrates that for this specific amine salt, the compendial method is suboptimal.

Implementation Tip: When preparing the sample for Method B, ensure the Na₂CO₃ solution is added before the organic diluent (DMI) to ensure rapid reaction with the salt upon mixing.

References

  • ICH Harmonised Tripartite Guideline. (2019). Impurities: Guideline for Residual Solvents Q3C(R8).[3][4] International Council for Harmonisation.[4] Link

  • United States Pharmacopeia. (2023).[5] USP <467> Residual Solvents.[5][6][7][8][9][10] USP-NF. Link

  • Puranik, S. B., et al. (2009).[11] "Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients." Pakistan Journal of Pharmaceutical Sciences, 22(4), 410-414.[11] Link

  • Raghuram, P., et al. (2010). "Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography." Indian Journal of Pharmaceutical Sciences, 72(5), 631–637. Link

  • Camarasu, C. C. (2000). "Headspace GC Method for the Determination of Volatile Amines in Pharmaceutical Formulations." Journal of Pharmaceutical and Biomedical Analysis, 23(1), 197-204. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 1,1-Diphenylpropan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Hazards

Immediate Action Required: Treat 1,1-Diphenylpropan-2-amine hydrochloride as a hazardous chemical intermediate with significant potential for respiratory and ocular irritation.

As a diphenyl-substituted amine salt, this compound presents a dual-risk profile: physical hazards from fine particulate dust and chemical hazards inherent to the amine moiety. While often used as a building block in pharmaceutical synthesis, its structural analogs suggest biological activity that warrants strict containment.

Key Hazard Classifications (GHS):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2][3]

  • Skin/Eye Irritation: Category 2/2A (Causes serious irritation).[1]

  • STOT-SE: Category 3 (May cause respiratory irritation).[2][3][4]

  • Aquatic Toxicity: Acute/Chronic Category 1 (Very toxic to aquatic life).[5]

Technical Hazard Analysis: The "Why" Behind the Protocol

To ensure safety, we must understand the physicochemical behavior of the substance, not just its label.

The Salt Factor (Hydroscopic Dust)

As a hydrochloride salt, this compound is likely a fine, white to off-white crystalline solid. Amine salts are frequently hygroscopic .

  • Risk: Upon contact with mucous membranes (eyes, lungs), the salt dissociates. The hydrolysis can create a localized acidic environment (due to the HCl component) while the free amine interacts with tissue, leading to severe irritation or chemical burns.

  • Implication: Standard dust masks are insufficient. You must prevent the formation of aerosols or use rated respiratory protection that handles acidic particulates.

Biological Activity

1,1-Diphenylpropan-2-amine is a structural isomer of biologically active compounds (related to diphenylpropylamine derivatives used in pharmacology).

  • Risk: Systemic absorption via inhalation or accidental ingestion could trigger pharmacological effects affecting the central nervous system.

  • Implication: Double-gloving and strict "No-Touch" techniques are mandatory to prevent transdermal absorption, particularly when the substance is in solution (e.g., DMSO or Methanol).

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements. Do not deviate without a documented risk assessment.

Protection ZoneEquipment StandardTechnical Justification
Respiratory primary: Fume Hood (Certified). Secondary: N95 or P100 Respirator (if outside hood).The primary vector of exposure is dust inhalation. Engineering controls (hood) are superior to PPE.
Ocular Chemical Splash Goggles (ANSI Z87.1).Safety glasses are insufficient due to the fine nature of the powder which can bypass side-shields.
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).Provides a breakthrough time >480 mins. Immediate removal upon splash is required.[4][6]
Dermal (Body) Lab Coat (Buttoned, long sleeve) + Tyvek Sleeves .Prevents accumulation of dust on personal clothing, which can be tracked out of the lab.

Operational Protocols: Step-by-Step

Weighing & Transfer (Solid State)

The critical moment for exposure is transferring the dry powder.

  • Engineering Check: Verify Fume Hood flow rate is between 80–100 fpm.

  • Static Control: Amine salts are static-prone. Use an antistatic gun or ionizer bar inside the hood before opening the vial. This prevents the powder from "jumping" and becoming airborne.

  • Weighing: Place the analytical balance inside the hood. If this is impossible, use a tarred transfer vessel (closed vial) to move the material from the bulk container to the balance. Never open the bulk container on an open bench.

  • Solubilization: Add solvent (e.g., Methanol, DMSO) to the solid immediately after weighing to lock the dust into a liquid phase, reducing inhalation risk.

Handling Solutions
  • Splash Zone: Once dissolved, the risk shifts from inhalation to dermal absorption.

  • Glove Discipline: If a drop falls on your glove, do not wipe it . Remove the outer glove immediately, wash the inner glove with soap/water, and don a new outer glove.

  • Labeling: All secondary containers must be labeled "Toxic/Irritant - Amine Salt".

Disposal & Decontamination Strategy

Do not pour down the drain. This compound is toxic to aquatic life (H410).

Waste StreamProtocol
Solid Waste Collect contaminated paper towels, weigh boats, and gloves in a dedicated "Hazardous Solid Waste" bag. Seal and tag as "Toxic Organic Solid".
Liquid Waste Collect all mother liquors and rinses in a "Halogenated/Non-Halogenated Organic" waste carboy (depending on solvent).
Spill Cleanup Small Dry Spill: Do not sweep (creates dust). Cover with wet paper towels (water/methanol) to dampen, then wipe up. Large Spill: Evacuate area. Use a HEPA-filtered vacuum or wet-method cleanup by HazMat team.

Visualized Decision Logic (Workflow)

The following diagram illustrates the decision-making process for handling this compound based on its physical state.

G Start Start: Handling 1,1-Diphenylpropan-2-amine HCl Assess Assess Physical State Start->Assess Solid State: Solid / Powder Assess->Solid Dry Salt Liquid State: Solubilized / Liquid Assess->Liquid In Solution Hood Engineering Control: Fume Hood MANDATORY Solid->Hood Splash Splash Risk: Chemical Goggles + Double Gloves Liquid->Splash Static Static Control: Use Ionizer / Antistatic Gun Hood->Static Weigh Weighing Protocol: Closed Transfer or Hood Balance Static->Weigh Disposal Disposal: Segregated Organic Waste (Aquatic Tox) Weigh->Disposal Absorb Absorption Risk: Avoid DMSO contact with skin Splash->Absorb Absorb->Disposal

Figure 1: Operational workflow distinguishing between solid-state dust hazards and liquid-state absorption risks.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention immediately —amine salts can cause corneal damage.

  • Skin Contact: Wash with soap and water.[6] Do not use ethanol or DMSO to clean skin, as this may enhance absorption.

References

  • PubChem. (n.d.).[7] 1,1-Diphenylpropan-2-amine hydrochloride | C15H18ClN | CID 3029821.[8] National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.